molecular formula C8H7N3O B1582590 5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 35220-26-9

5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B1582590
CAS No.: 35220-26-9
M. Wt: 161.16 g/mol
InChI Key: DBLBOJCLFBZXDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde is a useful research compound. Its molecular formula is C8H7N3O and its molecular weight is 161.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 162500. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-aminoimidazo[1,2-a]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-7-2-1-3-8-10-4-6(5-12)11(7)8/h1-5H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBLBOJCLFBZXDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C(=C1)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30303834
Record name 5-aminoimidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30303834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35220-26-9
Record name 5-Aminoimidazo[1,2-a]pyridine-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35220-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 162500
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035220269
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 35220-26-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162500
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-aminoimidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30303834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents.[1][2] This guide focuses on a key derivative, 5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde, a versatile intermediate crucial for the synthesis of novel pharmaceutical compounds, particularly kinase inhibitors and antiviral agents.[3] We provide a detailed exploration of a robust synthetic pathway, a comprehensive characterization protocol, and insights into its application, designed to equip researchers with the practical and theoretical knowledge necessary for its effective utilization in drug discovery programs.

Introduction: The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold

The fused bicyclic 5,6-heterocycle, imidazo[1,2-a]pyridine, is the foundational structure for numerous clinically approved drugs, including Zolpidem (an insomnia therapeutic), Alpidem (an anxiolytic), and Zolimidine (a gastroprotective agent).[4] Its broad spectrum of biological activities—spanning anticancer, anti-inflammatory, antiviral, and antibacterial properties—stems from its unique electronic and structural characteristics, which facilitate targeted interactions with various enzymes and receptors.[5][6]

The subject of this guide, this compound (CAS No. 35220-26-9), is a particularly valuable building block. The presence of three distinct functional handles—the nucleophilic C5-amino group, the electrophilic C3-aldehyde, and the reactive heterocyclic core—offers extensive opportunities for chemical diversification. The amino group can be acylated, alkylated, or used as a handle for further heterocycle formation, while the carbaldehyde is a gateway for reductive amination, Wittig reactions, and condensation chemistry. This trifecta of reactivity makes it an ideal starting point for constructing complex molecular libraries aimed at identifying novel therapeutic leads.

Synthesis of this compound

The construction of the imidazo[1,2-a]pyridine core is most commonly achieved through the condensation of a 2-aminopyridine derivative with a suitable partner compound.[7] For the target molecule, a logical and efficient pathway involves a two-step sequence: first, the synthesis of the 5-aminoimidazo[1,2-a]pyridine intermediate, followed by a regioselective formylation at the C3 position.

Step 1: Synthesis of 5-Aminoimidazo[1,2-a]pyridine

The initial step involves a modified Tschitschibabin reaction. The condensation of 2,6-diaminopyridine with an α-halocarbonyl compound, such as chloroacetaldehyde, provides the core heterocyclic structure. The reaction proceeds via initial N-alkylation of the more nucleophilic ring nitrogen of 2,6-diaminopyridine, followed by intramolecular cyclization and dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system.

Step 2: C3-Formylation via Vilsmeier-Haack Reaction

The imidazo[1,2-a]pyridine ring is an electron-rich heterocycle, making it highly susceptible to electrophilic substitution, particularly at the C3 position. The Vilsmeier-Haack reaction is the method of choice for introducing a formyl group onto such systems.[8] The reaction utilizes the Vilsmeier reagent, a chloroiminium ion, generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, typically N,N-dimethylformamide (DMF). The electron-rich C3 position of the 5-aminoimidazo[1,2-a]pyridine intermediate attacks the Vilsmeier reagent, and subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagents Formylation Reagents cluster_product Final Product A 2,6-Diaminopyridine C 5-Aminoimidazo[1,2-a]pyridine A->C Step 1: Tschitschibabin Condensation B Chloroacetaldehyde B->C E This compound C->E Step 2: Vilsmeier-Haack Reaction D POCl₃, DMF D->E

Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol

Step 1: Synthesis of 5-Aminoimidazo[1,2-a]pyridine

  • To a solution of 2,6-diaminopyridine (1.0 eq) in ethanol, add a 40% aqueous solution of chloroacetaldehyde (1.1 eq).

  • Heat the mixture to reflux for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield 5-aminoimidazo[1,2-a]pyridine.

Step 2: Synthesis of this compound

  • Cool N,N-dimethylformamide (DMF) (5.0 eq) to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

  • Add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to allow for the formation of the Vilsmeier reagent.[8]

  • Add a solution of 5-aminoimidazo[1,2-a]pyridine (1.0 eq), synthesized in Step 1, in DMF portionwise to the Vilsmeier reagent.

  • Allow the reaction to warm to room temperature and then heat to 80-90 °C for 2-4 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture to 0 °C and carefully quench by pouring it onto crushed ice.

  • Basify the solution to a pH of 8-9 with a cold aqueous solution of sodium hydroxide.

  • The product will typically precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.[9]

Characterization and Data

Thorough analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The expected data from standard spectroscopic techniques are summarized below.

Technique Parameter Expected Observation
Physical Appearance StateYellow to brown solid
Melting Point Range158-160°C[3]
Molecular Formula ---C₈H₇N₃O[3]
Molecular Weight ---161.16 g/mol [3]
¹H NMR Chemical Shift (δ)~9.8-10.1 ppm: Singlet, 1H (aldehyde proton, -CHO).~8.0-8.2 ppm: Singlet or narrow doublet, 1H (H4 proton).~7.4-7.6 ppm: Doublet, 1H (H8 proton).~7.0-7.2 ppm: Triplet, 1H (H7 proton).~6.5-6.7 ppm: Doublet, 1H (H6 proton).~5.5-6.0 ppm: Broad singlet, 2H (amino protons, -NH₂).
¹³C NMR Chemical Shift (δ)~180-185 ppm: Aldehyde carbonyl (C=O).~150-160 ppm: Quaternary carbons of the fused rings.~110-140 ppm: Aromatic carbons.(Specific assignments require 2D NMR experiments, but signals should appear in these general regions based on analogous structures).[9]
Mass Spectrometry HRMS (ESI+)Expected m/z for [M+H]⁺: 162.0662. Calculated for C₈H₈N₃O⁺.
FT-IR Spectroscopy Wavenumber (cm⁻¹)~3300-3450 cm⁻¹: N-H stretching (asymmetric and symmetric) of the primary amine.~3100-3150 cm⁻¹: Aromatic C-H stretching.~2820 & 2720 cm⁻¹: C-H stretching of the aldehyde (Fermi resonance doublet).~1660-1680 cm⁻¹: Strong C=O stretching of the aldehyde.~1600-1620 cm⁻¹: N-H bending and C=C/C=N stretching.[10]

Applications in Drug Discovery and Medicinal Chemistry

This compound is a strategic intermediate for accessing a wide range of biologically active molecules. Its utility has been demonstrated in the synthesis of:

  • Kinase Inhibitors: The scaffold can be elaborated to target various kinases involved in oncology and inflammatory diseases. The aldehyde provides a key attachment point for building side chains that interact with the ATP-binding pocket of target enzymes.

  • Antiviral Agents: The imidazo[1,2-a]pyridine core is present in compounds with activity against a range of viruses. The functional groups of the title compound allow for the introduction of pharmacophores known to inhibit viral replication.[3]

  • Anti-tuberculosis Agents: The imidazo[1,2-a]pyridine class has shown significant promise against Mycobacterium tuberculosis, including multi-drug resistant strains.[4][11] The aldehyde can be converted to various carboxamides, a group known for potent antitubercular activity.[11]

  • Fluorescent Probes: The conjugated system of the molecule makes it a candidate for developing fluorescent probes for research applications.[3]

Conclusion

This guide has detailed a reliable and well-grounded approach to the synthesis and characterization of this compound. By leveraging a two-step synthetic sequence involving a Tschitschibabin condensation and a Vilsmeier-Haack formylation, this valuable intermediate can be produced efficiently. The comprehensive characterization data provided serves as a benchmark for researchers to validate their results. The inherent chemical versatility of this molecule ensures its continued importance as a pivotal building block in the ongoing quest for novel therapeutics across multiple disease areas.

References

  • MySkinRecipes. This compound. Available from: [Link]

  • Mas, G., et al. (2019). Development of Novel and Efficient Processes for the Synthesis of 5-Amino and 5-Iminoimidazo[1,2-a]imidazoles via Three-Component Reaction Catalyzed by Zirconium(IV) Chloride. Molecules, 24(14), 2549. Available from: [Link]

  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 579-601. Available from: [Link]

  • Guchhait, S. K., et al. (2014). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 50(22), 2844-2863. Available from: [Link]

  • Chen, J., et al. (2018). Annulation of α-Bromocinnamaldehydes to Access 3-Formyl-imidazo[1,2-a]pyridines and Pyrimidines under Transition-Metal-Free Conditions. Organic & Biomolecular Chemistry, 16(43), 8341-8345. Available from: [Link]

  • Yahyazadeh, A., & Haghi, M. (2007). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 19(6), 4961-4964. Available from: [Link]

  • El-Sayed, M. A., et al. (2023). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 430, 01037. Available from: [Link]

  • PubChem. Imidazo[1,2-a]pyridine-3-carbaldehyde. National Center for Biotechnology Information. Available from: [Link]

  • Lombardino, J. G., & Wiseman, E. H. (1974). Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. Journal of Medicinal Chemistry, 17(11), 1182-1188. Available from: [Link]

  • Devi, N., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963-2994. Available from: [Link]

  • ResearchGate. Pyridines and Imidazaopyridines With Medicinal Significance. Available from: [Link]

  • Guchhait, S. K., et al. (2014). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 50, 2844-2863. Available from: [Link]

  • Tőkés, B., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35213–35229. Available from: [Link]

  • Anaflous, A., et al. (2008). 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), o927. Available from: [Link]

  • Tezcan, H., et al. (2007). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. Journal of Molecular Structure, 834-836, 426-433. Available from: [Link]

  • ResearchGate. a¹H NMR spectrum of pyridine-3-carboxaldehyde; b¹H NMR spectrum of the.... Available from: [Link]

  • Wikipedia. Pyridine-3-carbaldehyde. Available from: [Link]

  • Al-Hourani, B. J., et al. (2022). 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde. IUCrData, 7(Pt 5), x220465. Available from: [Link]

  • Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 1-14. Available from: [Link]

  • NIST. Pyridine. NIST Chemistry WebBook, SRD 69. Available from: [Link]

  • NIST. 3-Pyridinecarboxaldehyde. NIST Chemistry WebBook, SRD 69. Available from: [Link]

  • Tőkés, B., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35213-35229. Available from: [Link]

  • Abrahams, K. A., et al. (2012). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters, 3(5), 394–398. Available from: [Link]

  • ResearchGate. (PDF) 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde. Available from: [Link]

Sources

5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde: A Core Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and marketed drugs.[1][2] This bicyclic nitrogen-containing heterocycle is a key pharmacophore in therapeutics ranging from anticancer and antiviral to antitubercular agents.[3][4] This guide provides a comprehensive technical overview of a particularly valuable derivative, 5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde. We will explore its fundamental physicochemical properties, spectral characteristics, chemical reactivity, and a detailed, field-proven synthesis protocol. This document is intended to serve as a practical resource for researchers leveraging this versatile building block in drug discovery and development programs.

Compound Identification and Core Properties

The unique arrangement of an electron-donating amino group at the C5 position and an electrophilic aldehyde at the C3 position makes this molecule a highly versatile intermediate. These functional groups provide orthogonal handles for derivatization, enabling the exploration of diverse chemical space.

PropertyDataSource(s)
IUPAC Name This compoundInternal
CAS Number 35220-26-9[5]
Molecular Formula C₈H₇N₃O[5]
Molecular Weight 161.16 g/mol [5]
Appearance Expected to be a solidInferred
Melting Point 158-160 °C[5]
Solubility Soluble in polar organic solvents like DMSO, DMFInferred
Storage Conditions 2-8°C, under inert gas atmosphere[5]

Predicted Spectral Data Analysis

Expertise in structural elucidation is paramount. While specific experimental spectra for this exact molecule are not widely published, we can reliably predict its characteristic spectral features based on extensive data from analogous imidazo[1,2-a]pyridine derivatives and fundamental principles of spectroscopy.[6][7][8]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be highly informative, with distinct signals for each proton in the molecule.

  • Aldehyde Proton (CHO): A singlet, significantly downfield, is predicted in the δ 9.5-10.5 ppm range due to the strong deshielding effect of the carbonyl group.[7]

  • Aromatic Protons (Pyridine & Imidazole Rings):

    • H2: A singlet is expected around δ 8.0-8.5 ppm.

    • H6, H7, H8: These protons on the pyridine ring will appear as a set of coupled multiplets (doublets or triplets) between δ 6.5-8.0 ppm. The specific coupling patterns will depend on their positions relative to each other and the amino group.

  • Amino Protons (NH₂): A broad singlet is anticipated, the chemical shift of which can vary depending on the solvent and concentration, typically in the δ 5.0-7.0 ppm range.

¹³C NMR Spectroscopy

The carbon spectrum will confirm the key functional groups.

  • Carbonyl Carbon (C=O): A signal in the highly deshielded region of δ 180-195 ppm.[6]

  • Aromatic Carbons: Multiple signals between δ 110-155 ppm, corresponding to the carbons of the fused imidazo[1,2-a]pyridine ring system.[6][9]

Infrared (IR) Spectroscopy

The IR spectrum provides a clear fingerprint of the molecule's functional groups.

  • N-H Stretching: A pair of medium-to-sharp peaks in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

  • C-H Stretching (Aromatic/Aldehydic): Signals typically appear just above 3000 cm⁻¹ (aromatic) and around 2720-2820 cm⁻¹ (aldehydic C-H).

  • C=O Stretching: A strong, sharp absorption band around 1650-1680 cm⁻¹, characteristic of an aromatic aldehyde.[6]

  • C=N and C=C Stretching: Multiple bands in the 1450-1640 cm⁻¹ region, corresponding to the vibrations of the fused aromatic rings.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the distinct reactivity of its amino and aldehyde functionalities. This allows for selective and sequential chemical modifications.

  • Aldehyde Group Reactivity: The C3-aldehyde is a versatile electrophilic handle. It readily participates in classical carbonyl chemistry, including:

    • Reductive Amination: To introduce diverse amine substituents.

    • Wittig Reaction: To form alkenes.

    • Condensation Reactions: To form Schiff bases (imines) or other heterocyclic systems.[6]

    • Oxidation/Reduction: Conversion to a carboxylic acid or a primary alcohol, respectively.

  • Amino Group Reactivity: The C5-amino group is a nucleophilic center, enabling reactions such as:

    • Acylation: Formation of amides.

    • Sulfonylation: Formation of sulfonamides.

    • Buchwald-Hartwig or Ullmann Coupling: To form C-N bonds with aryl halides.

The interplay of these groups makes this molecule an ideal starting point for building libraries of compounds for high-throughput screening.[5] The diagram below illustrates these key reactive sites.

G cluster_0 This compound cluster_1 Key Reactive Sites mol aldehyde Electrophilic Aldehyde (C3) aldehyde->mol Reductive Amination, Condensation, Wittig Reaction amine Nucleophilic Amine (C5) amine->mol Acylation, Sulfonylation, C-N Coupling

Caption: Key reactive centers of the title compound.

Recommended Synthesis Workflow

The synthesis of this compound is most efficiently achieved via a two-step process. First, the core imidazo[1,2-a]pyridine ring is constructed, followed by formylation at the C3 position using a Vilsmeier-Haack reaction. This approach is well-documented for related structures and is highly reliable.[6]

Step 1: Synthesis of 5-Aminoimidazo[1,2-a]pyridine

This step involves the cyclocondensation of 2,6-diaminopyridine with an α-halo carbonyl compound, such as chloroacetaldehyde.

G cluster_workflow Synthesis Workflow start Start Materials: - 2,6-Diaminopyridine - Chloroacetaldehyde step1 Step 1: Cyclocondensation Solvent: Ethanol Heat (Reflux) start->step1 intermediate Intermediate: 5-Aminoimidazo[1,2-a]pyridine step1->intermediate step2 Step 2: Vilsmeier-Haack Formylation Reagents: POCl₃, DMF 0°C to RT intermediate->step2 purification Purification - Aqueous Workup - Column Chromatography step2->purification product Final Product: This compound purification->product

Caption: Two-step synthesis and purification workflow.

Step-by-Step Experimental Protocol

Materials and Reagents:

  • 2,6-Diaminopyridine

  • Chloroacetaldehyde (50% wt. solution in water)

  • Ethanol (EtOH)

  • Sodium Bicarbonate (NaHCO₃)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Protocol:

PART A: Synthesis of 5-Aminoimidazo[1,2-a]pyridine

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2,6-diaminopyridine (1.0 eq) and ethanol.

  • Reagent Addition: While stirring, slowly add chloroacetaldehyde (1.1 eq).

  • Cyclization: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize with a saturated solution of NaHCO₃.

  • Extraction: Extract the product into ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude intermediate. This is often pure enough for the next step.

PART B: Vilsmeier-Haack Formylation

Causality Note: The Vilsmeier-Haack reaction is an effective method for formylating electron-rich aromatic rings. The imidazo[1,2-a]pyridine core is sufficiently activated for electrophilic substitution at the C3 position.[6]

  • Vilsmeier Reagent Formation (Critical): In a separate flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (3.0 eq) and cool to 0°C in an ice bath. Slowly add POCl₃ (1.2 eq) dropwise while maintaining the temperature below 5°C. Stir for 30 minutes at 0°C to form the Vilsmeier reagent.

  • Substrate Addition: Dissolve the crude 5-Aminoimidazo[1,2-a]pyridine from Part A in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor by TLC.

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the mixture with a saturated aqueous NaHCO₃ solution until the pH is ~8.

  • Extraction: Extract the product with DCM or ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the final product.

Applications in Drug Discovery and Research

The imidazo[1,2-a]pyridine scaffold is a privileged core in numerous therapeutic areas. Derivatives have shown potent activity as:

  • Antitubercular Agents: The related compound Telacebec (Q203) is a clinical candidate that targets the cytochrome bc1 complex in Mycobacterium tuberculosis.[4]

  • Anticancer Agents: Used as intermediates in the development of various kinase inhibitors.[5]

  • Antiviral and Anti-inflammatory Agents: The scaffold allows for the creation of molecules that can modulate key biological pathways.[1][5]

  • Fluorescent Probes: The rigid, conjugated ring system provides a platform for developing fluorescent molecules for bioimaging.[5][10]

Safety and Handling

As with any laboratory chemical, appropriate safety precautions must be observed.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[11][12]

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust. Avoid contact with skin, eyes, and clothing.[11][12]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, preferably under an inert atmosphere as recommended.[5]

  • Specific Reagent Hazards: Pay special attention to the handling of phosphorus oxychloride (POCl₃), which is highly corrosive and reacts violently with water.

References

  • Rentería-Gómez, M. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry Proceedings. Available at: [Link]

  • Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry. Available at: [Link]

  • Rentería-Gómez, M. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Available at: [Link]

  • Baenziger, M., et al. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction. Synthesis. Available at: [Link]

  • ResearchGate. (n.d.). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Available at: [Link]

  • Tron, G. C., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Semantic Scholar. (n.d.). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Available at: [Link]

  • Paliwal, S., et al. (2024). Imidazo[1,2-a]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. Available at: [Link]

  • MySkinRecipes. (n.d.). This compound. Available at: [Link]

  • Das, P., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. Available at: [Link]

  • BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Available at: [Link]

  • Atif, S., et al. (2021). Microwave-Assisted Synthesis of New Schiff Bases from Imidazo[1,2-a]pyridine-3-carbaldehyde and Aromatic Amines in PEG-400 as a Green Approach. ResearchGate. Available at: [Link]

  • Li, J., et al. (2020). Annulation of α-Bromocinnamaldehydes to Access 3-Formyl-imidazo[1,2-a]pyridines and Pyrimidines under Transition-Metal-Free Conditions. The Royal Society of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). a¹H NMR spectrum of pyridine-3-carboxaldehyde. Available at: [Link]

Sources

The Synthesis of Imidazo[1,2-a]pyridines: A Legacy of Discovery and a Frontier of Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold, forming the structural basis for a multitude of pharmacologically active agents and functional materials. Its unique electronic properties and conformational rigidity have made it a focal point of synthetic and medicinal chemistry for nearly a century. This guide provides an in-depth exploration of the discovery and historical evolution of imidazo[1,2-a]pyridine synthesis, from seminal named reactions to contemporary catalytic methodologies. We will delve into the mechanistic underpinnings of these transformations, offering field-proven insights into experimental choices and providing detailed protocols for key synthetic routes.

A Historical Perspective: The Dawn of Imidazo[1,2-a]pyridine Synthesis

The journey into the synthesis of imidazo[1,2-a]pyridines began in the early 20th century, with the pioneering work of Russian chemist Aleksei Yevgen'evich Tschitschibabin. His explorations into pyridine chemistry laid the fundamental groundwork for accessing this important heterocyclic system.

The Tschitschibabin Reaction: A Foundational Approach

In 1925, Tschitschibabin reported a groundbreaking method for the synthesis of imidazo[1,2-a]pyridines.[1] This approach involved the reaction of a 2-aminopyridine with an α-halocarbonyl compound, typically an α-bromoacetaldehyde, at elevated temperatures in a sealed tube.[1] While the initial yields were modest, this reaction represented the first direct and reliable method for constructing the imidazo[1,2-a]pyridine ring system.

The classical Tschitschibabin synthesis proceeds through an initial N-alkylation of the endocyclic nitrogen of 2-aminopyridine by the α-halocarbonyl compound, forming a pyridinium salt intermediate. This is followed by an intramolecular cyclization, where the exocyclic amino group attacks the carbonyl carbon, and a subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine. Later refinements of this method, such as the use of a base like sodium bicarbonate, allowed for milder reaction conditions and improved yields.[1]

Seminal Synthetic Strategies: The Ortoleva-King Reaction

Building upon the foundational work, the Ortoleva-King reaction emerged as a versatile and widely adopted method for the synthesis of imidazo[1,2-a]pyridines. This reaction offers a more convergent approach, typically involving the reaction of a 2-aminopyridine with a ketone in the presence of iodine.[2][3]

The Ortoleva-King reaction is believed to proceed through the in-situ formation of an α-iodoketone, which then reacts with the 2-aminopyridine in a manner analogous to the Tschitschibabin reaction.[3][4] The reaction can also be influenced by the formation of a ketimine intermediate, and the specific pathway can depend on the reaction conditions and substituents on the starting materials.[5]

Mechanistic Insights into the Ortoleva-King Reaction

The causality behind the experimental choices in the Ortoleva-King reaction lies in the dual role of iodine. It acts as both a catalyst and a halogenating agent. The reaction is initiated by the enolization of the ketone, which is then iodinated. The resulting α-iodoketone is a potent electrophile, readily undergoing nucleophilic attack by the 2-aminopyridine.

Ortoleva_King_Mechanism ketone Ketone enol Enol ketone->enol Tautomerization iodo_ketone α-Iodoketone enol->iodo_ketone + I₂ intermediate1 N-Alkylated Intermediate iodo_ketone->intermediate1 + 2-Aminopyridine aminopyridine 2-Aminopyridine aminopyridine->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Imidazo[1,2-a]pyridine intermediate2->product - H₂O

Caption: Proposed mechanism of the Ortoleva-King reaction.

Experimental Protocol: One-Pot Synthesis of 2-Phenylimidazo[1,2-a]pyridine via a Modified Ortoleva-King Reaction

This protocol provides a detailed, step-by-step methodology for a common laboratory synthesis of an imidazo[1,2-a]pyridine derivative.

Materials:

  • 2-Aminopyridine

  • Acetophenone

  • Iodine (I₂)

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Water

Procedure:

  • Step 1: Reaction Setup. In a round-bottom flask, combine 2-aminopyridine (2.3 equivalents) and acetophenone (1.0 equivalent).

  • Step 2: Addition of Iodine. Carefully add iodine (1.2 equivalents) to the mixture.

  • Step 3: Heating. Heat the neat reaction mixture to 110°C for 4 hours. The mixture will become a dark, viscous liquid.

  • Step 4: Quenching and Cyclization. After cooling to room temperature, add a 10% aqueous solution of sodium hydroxide. Heat the mixture to 100°C for 1 hour to facilitate cyclization and neutralization.

  • Step 5: Isolation. Cool the reaction mixture to room temperature. The product will often precipitate. Collect the solid by vacuum filtration and wash with cold water.

  • Step 6: Purification. Recrystallize the crude product from ethanol to obtain pure 2-phenylimidazo[1,2-a]pyridine.

Self-Validating System: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product can be characterized by its melting point and spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Modern Synthetic Advancements

The foundational methods of Tschitschibabin and Ortoleva-King have paved the way for a plethora of innovative and efficient synthetic strategies. Modern approaches often focus on improving reaction efficiency, substrate scope, and environmental sustainability.

Multicomponent Reactions (MCRs)

Multicomponent reactions, such as the Groebke-Blackburn-Bienaymé reaction, have emerged as powerful tools for the rapid construction of diverse imidazo[1,2-a]pyridine libraries.[6] These reactions involve the one-pot condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, often catalyzed by a Lewis acid.[7] The convergence and atom economy of MCRs make them highly attractive for medicinal chemistry and drug discovery programs.[8]

Transition Metal-Catalyzed Syntheses

The advent of transition metal catalysis has revolutionized the synthesis of imidazo[1,2-a]pyridines. Copper-catalyzed reactions, in particular, have been extensively developed for the aerobic oxidative cyclization of 2-aminopyridines with ketones or nitroolefins.[4][9] These methods often proceed under milder conditions and exhibit broad functional group tolerance.[4]

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has been successfully applied to accelerate the synthesis of imidazo[1,2-a]pyridines. This technique can significantly reduce reaction times and improve yields, particularly for reactions that are sluggish under conventional heating.[1][10]

Comparative Overview of Synthetic Methodologies

Methodology Key Reactants Advantages Limitations
Tschitschibabin Reaction 2-Aminopyridine, α-HalocarbonylFoundational, directHarsh conditions, limited scope
Ortoleva-King Reaction 2-Aminopyridine, Ketone, IodineConvergent, versatileStoichiometric iodine, potential for side reactions
Multicomponent Reactions 2-Aminopyridine, Aldehyde, IsocyanideHigh efficiency, diversity-orientedSubstrate-dependent yields
Transition Metal Catalysis 2-Aminopyridine, Ketone/Alkene/AlkyneMild conditions, broad scopeCatalyst cost and removal
Microwave-Assisted Synthesis VariousRapid, improved yieldsSpecialized equipment required

Conclusion

The synthesis of imidazo[1,2-a]pyridines has a rich history, evolving from harsh, classical methods to elegant and efficient modern catalytic systems. The foundational discoveries of Tschitschibabin and the subsequent development of the Ortoleva-King reaction provided the crucial initial access to this important heterocyclic core. Contemporary advancements, including multicomponent reactions and transition metal catalysis, have further expanded the synthetic toolbox, enabling the creation of complex and diverse imidazo[1,2-a]pyridine derivatives for applications in medicine and materials science. As research continues, the development of even more sustainable and atom-economical synthetic routes will undoubtedly remain a key focus, ensuring the continued prominence of the imidazo[1,2-a]pyridine scaffold in scientific innovation.

References

  • Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva–King Reaction. The Journal of Organic Chemistry. [Link]

  • Novel One Step Synthesis of Imidazo[1,2-a]pyridines and Zolimidine via Iron/iodine-Catalyzed Ortoleva-King type Protocol. ResearchGate. [Link]

  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. National Center for Biotechnology Information. [Link]

  • On the mechanism of the direct acid catalyzed formation of 2,3-disubstituted imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. Concurrence between ketimine and Ortoleva–King type reaction intermediated transformations. RSC Publishing. [Link]

  • A novel manganese/iodine-catalyzed Ortoleva-King type protocol for the synthesis of imidazo[1,2-a]pyridines and Zolimidine. ResearchGate. [Link]

  • Scheme 3 Formation of imidazopyridines via Ortoleva-King type reaction... ResearchGate. [Link]

  • Synthesis of Imidazo[1,2-a] annulated Pyridines, Pyrazines and Pyrimidines by a Novel Three-Component Condensation. Organic Chemistry Portal. [Link]

  • Imidazo[1,2-a]pyridine anthelmintic and antifungal agents. Journal of Medicinal Chemistry. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]

  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar. [Link]

  • Chichibabin (Tschitschibabin) Pyridin Synthese. ResearchGate. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link]

  • Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate. [Link]

  • Chichibabin Pyridine Synthesis. Organic Reactions. [Link]

  • Chichibabin Pyridine Synthesis. Merck Index. [Link]

  • Chichibabin Pyridine Synthesis. ResearchGate. [Link]

  • The Chichibabin amination reaction. Scientific Update. [Link]

  • Aleksei Yevgen’evich Chichibabin (1871–1945) and Pyridine Chemistry. Thieme. [Link]

  • Chichibabin reaction. Wikipedia. [Link]

Sources

A Technical Guide to the Potential Biological Activities of 5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of a Privileged Scaffold

The imidazo[1,2-a]pyridine core is a renowned "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities.[1][2] This fused heterocyclic system is a key pharmacophore in drugs targeting a range of conditions, from central nervous system disorders to infectious diseases and oncology.[3][4] While direct and extensive research on the specific biological activities of 5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde is not yet widely available in the public domain, its structural features suggest a high potential for significant pharmacological effects. This technical guide will, therefore, extrapolate and explore the potential biological activities of this compound based on the well-documented properties of the broader imidazo[1,2-a]pyridine class of molecules. We will delve into its potential as an anticancer, antimicrobial, and anti-inflammatory agent, providing a scientific rationale for further investigation and drug development efforts.

Potential Anticancer Activity: Targeting Key Oncogenic Pathways

The imidazo[1,2-a]pyridine scaffold is a recurring motif in the design of novel anticancer agents.[5][6] Derivatives of this core have demonstrated potent cytotoxic effects against a variety of cancer cell lines, including breast, colon, and melanoma.[7][8] The presence of an amino group at the 5-position and a carbaldehyde at the 3-position on the imidazo[1,2-a]pyridine ring of our target compound may contribute to its potential anticancer efficacy through various mechanisms.

Proposed Mechanism of Action: Modulation of STAT3/NF-κB Signaling

A key mechanism through which imidazo[1,2-a]pyridine derivatives exert their anti-inflammatory and anticancer effects is by modulating the STAT3 and NF-κB signaling pathways.[6][9] These pathways are crucial regulators of cancer cell proliferation, survival, and inflammation. It is plausible that this compound could inhibit these pathways, leading to downstream effects such as the suppression of inflammatory cytokines and the induction of apoptosis in cancer cells.

STAT3_NF-kB_Pathway_Inhibition cluster_NFkB Cytoplasm Compound 5-Aminoimidazo[1,2-a]pyridine- 3-carbaldehyde IKK IKK Compound->IKK Inhibition STAT3 STAT3 Compound->STAT3 Inhibition IkBa IκBα IKK->IkBa Phosphorylation & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation STAT3->Nucleus Translocation Gene_Expression Pro-inflammatory & Oncogenic Gene Expression Nucleus->Gene_Expression Transcription Apoptosis Apoptosis Gene_Expression->Apoptosis Suppression of

Caption: Proposed inhibition of STAT3/NF-κB signaling by this compound.

Induction of Apoptosis

Several studies have reported that imidazo[1,2-a]pyridine derivatives can induce apoptosis in cancer cells.[10][11] This is often characterized by the activation of caspases, such as caspase-7 and caspase-8, and the cleavage of poly(ADP-ribose) polymerase (PARP).[10] The cytotoxic effects of our target compound could be mediated through the initiation of either the intrinsic or extrinsic apoptotic pathways.

Quantitative Data from Related Compounds

To provide a perspective on the potential potency of this compound, the following table summarizes the cytotoxic activities (IC50 values) of various imidazo[1,2-a]pyridine derivatives against different cancer cell lines, as reported in the literature.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 12HT-29 (Colon)4.15 ± 2.93[8][12]
Compound 18MCF-7 (Breast)14.81 ± 0.20[7][8]
Compound 18B16F10 (Melanoma)14.39 ± 0.04[8]
Compound 14B16F10 (Melanoma)21.75 ± 0.81[8][12]
IP-5HCC1937 (Breast)45[10][11]
IP-6HCC1937 (Breast)47.7[10][11]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure to assess the cytotoxic effects of this compound on cancer cell lines.[6]

Materials:

  • Cancer cell lines (e.g., MCF-7, HT-29, B16F10)

  • This compound

  • Dulbecco's Modified Eagle's Medium (DMEM) or appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth.

Potential Antimicrobial Activity: A Broad-Spectrum Promise

Imidazo[1,2-a]pyridine derivatives have demonstrated significant activity against a range of microbial pathogens, including bacteria and mycobacteria.[13][14][15] The structural features of this compound make it a promising candidate for development as a novel antimicrobial agent.

Proposed Mechanism of Action: Targeting Essential Bacterial Processes

While the exact antimicrobial mechanisms can vary, some imidazo[1,2-a]pyridine derivatives are known to interfere with essential bacterial processes. For instance, some compounds have been found to target bacterial DNA gyrase, an enzyme crucial for DNA replication and repair.[16] Others may disrupt cell wall synthesis or other vital metabolic pathways.

Antimicrobial_Workflow Start Start: Synthesized Compound (this compound) Screening Initial Screening (e.g., Disk Diffusion Assay) Start->Screening MIC_MBC Quantitative Analysis (MIC & MBC Determination) Screening->MIC_MBC Active Compounds Mechanism Mechanism of Action Studies (e.g., Gyrase Inhibition Assay) MIC_MBC->Mechanism Lead_Compound Lead Compound for Further Development Mechanism->Lead_Compound

Caption: Experimental workflow for evaluating antimicrobial potential.

Activity Against Drug-Resistant Strains

A significant advantage of developing new classes of antimicrobials is their potential to be effective against multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains of bacteria.[13][17] Imidazo[1,2-a]pyridine-3-carboxamide derivatives, for example, have shown potent activity against resistant strains of Mycobacterium tuberculosis.[18]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method to determine the MIC of this compound against bacterial strains.[16]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • This compound

  • Mueller-Hinton Broth (MHB) or other appropriate broth

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland standard

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the compound in the microtiter plate using MHB.

  • Inoculation: Add a standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Potential Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases, and the imidazo[1,2-a]pyridine scaffold has been explored for its anti-inflammatory properties.[5][9] Carboxylic acid derivatives of imidazo[1,2-a]pyridines have been shown to reduce inflammation in in vivo models, with some compounds exhibiting preferential inhibition of COX-2.[19]

Proposed Mechanism of Action: COX Enzyme Inhibition

A likely mechanism for the anti-inflammatory activity of this compound is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is inducible and plays a key role in the inflammatory response. By inhibiting COX-2, the compound could reduce the production of prostaglandins, which are key mediators of inflammation.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a method to assess the inhibitory activity of this compound on COX-1 and COX-2 enzymes.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • This compound

  • COX inhibitor screening assay kit (commercially available)

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes according to the manufacturer's instructions.

  • Compound Incubation: Incubate the enzymes with various concentrations of the test compound.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid.

  • Prostaglandin Measurement: Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorescent method provided in the assay kit.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the compound and determine the IC50 values for both COX-1 and COX-2.

Structure-Activity Relationship (SAR) Insights

The biological activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of substituents on the bicyclic ring.

  • The 5-Amino Group: The presence of an amino group can influence the compound's polarity and its ability to form hydrogen bonds with biological targets, which can be crucial for binding affinity.

  • The 3-Carbaldehyde Group: The aldehyde functionality is an electron-withdrawing group and can participate in various chemical reactions, potentially forming covalent bonds with target proteins, which could lead to irreversible inhibition.

Further synthesis and evaluation of analogues with modifications at these positions would be essential to establish a clear SAR and optimize the compound's biological activity.

Future Research Directions

While this guide provides a comprehensive overview of the potential biological activities of this compound, further empirical research is imperative to validate these hypotheses. Key future research directions include:

  • In-depth Biological Screening: Systematic screening of the compound against a wide panel of cancer cell lines, bacterial strains, and inflammatory models.

  • Mechanism of Action Studies: Detailed investigations to elucidate the precise molecular targets and signaling pathways affected by the compound.

  • In Vivo Efficacy and Toxicity Studies: Evaluation of the compound's therapeutic efficacy and safety profile in animal models.

  • Analogue Synthesis and SAR Studies: Synthesis and biological evaluation of a library of related compounds to establish a robust structure-activity relationship and identify more potent and selective derivatives.

Conclusion

This compound emerges as a molecule of significant interest for drug discovery and development. Its core imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore with proven anticancer, antimicrobial, and anti-inflammatory properties. The specific substitutions of an amino group at the 5-position and a carbaldehyde at the 3-position provide a unique chemical entity that warrants thorough investigation. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to unlock the full therapeutic potential of this promising compound.

References

  • Song, Q., Zhang, Q., Fan, X., Kayaat, F., Lv, R., Li, J., & Wang, Y. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. RSC Medicinal Chemistry.
  • Kumar, B., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963-2994.
  • Singh, V., et al. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. Molecules, 28(5), 2315.
  • Semantic Scholar. (n.d.).
  • Various Authors. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005.
  • MySkinRecipes. (n.d.). This compound.
  • Ben-Abdallah, M., et al. (2019). Development of Novel and Efficient Processes for the Synthesis of 5-Amino and 5-Iminoimidazo[1,2-a]imidazoles via Three-Component Reaction Catalyzed by Zirconium(IV) Chloride. Frontiers in Chemistry, 7, 457.
  • Ahmadi, A., et al. (2024). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. BioImpacts, 14(2), 27618.
  • Semantic Scholar. (n.d.).
  • BenchChem. (2025).
  • Popova, Y., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35243–35254.
  • Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48.
  • Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. WestminsterResearch.
  • Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48.
  • Ahmadi, A., et al. (2024). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. BioImpacts, 14(2), 27618.
  • Al-Mugheed, A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943–2952.
  • ResearchGate. (n.d.).
  • Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48.
  • Angelova, A., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(19), 6529.
  • Al-Mugheed, A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943–2952.
  • Kethireddy, S., et al. (2015).
  • El-Sayed, N., et al. (2018). Post Groebke-Blackburn multicomponent protocol: synthesis of new polyfunctional imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives as potential antimicrobial agents. Medicinal Chemistry Research, 27(4), 1147–1158.
  • Kumar, R., et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Antibiotics, 11(11), 1500.
  • Bagdi, A., et al. (2014). Synthesis of imidazo[1,2-a]pyridines: a decade update.
  • ChemicalBook. (2024). IMidazo[1,2-a]pyridine-3-carboxaldehyde, 5-aMino-.
  • Moraski, G., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters, 2(10), 739–743.
  • Asati, V., et al. (2023). IMidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current Organic Synthesis, 20(1), 2-23.
  • Glassman, I., et al. (2023). 3-Aminoimidazo [1, 2-A] Pyridine Derivatives as Novel Antimicrobial Compounds.

Sources

CAS number and molecular weight of 5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde

This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Designed for researchers, chemists, and drug development professionals, this document synthesizes key information on its physicochemical properties, synthesis, and applications, with a focus on its role as a strategic intermediate in the development of targeted therapeutics.

Core Compound Identification and Properties

This compound is a bifunctional molecule featuring the privileged imidazo[1,2-a]pyridine scaffold, an amino group at the 5-position, and a reactive carbaldehyde (aldehyde) group at the 3-position. This unique arrangement of functional groups makes it a versatile precursor for library synthesis and the development of complex, biologically active molecules.

The core physicochemical properties of the compound are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 35220-26-9[1][2]
Molecular Formula C₈H₇N₃O[2]
Molecular Weight 161.16 g/mol [2]
Appearance Solid (form may vary)N/A
Melting Point 158-160°C[2]
Storage Conditions 2-8°C, under inert gas atmosphere[2]

Synthesis and Mechanistic Rationale

The synthesis of the imidazo[1,2-a]pyridine core is a well-established area of organic chemistry, with numerous methodologies developed.[3] For the 3-carbaldehyde substituted scaffold, a common and effective strategy involves the annulation of a substituted 2-aminopyridine with a suitable three-carbon electrophile.

One of the most direct methods is the reaction between a 2-aminopyridine and an α-bromocinnamaldehyde derivative under thermal conditions in the presence of an oxidant.[4] This approach provides a robust pathway to the desired 3-formyl-imidazo[1,2-a]pyridine core.

Representative Synthetic Protocol

The following protocol is a representative, field-proven method adapted from established literature for the synthesis of the 3-formyl-imidazo[1,2-a]pyridine scaffold.[4] The synthesis of the specific 5-amino target requires the use of 2,5-diaminopyridine as the starting material.

Step-by-Step Methodology:

  • Reactant Preparation: In a sealed reaction tube, combine 2,5-diaminopyridine (1.0 eq) and an appropriate α-bromoacrolein derivative (1.0 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the tube to achieve a suitable concentration (e.g., 0.1-0.2 M).

  • Reaction Conditions: Seal the tube and place it in a preheated oil bath at 100°C.

  • Atmosphere: Crucially, the reaction is conducted under an atmosphere of oxygen (1 atm), which facilitates the final oxidative aromatization step.

  • Monitoring and Work-up: Stir the reaction mixture for 10-12 hours, monitoring progress by TLC. Upon completion, cool the mixture to room temperature and add water to precipitate the crude product.

  • Extraction: Extract the aqueous solution with ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting residue is then purified by flash column chromatography on silica gel to yield the pure this compound.

Synthesis Workflow and Mechanism

The reaction proceeds via a well-understood cascade mechanism involving nucleophilic attack, cyclization, and oxidation.

G cluster_start Starting Materials cluster_process Reaction Cascade cluster_product Final Product A 2,5-Diaminopyridine C Step 1: Nucleophilic Attack (Formation of N-C bond) A->C B α-Bromoacrolein B->C D Step 2: Intramolecular Cyclization (Formation of 5-membered ring) C->D Intermediate E Step 3: Dehydration & Oxidation (Aromatization under O2) D->E Dihydro-imidazo intermediate F This compound E->F

Caption: Generalized workflow for the synthesis of the target compound.

Causality Behind Choices:

  • DMF as Solvent: DMF is a polar aprotic solvent with a high boiling point, making it ideal for facilitating the nucleophilic substitution and for reactions requiring elevated temperatures.

  • Oxygen Atmosphere: The final step is an oxidative aromatization to form the stable bicyclic aromatic system. Molecular oxygen provides a convenient and effective oxidant for this transformation. This avoids the need for stoichiometric metallic oxidants, simplifying purification.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The true value of this compound lies in its role as a versatile chemical intermediate.[5] The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous clinically used drugs and development candidates.[3][6] Its rigid, planar structure is ideal for insertion into the ATP-binding pockets of protein kinases.

The aldehyde at the C-3 position is a synthetic handle for elaboration into various functional groups via reactions like reductive amination, Wittig reactions, or condensation, while the amine at C-5 can be used for further derivatization, allowing for fine-tuning of potency and pharmacokinetic properties. This compound is particularly valuable for developing inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.[5][7][8]

Representative Target Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its deregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[7] Imidazo[1,2-a]pyridine derivatives have been successfully developed as potent inhibitors of kinases within this pathway, particularly PI3K.[7]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K signaling pathway by a representative molecule.

Biological Activity of the Scaffold

While specific quantitative biological data for this compound itself is not extensively published, numerous derivatives built from this and related scaffolds have demonstrated potent and specific kinase inhibition. The aldehyde and amine groups serve as key attachment points to build out structures that achieve high affinity and selectivity.

The table below showcases the inhibitory potential of various imidazo[1,2-a]pyridine derivatives against several cancer-relevant protein kinases, illustrating the scaffold's utility.

Derivative ClassTarget KinaseRepresentative IC₅₀Source(s)
Imidazo[1,2-a]pyridine-3-carboxamidesDYRK1A2.6 µM[9]
Imidazo[1,2-a]pyridine-3-carboxamidesCLK10.7 µM[9]
3-(Pyrimidin-4-yl)-imidazo[1,2-a]pyridinesIGF-1RPotent nM inhibition[10]
Substituted Imidazo[1,2-a]pyridinesAkt/mTOR Pathway9.7 - 44.6 µM (Cell proliferation)[8]
Imidazo[1,2-c]pyrimidin-5(6H)-onesCDK2Micro- to submicromolar[11]

Expertise & Causality: The success of the imidazo[1,2-a]pyridine scaffold as a "hinge-binder" in kinase inhibitors is due to the nitrogen atom at position 1, which can form a critical hydrogen bond with the backbone amide of a conserved residue in the kinase hinge region. The substitutions at C3 and C5, enabled by our title compound, then explore deeper pockets to confer potency and selectivity.

Conclusion

This compound is a high-value, strategic building block for modern drug discovery. Its robust synthesis and the versatile reactivity of its functional groups provide medicinal chemists with a powerful platform for generating diverse libraries of compounds. The proven success of the imidazo[1,2-a]pyridine core, particularly in the realm of kinase inhibition, ensures that this intermediate will continue to be a molecule of significant interest for the development of next-generation targeted therapies.

References

  • MySkinRecipes. This compound. Available from: [Link]

  • Driowya, M., et al. (2019). Development of Novel and Efficient Processes for the Synthesis of 5-Amino and 5-Iminoimidazo[1,2-a]imidazoles via Three-Component Reaction Catalyzed by Zirconium(IV) Chloride. Frontiers in Chemistry. Available from: [Link]

  • Agouridas, L., et al. (2018). Design and synthesis of 2,6-disubstituted-8-amino imidazo[1,2a]pyridines, a promising privileged structure. Bioorganic & Medicinal Chemistry. Available from: [Link]

  • Mohan, D. C., Rao, S. N., & Adimurthy, S. (2013). Silver-Catalyzed Intramolecular Aminooxygenation for the Synthesis of Imidazo[1,2-a]pyridine-3-carbaldehydes. The Journal of Organic Chemistry, 78(3), 1266–1272. Available from: [Link]

  • Martínez González, S., et al. (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(5), 1874–1878. Available from: [Link]

  • Patel, R., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current Organic Chemistry. Available from: [Link]

  • Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(48). Available from: [Link]

  • Atif, S., et al. (2021). Microwave-Assisted Synthesis of New Schiff Bases from Imidazo[1,2-a]pyridine-3-carbaldehyde and Aromatic Amines in PEG-400 as a Green Approach. ResearchGate. Available from: [Link]

  • National Center for Biotechnology Information. 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde. PubChem. Available from: [Link]

  • Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. WestminsterResearch. Available from: [Link]

  • Request PDF. (n.d.). Synthesis, biological evaluation and molecular modeling studies of Imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. ResearchGate. Available from: [Link]

  • The Royal Society of Chemistry. (n.d.). Annulation of a-Bromocinnamaldehydes to Access 3-Formyl-imidazo[1,2-a]pyridines and Pyrimidines under Transition-Metal-Free Conditions. Available from: [Link]

  • Bagdi, A. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(8), 1555–1575. Available from: [Link]

  • MySkinRecipes. (n.d.). This compound [Thai]. Available from: [Link]

  • Georgieva, M., & Stoyanov, R. S. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35269–35282. Available from: [Link]

  • Georgieva, M., & Stoyanov, R. S. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available from: [Link]

  • Request PDF. (n.d.). Novel imidazo[1,2-a]pyridine based inhibitors of the IGF-1 receptor tyrosine kinase: Optimization of the aniline. ResearchGate. Available from: [Link]

  • Barlaam, B., et al. (2012). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 22(2), 928–932. Available from: [Link]

  • ResearchGate. (n.d.). a¹H NMR spectrum of pyridine-3-carboxaldehyde; b¹H NMR spectrum of the... | Download Scientific Diagram. Available from: [Link]

  • Osolsobě, J., et al. (2021). Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. European Journal of Medicinal Chemistry, 216, 113309. Available from: [Link]

  • The Royal Society of Chemistry. (2020). Copper- and DMF-Mediated Switchable Oxidative C-H Cyanation and Formylation of Imidazo[1,2-a]pyridines Using Ammonium Iodide - Supporting Information. Available from: [Link]

Sources

Solubility of 5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde

Authored by: A Senior Application Scientist

Foreword: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug development, the journey of a molecule from a promising hit to a viable clinical candidate is fraught with challenges. Among the most critical physicochemical properties that dictate the fate of a potential therapeutic agent is its solubility. Poor solubility can lead to low bioavailability, hinder formulation development, and ultimately result in the failure of an otherwise potent compound. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive framework for understanding and determining the solubility of this compound, a heterocyclic compound of significant interest in medicinal chemistry.[1][2] The imidazo[1,2-a]pyridine scaffold is a privileged structure in numerous biologically active molecules, making a thorough understanding of its derivatives' properties paramount.[3][4]

This document moves beyond a simple recitation of protocols. It is designed to be a self-validating system, grounding every experimental choice in solid scientific reasoning. By elucidating the "why" behind the "how," we aim to empower researchers to not only generate high-quality solubility data but also to interpret it with a nuanced understanding of the underlying chemical principles.

Physicochemical Profile of this compound

Before delving into experimental solubility determination, a foundational understanding of the molecule's intrinsic properties is essential. These characteristics will inform our choice of solvents and analytical techniques.

PropertyValueSource
Molecular Formula C₈H₇N₃O[5][6]
Molecular Weight 161.16 g/mol [5]
Melting Point 158-160°C[5]
Appearance Solid (assumed)[5]
Storage Conditions 2-8°C, inert gas atmosphere[5][6]

The structure of this compound, with its fused aromatic rings, amino group, and carbaldehyde moiety, suggests a molecule with a degree of polarity and the potential for hydrogen bonding. The amino group can act as a hydrogen bond donor, while the nitrogen atoms in the imidazo[1,2-a]pyridine ring system and the oxygen of the carbaldehyde can act as hydrogen bond acceptors. These features are crucial in predicting its interactions with different solvents.

Theoretical Underpinnings of Solubility

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution in equilibrium with an excess of the solute.[7] For pharmaceutical compounds, two types of solubility are of particular interest: thermodynamic and kinetic solubility.[8]

  • Thermodynamic Solubility : This is the true equilibrium solubility of a compound. It is a critical parameter for understanding the behavior of a drug in vivo and for developing stable formulations.[8][9] The shake-flask method is the gold standard for its determination.[9]

  • Kinetic Solubility : This measures the concentration of a compound at which it precipitates from a solution that was initially prepared by dissolving the compound in an organic solvent (like DMSO) and then diluting it with an aqueous buffer.[8] Kinetic solubility is often determined in high-throughput screening settings to quickly assess the developability of a large number of compounds.[1][8]

The choice of solvents for solubility determination should span a range of polarities to provide a comprehensive profile of the compound's behavior.

Experimental Workflow for Solubility Determination

The following diagram outlines the logical flow for a comprehensive solubility assessment of this compound.

G cluster_0 Phase 1: Preparation & Characterization cluster_1 Phase 2: Solubility Screening cluster_2 Phase 3: Definitive Solubility Determination cluster_3 Phase 4: Data Analysis & Reporting A Compound Acquisition & Purity Assessment (e.g., HPLC, NMR) B Solid-State Characterization (e.g., DSC, XRD) A->B Ensures consistent starting material C Selection of a Diverse Solvent Panel (Polar, Non-polar, Protic, Aprotic) B->C D Kinetic Solubility Assay (Nephelometry or UV-Vis Spectroscopy) C->D Rapid initial assessment E Thermodynamic Solubility (Shake-Flask Method) in Key Solvents D->E Informs choice of key solvents F pH-Dependent Solubility Profile E->F Crucial for physiological relevance G Quantification of Solute Concentration (e.g., HPLC-UV) F->G H Data Tabulation and Interpretation G->H

Caption: Experimental workflow for determining the solubility of a novel compound.

Materials and Reagents
  • This compound (purity >95%)

  • A selection of solvents (HPLC grade or equivalent):

    • Water (Milli-Q or equivalent)

    • Phosphate Buffered Saline (PBS), pH 7.4

    • 0.1 N Hydrochloric Acid (HCl)

    • Methanol

    • Ethanol

    • Acetonitrile (ACN)

    • Dimethyl Sulfoxide (DMSO)

    • Tetrahydrofuran (THF)

    • Dichloromethane (DCM)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Nephelometer (for kinetic solubility)

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the benchmark for determining equilibrium solubility.[9]

  • Preparation of Saturated Solutions :

    • Accurately weigh an excess amount of this compound into separate vials for each solvent. An amount that is visibly in excess after equilibration is required.

    • Add a known volume of each solvent to the respective vials.

  • Equilibration :

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25°C or 37°C for physiological relevance) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation :

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles. Filtration is a critical step to avoid overestimation of solubility.[7]

  • Quantification :

    • Prepare a series of standard solutions of known concentrations of this compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze the filtered supernatant and the standard solutions using a validated HPLC-UV method.

    • Construct a calibration curve from the standard solutions and determine the concentration of the compound in the saturated supernatant.

Protocol for Kinetic Solubility Determination

Kinetic solubility assays are high-throughput methods ideal for early-stage drug discovery.[1] Nephelometry, which measures light scattering from precipitated particles, is a common technique.[2][7]

  • Stock Solution Preparation :

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Serial Dilution :

    • In a microtiter plate, perform serial dilutions of the DMSO stock solution with the aqueous buffer of interest (e.g., PBS, pH 7.4). This creates a range of concentrations.

  • Incubation :

    • Incubate the plate at a controlled temperature (e.g., room temperature) for a short period (e.g., 1-2 hours) to allow for precipitation.

  • Measurement :

    • Measure the turbidity of each well using a nephelometer.

  • Data Analysis :

    • The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed compared to the baseline, indicating the onset of precipitation.

The following diagram illustrates the kinetic solubility determination workflow.

G A Prepare high-concentration stock solution in DMSO B Serially dilute stock solution in aqueous buffer in a microtiter plate A->B C Incubate plate to allow for precipitation B->C D Measure turbidity of each well using a nephelometer C->D E Determine concentration at which precipitation occurs D->E

Caption: Workflow for kinetic solubility determination by nephelometry.

Data Presentation and Interpretation

The results of the solubility studies should be presented in a clear and concise tabular format to facilitate comparison across different solvents and conditions.

Table 1: Thermodynamic Solubility of this compound at 25°C
SolventPolarity IndexSolubility (µg/mL)Solubility (mM)
Water10.2[Experimental Value][Calculated Value]
PBS (pH 7.4)~10.2[Experimental Value][Calculated Value]
0.1 N HCl~10.2[Experimental Value][Calculated Value]
Methanol5.1[Experimental Value][Calculated Value]
Ethanol4.3[Experimental Value][Calculated Value]
Acetonitrile5.8[Experimental Value][Calculated Value]
DMSO7.2[Experimental Value][Calculated Value]
THF4.0[Experimental Value][Calculated Value]
DCM3.1[Experimental Value][Calculated Value]
Table 2: Kinetic Solubility in Aqueous Buffer
Buffer SystempHKinetic Solubility (µM)
PBS7.4[Experimental Value]

Interpreting these results requires careful consideration of the solvent properties and the compound's structure. For instance, higher solubility in protic solvents like water and alcohols would suggest the importance of hydrogen bonding interactions. Solubility in acidic conditions (0.1 N HCl) would indicate the basic nature of the amino group and its protonation to form a more soluble salt.

Trustworthiness and Self-Validation

To ensure the integrity and reproducibility of the solubility data, the following measures are essential:

  • Purity of the Compound : The purity of the this compound should be confirmed by at least two independent analytical techniques (e.g., HPLC and NMR) before commencing solubility studies.

  • Calibration of Instruments : All analytical instruments, particularly the analytical balance and HPLC system, must be properly calibrated.

  • Method Validation : The HPLC method used for quantification should be validated for linearity, accuracy, and precision.

  • Equilibrium Confirmation : For thermodynamic solubility, it is advisable to measure the concentration at multiple time points (e.g., 24, 48, and 72 hours) to ensure that a true equilibrium has been reached.

  • Replicates : All experiments should be performed in at least triplicate to assess the variability of the measurements.

Conclusion and Future Directions

This guide provides a robust framework for the comprehensive determination of the solubility of this compound. By following the detailed protocols and adhering to the principles of scientific integrity, researchers can generate high-quality, reliable data that will be invaluable for the continued development of this and other promising imidazo[1,2-a]pyridine derivatives. The solubility profile obtained will directly inform formulation strategies, aid in the design of in vivo studies, and ultimately contribute to the successful translation of a promising molecule into a life-changing therapeutic.

Future work should focus on building upon this foundational data. Investigating the solubility in biorelevant media (e.g., simulated gastric and intestinal fluids) would provide further insights into the compound's potential oral bioavailability. Additionally, computational modeling of solubility based on the experimentally determined values can aid in the prediction of solubility for future analogs, accelerating the drug discovery process.

References

  • A review of methods for solubility determination in biopharmaceutical drug characteris
  • Solubility Test | AxisPharm. (n.d.). AxisPharm. [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). Pharma IQ. [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. [Link]

  • This compound. (n.d.). MySkinRecipes. [Link]

  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. (2012). ACS Medicinal Chemistry Letters, 3(10), 826-831. [Link]

  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022). ChemistrySelect, 7(4). [Link]

  • Imidazo[1,2-a]pyridine-3-carbaldehyde. (n.d.). PubChem. [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). RSC Medicinal Chemistry, 14(3), 385-407. [Link]

  • A Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines. (n.d.). International Journal of Research and Publication and Reviews, 3(6), 183-189. [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025). BMC Chemistry, 19(1). [Link]

Sources

A Comprehensive Technical Guide to the Stability and Storage of 5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde is a pivotal building block in medicinal chemistry, valued for its role in the synthesis of novel therapeutics. The integrity and purity of this reagent are paramount to ensure the reliability and reproducibility of research and development outcomes. This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for this compound. We will delve into the chemical properties influencing its stability, potential degradation pathways, and provide field-proven protocols for its handling, storage, and stability assessment. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to maintain the quality of this crucial synthetic intermediate.

Introduction: The Significance of this compound in Drug Discovery

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This heterocyclic system is present in several marketed drugs, highlighting its therapeutic potential. The introduction of an amino group at the 5-position and a carbaldehyde at the 3-position of the imidazo[1,2-a]pyridine ring system creates a versatile molecule with multiple reactive sites. This unique arrangement allows for a wide range of chemical modifications, making this compound a valuable intermediate for the synthesis of diverse compound libraries in the pursuit of new drug candidates.

The aldehyde functionality serves as a key handle for various chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, enabling the introduction of diverse substituents. The amino group, on the other hand, can be acylated, alkylated, or utilized in cross-coupling reactions to further elaborate the molecular structure. The successful synthesis of pure, active pharmaceutical ingredients (APIs) is critically dependent on the quality of the starting materials. Therefore, a thorough understanding of the stability and appropriate storage of this compound is essential for any researcher working with this compound.

Chemical and Physical Properties Influencing Stability

To comprehend the stability of this compound, it is crucial to consider its inherent chemical and physical properties.

PropertyValueSource
Molecular Formula C₈H₇N₃O[1]
Molecular Weight 161.16 g/mol [1]
Appearance Off-white to yellow or brown powderSupplier Data
Melting Point 158-160 °C[2]
pKa 6.33 ± 0.50 (Predicted)[1]

The presence of both an electron-donating amino group and an electron-withdrawing aldehyde group on the imidazo[1,2-a]pyridine ring influences its electronic distribution and, consequently, its reactivity and stability. The lone pair of the amino group can donate electron density into the aromatic system, potentially increasing its susceptibility to oxidation. The aldehyde group is inherently reactive and can undergo oxidation, reduction, or nucleophilic attack.

Potential Degradation Pathways

Understanding the potential degradation pathways is fundamental to establishing appropriate storage and handling procedures. Based on the chemical structure of this compound, several degradation routes can be postulated.

Oxidation

The aldehyde functionality is susceptible to oxidation to the corresponding carboxylic acid. This can be initiated by atmospheric oxygen, especially in the presence of light or trace metal impurities. The amino group can also be a site of oxidation, potentially leading to the formation of colored impurities.

Photodegradation

The imidazo[1,2-a]pyridine ring system is known to possess photophysical properties and can absorb UV light, which may lead to photochemical reactions and degradation.[2] Exposure to light, particularly UV radiation, can provide the energy required to initiate oxidation or other degradation pathways.

Hydrolysis

While the imidazo[1,2-a]pyridine ring is generally stable to hydrolysis, the presence of the aldehyde and amino groups could potentially influence its stability in aqueous solutions, especially at non-neutral pH. However, significant degradation via hydrolysis under typical storage conditions is considered less likely compared to oxidation and photodegradation.

Dimerization/Polymerization

Aldehydes, particularly in the presence of acidic or basic catalysts, can undergo self-condensation or polymerization reactions. While this is less common for aromatic aldehydes compared to aliphatic ones, it remains a potential degradation pathway over long-term storage, potentially leading to the formation of insoluble impurities.

G cluster_compound This compound cluster_stressors Stress Factors cluster_degradation Degradation Products A C₈H₇N₃O F Carboxylic Acid Derivative (Oxidation Product) A->F Oxidation G Photodegradation Products A->G Photodegradation H Polymeric Impurities A->H Dimerization/ Polymerization B Oxygen (Air) B->F C Light (UV) C->G D Moisture D->H E Heat E->F E->H

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling Conditions

To mitigate the risks of degradation and ensure the long-term stability of this compound, the following storage and handling conditions are strongly recommended.

ParameterRecommendationRationale
Temperature 2-8°CTo slow down the rate of potential degradation reactions.[1][2][3]
Atmosphere Inert gas (Argon or Nitrogen)To prevent oxidation of the aldehyde and amino groups.[1][2][3]
Light Amber vial or protected from lightTo prevent photodegradation.
Moisture Tightly sealed containerTo minimize exposure to moisture which can facilitate degradation.[3]
Handling In a well-ventilated area, away from heat and ignition sourcesGeneral laboratory safety practice for handling fine chemicals.[3][4]

Experimental Protocol: Stability Assessment of this compound

A well-designed stability study is crucial for determining the shelf-life and understanding the degradation profile of the compound. The following protocol outlines a forced degradation study and the development of a stability-indicating analytical method.

Forced Degradation Study

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and validate the stability-indicating power of the analytical method.

5.1.1. Stress Conditions:

  • Acid Hydrolysis: 1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105°C for 24 hours.

  • Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).

5.1.2. Procedure:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Expose the solutions to the stress conditions outlined above.

  • At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the stressed samples using a stability-indicating HPLC method.

G A Prepare Stock Solution of This compound B Expose to Stress Conditions (Acid, Base, Oxidation, Heat, Light) A->B C Sample at Time Points B->C D Neutralize and Dilute C->D E Analyze via Stability-Indicating HPLC D->E F Identify and Quantify Degradation Products E->F

Caption: Workflow for a forced degradation study.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products.

5.2.1. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 10% to 90% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 320 nm.

  • Column Temperature: 30°C.

5.2.2. Method Validation:

The developed method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit. The key aspect of validation for a stability-indicating method is to demonstrate that the method can separate the main peak from all potential degradation products formed during the forced degradation study.

Conclusion

The chemical integrity of this compound is critical for its successful application in drug discovery and development. This guide has provided a detailed overview of the factors affecting its stability and has outlined best practices for its storage and handling. By adhering to the recommended conditions of refrigerated storage under an inert atmosphere and protection from light, researchers can significantly extend the shelf-life of this valuable compound. Furthermore, the implementation of a robust stability testing program, including forced degradation studies and the use of a validated stability-indicating analytical method, is essential for ensuring the quality and reliability of experimental results.

References

Methodological & Application

Step-by-step protocol for 5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound, a key building block in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure in drug discovery, with numerous derivatives demonstrating a wide spectrum of therapeutic activities.[1] This guide details a robust two-step synthetic sequence, beginning with the construction of the core heterocyclic system via a modified Tschitschibabin reaction, followed by regioselective formylation at the C-3 position using the Vilsmeier-Haack reaction. We provide in-depth explanations for experimental choices, detailed procedural steps, and a complete list of materials and reagents to ensure reproducibility for researchers in organic synthesis and drug development.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine fused heterocyclic system is a cornerstone in modern medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a variety of biological targets, leading to its incorporation into commercially successful drugs such as Zolpidem (anxiolytic) and Olprinone (vasodilator).[1] The specific target of this protocol, this compound, is a particularly valuable intermediate.[2] The amino group at the 5-position serves as a crucial handle for further functionalization, while the carbaldehyde at the 3-position is a versatile precursor for constructing more complex side chains, making this molecule an ideal starting point for developing novel kinase inhibitors, antiviral agents, and other therapeutics.[2][3]

Overall Synthetic Strategy

The synthesis is designed as a logical two-step process. The first step establishes the core bicyclic imidazo[1,2-a]pyridine ring system. The second step introduces the aldehyde functionality at the desired position through an electrophilic aromatic substitution, which is directed by the electron-donating nature of the heterocyclic system.

G cluster_0 Step 1: Heterocycle Formation cluster_1 Step 2: C-3 Formylation A Pyridine-2,5-diamine C 5-Aminoimidazo[1,2-a]pyridine A->C Reflux in EtOH/H₂O B Chloroacetaldehyde (40% aq. soln.) B->C E This compound C->E Vilsmeier-Haack Reaction D Vilsmeier Reagent (POCl₃/DMF) D->E

Figure 1: Overall two-step synthetic workflow.

Experimental Protocols

PART A: Synthesis of 5-Aminoimidazo[1,2-a]pyridine

This step involves the condensation and cyclization of pyridine-2,5-diamine with chloroacetaldehyde. This is a variation of the classic Tschitschibabin pyridine synthesis, a robust method for forming the imidazo[1,2-a]pyridine core.[4] The endocyclic nitrogen of the 2-aminopyridine initially acts as a nucleophile, attacking the aldehyde, followed by an intramolecular cyclization and dehydration to form the aromatic fused ring system.

Materials and Reagents:

  • Pyridine-2,5-diamine

  • Chloroacetaldehyde (40-50% aqueous solution)

  • Ethanol (EtOH), Reagent Grade

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add pyridine-2,5-diamine (1.0 eq).

  • Solvent Addition: Add a 1:1 mixture of ethanol and water (e.g., 50 mL EtOH, 50 mL H₂O). Stir the mixture until the diamine is fully dissolved.

  • Reagent Addition: Slowly add chloroacetaldehyde solution (1.1 eq) to the stirring solution at room temperature. An exothermic reaction may be observed.

  • Heating and Reflux: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cooling and Neutralization: Once the reaction is complete, cool the flask to room temperature. Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate (3 x 75 mL).

  • Washing and Drying: Combine the organic extracts and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 5-Aminoimidazo[1,2-a]pyridine.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure product.

PART B: Synthesis of this compound via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic and highly effective method for formylating electron-rich aromatic and heterocyclic compounds.[5][6] The reaction proceeds via the formation of a Vilsmeier reagent, a chloromethyliminium salt, which acts as the electrophile.[7] This reagent is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The imidazo[1,2-a]pyridine ring system is sufficiently electron-rich to undergo electrophilic substitution, with the C-3 position being the most reactive site.[8]

Materials and Reagents:

  • 5-Aminoimidazo[1,2-a]pyridine (from Part A)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), Anhydrous

  • Dichloromethane (DCM), Anhydrous

  • Ice-water bath

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

Step-by-Step Procedure:

  • Vilsmeier Reagent Preparation (CAUTION): In a three-neck flask under an inert atmosphere (e.g., nitrogen or argon), place anhydrous DMF (3.0 eq). Cool the flask in an ice-water bath to 0°C. Perform this step in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise to the cooled DMF via a dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10°C. Stir the resulting mixture at 0°C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve the 5-Aminoimidazo[1,2-a]pyridine (1.0 eq) in anhydrous DCM and add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. The reaction progress should be monitored by TLC.

  • Quenching (CAUTION): Once the reaction is complete, cool the flask again in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice, followed by the dropwise addition of a saturated aqueous solution of NaHCO₃ until the mixture is alkaline (pH > 8). This step is highly exothermic and will release gas.

  • Work-up and Extraction: Stir the mixture vigorously for 1 hour. Transfer to a separatory funnel and extract the product with dichloromethane (3 x 75 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous Na₂SO₄.

  • Solvent Removal and Purification: Filter the solution and remove the solvent under reduced pressure. The resulting crude solid should be purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the final product, this compound, typically as a solid. The melting point should be in the range of 158-160°C.[3]

Summary of Reaction Parameters

StepReactant 1Reactant 2Key ReagentSolventTemp.TimeTypical Yield
A Pyridine-2,5-diamineChloroacetaldehyde-EtOH/H₂OReflux4-6 h60-75%
B 5-Aminoimidazo[1,2-a]pyridine-POCl₃ / DMFDCM0°C to RT2-4 h70-85%

References

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. EDP Sciences. Retrieved from [Link]

  • Yakugaku Zasshi. (1993). [Synthesis of imidazo[1,2-a]pyridine derivatives and their reactions]. 113(12), 861-9.
  • El-Sayed, N. N., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
  • ResearchGate. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Plausible mechanism of formylation of imidazo-pyridine ring. Retrieved from [Link]

  • Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
  • El-Faham, A., et al. (2019). Development of Novel and Efficient Processes for the Synthesis of 5-Amino and 5-Iminoimidazo[1,2-a]imidazoles via Three-Component Reaction Catalyzed by Zirconium(IV) Chloride.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Semantic Scholar. (n.d.).
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]

  • National Institutes of Health. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines.
  • Devi, N., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963-2994.
  • ResearchGate. (2010). ChemInform Abstract: Synthesis of Imidazo[1,2-a]pyridines via Three-Component Reaction of 2-Aminopyridines, Aldehydes and Alkynes.
  • Google Patents. (n.d.). Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate compounds thereof.

Sources

Applications of 5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, a distinction earned due to its recurring presence in a multitude of biologically active compounds and approved drugs.[1][2] This heterocyclic system, a bioisostere of purine, offers a unique combination of structural rigidity, synthetic tractability, and the capacity for multi-vector functionalization, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties. Its derivatives have demonstrated a wide therapeutic spectrum, including anticancer, antiviral, anti-inflammatory, and antibacterial activities.[1][2]

Within this esteemed class of molecules, 5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde emerges as a particularly valuable and versatile building block. The strategic placement of its functional groups—an electron-donating amino group at the 5-position and a reactive carbaldehyde at the 3-position—provides a powerful platform for the synthesis of diverse compound libraries. The amino group can act as a hydrogen bond donor or be further functionalized, while the aldehyde is a key handle for a wide array of carbon-carbon and carbon-nitrogen bond-forming reactions. This guide provides an in-depth exploration of the applications of this key intermediate, complete with detailed protocols and insights into its utility in modern drug discovery, particularly in the realm of kinase inhibition.

Synthesis of the Core Scaffold: this compound

The preparation of this compound can be efficiently achieved through a two-step process commencing with the cyclization of a suitably substituted aminopyridine followed by a regioselective formylation.

Protocol 1: Synthesis of 5-Aminoimidazo[1,2-a]pyridine

This initial step involves the condensation of 2,6-diaminopyridine with an α-haloketone, such as chloroacetaldehyde, to construct the fused imidazole ring system.

Materials:

  • 2,6-Diaminopyridine

  • Chloroacetaldehyde (50% aqueous solution)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • In a 250 mL round-bottom flask, dissolve 2,6-diaminopyridine (1 equivalent) in a mixture of ethanol and water.

  • Add sodium bicarbonate (2.5 equivalents) to the solution to act as a base.

  • While stirring, add chloroacetaldehyde (1.2 equivalents) dropwise to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Reduce the volume of the solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 5-aminoimidazo[1,2-a]pyridine.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Vilsmeier-Haack Formylation to Yield this compound

The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich heterocyclic systems.[3][4][5] The 5-amino group enhances the electron density of the imidazo[1,2-a]pyridine ring, directing the formylation to the C-3 position.[6]

Materials:

  • 5-Aminoimidazo[1,2-a]pyridine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Sodium acetate solution (aqueous)

  • Ice bath

  • Three-neck round-bottom flask equipped with a dropping funnel and nitrogen inlet

Procedure:

  • In a three-neck flask under a nitrogen atmosphere, cool DMF in an ice bath.

  • Slowly add phosphorus oxychloride (1.5 equivalents) dropwise to the cooled DMF while maintaining the temperature below 5°C. This in situ generates the Vilsmeier reagent.

  • Stir the mixture for 30 minutes at 0°C.

  • Dissolve 5-aminoimidazo[1,2-a]pyridine (1 equivalent) in DCM and add it dropwise to the Vilsmeier reagent.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, carefully quench the reaction mixture by pouring it onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium acetate until the pH is approximately 7-8.

  • Extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting solid by recrystallization or column chromatography to obtain this compound.

Application in the Synthesis of Kinase Inhibitors

The this compound scaffold is a cornerstone in the development of potent and selective kinase inhibitors, particularly targeting the PI3K/Akt/mTOR and c-KIT signaling pathways, which are frequently dysregulated in cancer.

Development of PI3K/Akt/mTOR Pathway Inhibitors

The PI3K/Akt/mTOR signaling cascade is a critical regulator of cell growth, proliferation, and survival.[7][8] Its hyperactivation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[7][8] Derivatives of imidazo[1,2-a]pyridine have been extensively explored as inhibitors of this pathway.[9][10]

The aldehyde functionality of this compound serves as a versatile anchor point for introducing various pharmacophoric elements to target the ATP-binding pocket of these kinases. A common synthetic strategy involves a condensation reaction to form a key intermediate, which is then further elaborated.

The Claisen-Schmidt condensation of the aldehyde with an appropriate ketone is a straightforward method to generate α,β-unsaturated carbonyl compounds (chalcones), which are known pharmacophores with anticancer activity.[6]

Materials:

  • This compound

  • Substituted acetophenone (e.g., 4-methoxyacetophenone)

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1 equivalent) and the substituted acetophenone (1.1 equivalents) in ethanol in a round-bottom flask.

  • Prepare a solution of NaOH or KOH (2 equivalents) in water and add it dropwise to the stirred reaction mixture.

  • Continue stirring at room temperature for 8-12 hours. A precipitate will typically form.

  • Monitor the reaction by TLC.

  • Once complete, pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the product fully.

  • Filter the solid, wash with water until neutral, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure chalcone derivative.

G cluster_synthesis Synthesis of this compound cluster_derivatization Derivatization for Kinase Inhibitors 2,6-Diaminopyridine 2,6-Diaminopyridine Chloroacetaldehyde Chloroacetaldehyde Cyclization Cyclization 5-Aminoimidazo[1,2-a]pyridine 5-Aminoimidazo[1,2-a]pyridine Vilsmeier Reagent Vilsmeier Reagent Formylation Formylation Core_Scaffold This compound Condensation Condensation Core_Scaffold->Condensation Acetophenone Acetophenone Acetophenone->Condensation Chalcone Chalcone Derivative Condensation->Chalcone PI3K_Inhibitor PI3K Inhibitor Candidate Chalcone->PI3K_Inhibitor

Development of c-KIT Inhibitors

The c-KIT receptor tyrosine kinase is a key driver in several cancers, including gastrointestinal stromal tumors (GIST).[11] Mutations in c-KIT can lead to constitutive kinase activity and uncontrolled cell proliferation.[11] Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of c-KIT inhibitors, with the potential to overcome resistance to existing therapies.[11][12]

A crucial step in synthesizing these potent c-KIT inhibitors involves the construction of a pyrimidine ring appended to the 3-position of the imidazo[1,2-a]pyridine core. This can be achieved through a condensation reaction of the aldehyde with a suitable pyrimidine precursor.

Materials:

  • This compound

  • An appropriately substituted aminopyrimidine (e.g., 2-amino-4-chloropyrimidine)

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Toluene or a similar high-boiling solvent

  • Dean-Stark apparatus

  • Round-bottom flask

  • Magnetic stirrer with heating plate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add this compound (1 equivalent), the aminopyrimidine (1 equivalent), and a catalytic amount of p-toluenesulfonic acid.

  • Add toluene to the flask.

  • Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.

  • Continue refluxing until no more water is collected, indicating the completion of the condensation to form the Schiff base intermediate.

  • Further reaction steps, such as intramolecular cyclization or subsequent cross-coupling reactions, would be required to form the final 4-(imidazo[1,2-a]pyridin-3-yl)pyrimidine structure, the specifics of which depend on the desired final product.

Data Presentation: Biological Activity of Imidazo[1,2-a]pyridine-Based Kinase Inhibitors

The following table summarizes the inhibitory activities of representative imidazo[1,2-a]pyridine derivatives against key kinase targets.

Compound ClassTarget KinaseIC₅₀ (nM)Cellular Activity (Cell Line)IC₅₀ (nM)Reference
Imidazo[1,2-a]pyridine-quinazolinePI3Kα1.94HCC82790[7]
Imidazo[1,2-a]pyridine-triazolePI3Kα0.22HCT-11620[9]
Imidazo[1,2-a]pyridine-triazolemTOR23MCF-7130[9]
Imidazo[1,2-a]pyridine-oxadiazolePI3Kα0.20HCT-11610[13]
Imidazo[1,2-a]pyridine-oxadiazolemTOR21HCT-11610[13]
4-(Imidazo[1,2-a]pyridin-3-yl)pyrimidine (A84)c-KIT (V654A)2.8GIST 430/65448[12]
4-(Imidazo[1,2-a]pyridin-3-yl)pyrimidine (A252)c-KIT (V654A)2.2GIST 430/65447[12]

Mechanism of Action and Signaling Pathway Modulation

Imidazo[1,2-a]pyridine-based inhibitors typically function as ATP-competitive inhibitors. They are designed to fit into the ATP-binding pocket of the target kinase, forming key interactions with amino acid residues in the hinge region and other parts of the active site. This binding prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling cascade.

In the case of the PI3K/Akt/mTOR pathway, these inhibitors block the phosphorylation of PIP2 to PIP3 by PI3K, which in turn prevents the activation of Akt. The inhibition of mTOR, a downstream effector of Akt, further disrupts processes essential for cell growth and proliferation, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[7][8]

G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., c-KIT) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->RTK inhibits Inhibitor->PI3K inhibits Inhibitor->mTOR inhibits

Expanding Synthetic Utility: Further Reactions of the Aldehyde

The carbaldehyde group of the core scaffold is amenable to a variety of other transformations, further broadening its utility in medicinal chemistry.

Protocol 5: Schiff Base Formation

The reaction with primary amines to form imines (Schiff bases) is a fundamental transformation.[14][15] These imines can be valuable final products or intermediates for further reactions, such as reduction to secondary amines.

Materials:

  • This compound

  • Primary amine (e.g., aniline)

  • Glacial acetic acid (catalytic amount)

  • Ethanol or Methanol

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol or methanol.

  • Add the primary amine (1.1 equivalents) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Stir the reaction mixture at room temperature for 4-8 hours.

  • Monitor the reaction by TLC.

  • The Schiff base product often precipitates from the reaction mixture and can be isolated by filtration.

  • Wash the product with cold solvent and dry.

Protocol 6: Gewald Aminothiophene Synthesis

The Gewald reaction is a multicomponent reaction that can be used to synthesize highly substituted 2-aminothiophenes.[16][17] The aldehyde of the core scaffold can serve as the carbonyl component in this reaction.

Materials:

  • This compound

  • An active methylene nitrile (e.g., malononitrile)

  • Elemental sulfur

  • A base (e.g., morpholine or triethylamine)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer with heating plate

Procedure:

  • In a round-bottom flask, combine this compound (1 equivalent), the active methylene nitrile (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.

  • Add the base (e.g., morpholine, 0.2 equivalents) to the mixture.

  • Heat the reaction mixture to 50-60°C and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Conclusion and Future Perspectives

This compound is a high-value building block for medicinal chemistry, offering a synthetically accessible and strategically functionalized core. Its application in the development of kinase inhibitors targeting critical cancer signaling pathways has been particularly fruitful. The protocols and data presented herein provide a foundation for researchers to leverage this scaffold in their own drug discovery programs. The continued exploration of new reactions and derivatizations of this versatile intermediate will undoubtedly lead to the discovery of novel therapeutic agents with improved efficacy and selectivity.

References

  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. MDPI. Available at: [Link].

  • Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. ResearchGate. Available at: [Link].

  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PubMed Central. Available at: [Link].

  • Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Scientific Research Publishing. Available at: [Link].

  • Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110α inhibitors. ResearchGate. Available at: [Link].

  • 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. PubMed Central. Available at: [Link].

  • 4-(Imidazo[1,2-a]pyridin-3-yl): Pyrimidine Derivatives As Anticancer Agents. ResearchGate. Available at: [Link].

  • A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. PubMed Central. Available at: [Link].

  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PubMed Central. Available at: [Link].

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link].

  • Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[7][9][14]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective c-Met Inhibitor. ACS Publications. Available at: [Link].

  • An imidazo[1,2-a]pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3. eScholarship. Available at: [Link].

  • The Potential of c-KIT Kinase inhibitors in Cancer Treatment. PubMed Central. Available at: [Link].

  • Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. ResearchGate. Available at: [Link].

  • Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives. J-Stage. Available at: [Link].

  • Ag-Catalyzed synthesis of imidazo[1,2-a]-pyridine-3-carbaldehydes 36... ResearchGate. Available at: [Link].

  • Plausible mechanism of formylation of imidazo-pyridine ring. ResearchGate. Available at: [Link].

  • Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. MDPI. Available at: [Link].

  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. Available at: [Link].

  • Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. ResearchGate. Available at: [Link].

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Royal Society of Chemistry. Available at: [Link].

  • Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link].

  • Vilsmeier-Haack Reaction. NROChemistry. Available at: [Link].

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. PubMed Central. Available at: [Link].

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar. Available at: [Link].

  • Development of Novel and Efficient Processes for the Synthesis of 5-Amino and 5-Iminoimidazo[1,2-a]imidazoles via Three-Component Reaction Catalyzed by Zirconium(IV) Chloride. PubMed Central. Available at: [Link].

  • Microwave-Assisted Synthesis of New Schiff Bases from Imidazo[1,2-a]pyridine-3-carbaldehyde and Aromatic Amines in PEG-400 as a Green Approach. Semantic Scholar. Available at: [Link].

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. Royal Society of Chemistry. Available at: [Link].

  • Gewald reaction. Wikipedia. Available at: [Link].

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. Available at: [Link].

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKAT USA. Available at: [Link].

  • A NEW PROTOCOL FOR THE SYNTHESIS OF 2-AMINOTHIOPHENES THROUGH THE GEWALD REACTION IN SOLVENT-FREE CONDITIONS. Semantic Scholar. Available at: [Link].

  • Gewald Reaction. Organic Chemistry Portal. Available at: [Link].

  • Microwave-Assisted Synthesis of New Schiff Bases from Imidazo[1,2-a]pyridine-3-carbaldehyde and Aromatic Amines in PEG-400 as a Green Approach. ResearchGate. Available at: [Link].

  • Pharmacological examination and synthesis of some schiff bases and thiazolidinone derivatives of 5-amino-1H-imidazole-4-carboxam. Der Pharma Chemica. Available at: [Link].

  • Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review. PubMed Central. Available at: [Link].

  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Available at: [Link].

Sources

The Versatile Intermediate: A Guide to the Applications of 5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold and the Power of a Well-Placed Aldehyde

The imidazo[1,2-a]pyridine core is a recognized "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] This bicyclic N-fused heterocycle's unique electronic and steric properties make it an ideal scaffold for designing potent and selective drug candidates. The introduction of a carbaldehyde group at the 3-position, particularly in conjunction with an amino group at the 5-position, transforms this already valuable scaffold into a highly versatile chemical intermediate: 5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde .

This guide provides an in-depth exploration of the synthesis and utility of this powerful building block for researchers, scientists, and drug development professionals. We will delve into detailed protocols for its preparation and subsequent transformations, highlighting the causality behind experimental choices and providing the necessary framework for its successful application in the synthesis of novel bioactive molecules.

Synthesis of the Key Intermediate: this compound

The most common and efficient method for introducing a formyl group onto an electron-rich heterocyclic system like 5-aminoimidazo[1,2-a]pyridine is the Vilsmeier-Haack reaction .[4][5] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to effect an electrophilic aromatic substitution. The amino group at the 5-position activates the imidazo[1,2-a]pyridine ring system, directing the formylation to the electron-rich 3-position.

Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol describes a general procedure for the formylation of 5-aminoimidazo[1,2-a]pyridine.

Materials:

  • 5-Aminoimidazo[1,2-a]pyridine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 equivalents) and anhydrous DCM (10 volumes). Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.5 equivalents) dropwise to the cooled DMF solution via the dropping funnel, maintaining the temperature below 5 °C. The formation of the Vilsmeier reagent is an exothermic process.

  • Stir the mixture at 0 °C for 30 minutes.

  • Formylation: Dissolve 5-aminoimidazo[1,2-a]pyridine (1 equivalent) in anhydrous DCM (5 volumes) and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice.

  • Slowly and cautiously neutralize the mixture by adding saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8. Be aware of gas evolution.

  • Extract the aqueous layer with dichloromethane (3 x 20 volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Causality and Experimental Choices:

  • Anhydrous Conditions: The Vilsmeier reagent is highly reactive towards water. Therefore, anhydrous solvents and reagents are crucial to prevent its decomposition and ensure high yields.

  • Temperature Control: The formation of the Vilsmeier reagent and the initial formylation step are performed at low temperatures to control the exothermic nature of the reactions and minimize side product formation.

  • Stoichiometry: An excess of the Vilsmeier reagent is used to ensure complete conversion of the starting material.

  • Neutralization: Careful neutralization is necessary to quench the reaction and allow for the extraction of the product into the organic phase.

Vilsmeier_Haack_Synthesis cluster_reagents Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up & Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Starting_Material 5-Aminoimidazo[1,2-a]pyridine Starting_Material->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product Hydrolysis Quenching Quenching (Ice) Product->Quenching Neutralization Neutralization (NaHCO₃) Quenching->Neutralization Extraction Extraction (DCM) Neutralization->Extraction Purification Column Chromatography Extraction->Purification

Caption: Vilsmeier-Haack synthesis workflow.

Applications in the Synthesis of Bioactive Molecules

The aldehyde functionality of this compound serves as a versatile handle for a variety of chemical transformations, enabling the construction of diverse and complex molecular architectures.

Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction where an active methylene compound reacts with an aldehyde or ketone in the presence of a basic catalyst.[6] This reaction is particularly useful for synthesizing α,β-unsaturated compounds, which are common motifs in kinase inhibitors and other biologically active molecules.

This protocol details the reaction of this compound with malononitrile.

Materials:

  • This compound

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol

  • Ice-water bath

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and malononitrile (1.1 equivalents) in ethanol (10 volumes).

  • Add a catalytic amount of piperidine (0.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, a precipitate may form. If so, cool the mixture in an ice-water bath to maximize precipitation.

  • Filter the solid product and wash it with cold ethanol.

  • Dry the product under vacuum to yield the desired (E)-2-((5-aminoimidazo[1,2-a]pyridin-3-yl)methylene)malononitrile.

Causality and Experimental Choices:

  • Active Methylene Compound: Malononitrile is chosen for its high reactivity due to the two electron-withdrawing nitrile groups that acidify the methylene protons.

  • Catalyst: Piperidine, a weak base, is sufficient to deprotonate the active methylene compound without causing self-condensation of the aldehyde.

  • Solvent: Ethanol is a suitable polar protic solvent that dissolves the reactants and facilitates the reaction.

Knoevenagel_Condensation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Aldehyde This compound Product_Node α,β-Unsaturated Nitrile Aldehyde->Product_Node Methylene_Compound Malononitrile Methylene_Compound->Product_Node Catalyst Piperidine Catalyst->Product_Node catalyzes Solvent Ethanol Solvent->Product_Node in

Caption: Knoevenagel condensation workflow.

Reductive Amination for the Introduction of Diverse Amine Functionalities

Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines.[7][8] It involves the initial formation of an imine or enamine from an aldehyde and a primary or secondary amine, followed by in situ reduction. This two-step, one-pot process allows for the facile introduction of a wide array of amine-containing fragments, which are crucial for modulating the physicochemical and pharmacological properties of drug candidates.

This protocol describes the reductive amination of this compound with a generic primary amine.

Materials:

  • This compound

  • Primary amine (e.g., a substituted aniline or a heterocyclic amine)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the primary amine (1.1 equivalents) in anhydrous DCM (20 volumes).

  • Add a catalytic amount of acetic acid (0.1 equivalents).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with DCM (2 x 10 volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the solution. Purify the crude product by silica gel column chromatography to obtain the desired secondary amine.

Causality and Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive towards the aldehyde starting material than other borohydrides, allowing for efficient imine formation prior to reduction.

  • Acid Catalyst: Acetic acid catalyzes the formation of the iminium ion, which is the species that is reduced.

  • Solvent: Dichloromethane is a common aprotic solvent for reductive amination reactions.

Reductive_Amination Aldehyde This compound Imine Imine Intermediate Aldehyde->Imine Amine Primary Amine Amine->Imine + Acetic Acid (cat.) Product Secondary Amine Product Imine->Product STAB Sodium Triacetoxyborohydride STAB->Product reduces Fused_Pyrimidine_Synthesis Start_Aldehyde This compound Intermediate_Condensation Knoevenagel Adduct Start_Aldehyde->Intermediate_Condensation Start_Methylene Ethyl Cyanoacetate Start_Methylene->Intermediate_Condensation Intermediate_Cyclization Cyclized Intermediate Intermediate_Condensation->Intermediate_Cyclization Intramolecular Cyclization Product_Fused Pyrimido[4,5-b]imidazo[1,2-a]pyridine Intermediate_Cyclization->Product_Fused Aromatization Base Sodium Ethoxide Base->Intermediate_Condensation catalyzes

Caption: Fused pyrimidine synthesis pathway.

Data Presentation: Characterization of Derivatives

The following table summarizes typical characterization data for the products of the described protocols. Actual data may vary depending on the specific substrates used.

Protocol Product Typical ¹H NMR Signals (ppm) Typical ¹³C NMR Signals (ppm) Expected Mass (m/z)
1 This compound9.8 (s, 1H, CHO), 8.0-7.0 (m, 4H, Ar-H), 6.0 (br s, 2H, NH₂)185 (CHO), 150-110 (Ar-C)161.06
2 (E)-2-((5-aminoimidazo[1,2-a]pyridin-3-yl)methylene)malononitrile8.5 (s, 1H, =CH), 8.0-7.0 (m, 4H, Ar-H), 6.2 (br s, 2H, NH₂)160 (=CH), 150-110 (Ar-C), 115 (CN), 80 (C(CN)₂)209.08
3 N-((5-aminoimidazo[1,2-a]pyridin-3-yl)methyl)aniline (example)7.5-6.5 (m, 9H, Ar-H), 6.0 (br s, 2H, NH₂), 4.5 (s, 2H, CH₂), 4.0 (br s, 1H, NH)150-110 (Ar-C), 45 (CH₂)238.12
4 4-Amino-2-oxo-1,2-dihydropyrimido[4,5-b]imidazo[1,2-a]pyridine-3-carbonitrile (example)8.5-7.0 (m, 4H, Ar-H), 6.5 (br s, 2H, NH₂), 11.0 (br s, 1H, NH)160 (C=O), 155-110 (Ar-C), 118 (CN)239.07

Conclusion

This compound is a strategically important intermediate that provides a gateway to a vast chemical space of potentially bioactive molecules. Its facile synthesis and the versatility of its aldehyde functionality make it an invaluable tool for medicinal chemists. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this building block in their drug discovery endeavors, ultimately contributing to the development of novel therapeutics.

References

  • Devi, N., Singh, D., Rawal, R. K., Bariwal, J., & Singh, V. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963–2994. [Link] [2]2. Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 644-657. [Link]

  • Guchhait, S. K., & Madaan, C. (2009). Imidazo[1,2-a]pyridines: a privileged scaffold in medicinal chemistry. Mini-reviews in medicinal chemistry, 9(13), 1539–1569. [Link]

  • Chahal, M., Dhillon, S., Rani, P., & Kinger, M. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27365-27405. [Link] [9]5. Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic reactions, 56(2), 355-659. [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link] [10]7. Driowya, M., Guillot, R., Bonnet, P., & Guillaumet, G. (2019). Development of Novel and Efficient Processes for the Synthesis of 5-Amino and 5-Iminoimidazo[1,2-a]imidazoles via Three-Component Reaction Catalyzed by Zirconium(IV) Chloride. Frontiers in Chemistry, 7, 457. [Link] [11]8. Knoevenagel, E. (1898). Condensation von Malonsäure mit aromatischen Aldehyden durch Ammoniak und Amine. Berichte der deutschen chemischen Gesellschaft, 31(3), 2596-2619. [Link]

  • Liang, G., Wang, A., Li, L., Xu, G., Yan, N., & Zhang, T. (2017). Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones. Angewandte Chemie International Edition, 56(11), 3050-3054. [Link] [7]10. Baxter, E. W., & Reitz, A. B. (2002). Reductive aminations of carbonyl compounds with borohydride and borane reducing agents. Organic reactions, 59(1), 1-714. [Link]

  • Aher, J. S., Rege, V. N., & Sureja, D. K. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(6), 55. [Link]

Sources

Application Notes & Protocols for the Synthesis of Novel Derivatives from 5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural basis for numerous therapeutic agents.[1][2] Marketed drugs such as Zolpidem (for insomnia), Alpidem (anxiolytic), and Zolimidine (anti-ulcer) underscore the pharmacological importance of this heterocyclic system.[3][4] The functionalized intermediate, 5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde, represents a particularly valuable starting material for the generation of novel molecular entities. Its structure contains two distinct and highly reactive functional groups—an aromatic amine at the C-5 position and an aldehyde at the C-3 position—which serve as versatile handles for a variety of chemical transformations.[5] This guide provides an in-depth exploration of synthetic strategies, detailed experimental protocols, and characterization techniques for creating diverse libraries of derivatives from this key building block, primarily through Schiff base formation and Knoevenagel condensation reactions.

Scientific Rationale: The Reactivity of the Core Scaffold

The synthetic utility of this compound is rooted in the orthogonal reactivity of its amino and aldehyde moieties. This allows for selective chemical modifications to build molecular complexity and explore new chemical space for drug discovery.

  • The 3-Carbaldehyde Group: This electrophilic center is primed for nucleophilic attack. It is the key reactant in condensation reactions with primary amines to form imines (Schiff bases) and with active methylene compounds in Knoevenagel condensations to form α,β-unsaturated systems.[6] The reactivity of the aldehyde can be enhanced by acid catalysis, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.

  • The 5-Amino Group: This nucleophilic aromatic amine can participate in a range of reactions, including acylation, alkylation, and diazotization. However, for the purpose of this guide, its most direct application is serving as a potential reaction site for intramolecular cyclizations or as a point for derivatization in multi-step syntheses. In the context of Schiff base formation with external amines, the 5-amino group's reactivity must be considered, though it is generally less nucleophilic than aliphatic amines and its reaction with the internal aldehyde is sterically hindered.

The strategic exploitation of these two functional groups enables the development of a wide array of derivatives with potential applications as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, leveraging the established biological profile of the parent scaffold.[7][8][9]

Core Synthetic Pathways

G cluster_start Starting Material cluster_pathways Synthetic Pathways cluster_products Derivative Classes cluster_analysis Analysis & Application Start 5-Aminoimidazo[1,2-a]pyridine- 3-carbaldehyde Schiff Schiff Base Formation (Reaction with R-NH2) Start->Schiff Knoevenagel Knoevenagel Condensation (Reaction with Active Methylene Compound) Start->Knoevenagel Product_Schiff Imine Derivatives (Schiff Bases) Schiff->Product_Schiff Product_Knoevenagel α,β-Unsaturated Derivatives Knoevenagel->Product_Knoevenagel Characterization Spectroscopic Characterization (NMR, FTIR, MS) Product_Schiff->Characterization Product_Knoevenagel->Characterization Screening Biological Screening Characterization->Screening

Caption: General workflow for the synthesis and evaluation of derivatives.

Protocol I: Synthesis of Schiff Base Derivatives

The formation of a Schiff base (an imine) occurs via the condensation of a primary amine with an aldehyde.[10] This reaction is typically catalyzed by a small amount of acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the final product.[11]

Mechanistic Insight: Schiff Base Formation

G Start Aldehyde (R'-CHO) + Primary Amine (R-NH2) Step1 Nucleophilic Attack Start->Step1 H+ catalyst Intermediate Carbinolamine Intermediate Step1->Intermediate Step2 Proton Transfer Intermediate->Step2 Protonated_Intermediate Protonated Intermediate Step2->Protonated_Intermediate Step3 Dehydration (Elimination of H2O) Protonated_Intermediate->Step3 Product Schiff Base (Imine) + H2O Step3->Product G Start Active Methylene (Z-CH2-Z') + Aldehyde (R-CHO) Step1 Deprotonation Start->Step1 Base catalyst Carbanion Carbanion (Z-CH--Z') Step1->Carbanion Step2 Nucleophilic Attack Carbanion->Step2 + R-CHO Intermediate Alkoxide Intermediate Step2->Intermediate Step3 Protonation Intermediate->Step3 Alcohol β-hydroxy Adduct Step3->Alcohol Step4 Dehydration Alcohol->Step4 Product α,β-unsaturated product + H2O Step4->Product

References

Application Notes and Protocols: 5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold in Kinase Inhibition

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its "privileged" nature in drug discovery.[1] This bicyclic system is a key structural component in numerous biologically active compounds, including several marketed drugs.[2] In the realm of oncology and inflammatory diseases, the imidazo[1,2-a]pyridine framework has proven to be a fertile ground for the development of potent and selective kinase inhibitors.[3][4] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[3] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern targeted therapy.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of a key intermediate, 5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde , in the synthesis of diverse libraries of kinase inhibitors. We will delve into the synthetic rationale, provide detailed experimental protocols, and showcase the versatility of this building block in targeting various kinase families, including Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3).[4][5]

Strategic Importance of the 5-Amino-3-carbaldehyde Moiety

The strategic placement of an amino group at the 5-position and a carbaldehyde at the 3-position of the imidazo[1,2-a]pyridine scaffold offers a dual-pronged approach to generating chemical diversity and fine-tuning the pharmacological properties of the resulting inhibitors.

  • The 3-Carbaldehyde: This versatile functional group serves as a key handle for a variety of chemical transformations. It readily participates in reactions such as reductive amination to introduce a diverse range of amine-containing side chains, and condensation reactions (e.g., Knoevenagel, Claisen-Schmidt) to build more complex and rigidified structures.[6][7] These modifications are crucial for exploring the ATP-binding pocket of kinases and establishing critical hydrogen bonding and hydrophobic interactions.

  • The 5-Amino Group: The amino group at the 5-position provides a vector for introducing substituents that can modulate the physicochemical properties of the molecule, such as solubility and cell permeability. Furthermore, this amino group can be acylated or alkylated to introduce additional pharmacophoric features that can enhance potency and selectivity by interacting with solvent-exposed regions of the kinase or adjacent pockets.[8]

The combination of these two functionalities on a single scaffold allows for the systematic exploration of the chemical space around the imidazo[1,2-a]pyridine core, facilitating the development of structure-activity relationships (SAR) and the optimization of lead compounds.

Synthetic Pathways to Kinase Inhibitors

The synthesis of kinase inhibitors from this compound can be conceptualized as a modular process, beginning with the synthesis of the core scaffold, followed by diversification at the key functional handles.

Part 1: Synthesis of the Core Intermediate: this compound

A robust and scalable synthesis of the title compound is paramount. A common and effective strategy involves a two-step sequence starting from a commercially available aminopyridine.

Step 1: Synthesis of 5-Nitroimidazo[1,2-a]pyridine

The imidazo[1,2-a]pyridine ring system is typically constructed via the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[6] To introduce the precursor to the 5-amino group, 6-amino-3-nitropyridine is a suitable starting material.

Step 2: Reduction of the Nitro Group to Afford 5-Aminoimidazo[1,2-a]pyridine

Standard reduction conditions, such as catalytic hydrogenation or reduction with metals in acidic media, can be employed to convert the nitro group to the desired amine.

Step 3: Vilsmeier-Haack Formylation to Yield this compound

The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[9][10] The 5-amino group strongly activates the imidazo[1,2-a]pyridine ring system towards electrophilic substitution, directing the formylation to the 3-position. The Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is the electrophilic species.[11]

Experimental Protocols

Protocol 1: Synthesis of this compound

Step A: Synthesis of 5-Nitroimidazo[1,2-a]pyridine

  • To a solution of 6-amino-3-nitropyridine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add chloroacetaldehyde (1.2 eq, 50% aqueous solution).

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford 5-nitroimidazo[1,2-a]pyridine.

Step B: Synthesis of 5-Aminoimidazo[1,2-a]pyridine

  • To a solution of 5-nitroimidazo[1,2-a]pyridine (1.0 eq) in ethanol or methanol, add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield 5-aminoimidazo[1,2-a]pyridine.

Step C: Vilsmeier-Haack Formylation

  • In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-dimethylformamide (DMF) (10 eq) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) (3.0 eq) dropwise while maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 5-aminoimidazo[1,2-a]pyridine (1.0 eq) in DMF dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and pour it onto crushed ice.

  • Carefully neutralize the mixture with a saturated aqueous solution of sodium carbonate until a precipitate forms.

  • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to obtain this compound.

Part 2: Diversification of the Core Intermediate for Kinase Inhibitor Synthesis

The true utility of this compound lies in its capacity for diversification at both the 3- and 5-positions. Below are representative protocols for key transformations.

Protocol 2: Reductive Amination of the 3-Carbaldehyde

Reductive amination is a powerful method for introducing a wide array of substituted amino groups, which are often key for interacting with the hinge region of kinases.

  • To a solution of this compound (1.0 eq) in a suitable solvent such as methanol, dichloromethane (DCM), or 1,2-dichloroethane (DCE), add the desired primary or secondary amine (1.1 eq).

  • Add a mild acid catalyst, such as acetic acid (0.1 eq), to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq), in portions.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted aminomethyl derivative.

Protocol 3: Knoevenagel Condensation of the 3-Carbaldehyde

The Knoevenagel condensation allows for the formation of a new carbon-carbon double bond, leading to the synthesis of α,β-unsaturated systems which can act as Michael acceptors or provide a rigid scaffold for further functionalization.[7]

  • To a solution of this compound (1.0 eq) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 eq) in a solvent such as ethanol or toluene, add a catalytic amount of a base, such as piperidine or triethylamine.

  • Heat the reaction mixture to reflux, often with a Dean-Stark apparatus to remove water, for 4-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Collect the solid by filtration and wash with a cold solvent. If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography on silica gel.

Protocol 4: Acylation of the 5-Amino Group

Acylation of the 5-amino group introduces an amide functionality, which can act as a hydrogen bond donor or acceptor and can be used to introduce a variety of substituents.

  • To a solution of the 5-aminoimidazo[1,2-a]pyridine derivative (1.0 eq) in a solvent such as DCM or THF, add a base such as triethylamine or pyridine (1.5 eq).

  • Cool the mixture to 0 °C and add the desired acyl chloride or anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the 5-acetamido derivative.

Data Presentation: A Representative Library of Kinase Inhibitors

The following table summarizes a virtual library of kinase inhibitors that can be synthesized from this compound, highlighting the diversity achievable and their potential biological activities against key kinase targets.

Compound IDR1 (at 5-NH₂)R2 (from 3-CHO)Target Kinase(s)Reported IC₅₀ (nM)
KIN-001 H4-FluorobenzylaminoCDK2/Cyclin E50
KIN-002 Acetyl4-FluorobenzylaminoCDK2/Cyclin E25
KIN-003 H(1-Methylpiperidin-4-yl)aminoGSK-3β15
KIN-004 Methylsulfonyl(1-Methylpiperidin-4-yl)aminoGSK-3β8
KIN-005 H2-(4-Hydroxyphenyl)ethenylDYRK1A120
KIN-006 Acetyl2-(4-Hydroxyphenyl)ethenylDYRK1A65
KIN-007 H2-Cyano-2-(pyridin-4-yl)ethenylCLK185
KIN-008 Benzoyl2-Cyano-2-(pyridin-4-yl)ethenylCLK140

Note: The IC₅₀ values presented are representative and intended for illustrative purposes. Actual values would need to be determined experimentally.

Visualization of Synthetic and Signaling Pathways

General Synthetic Workflow

The following diagram illustrates the modular approach to synthesizing a library of kinase inhibitors from the common intermediate, this compound.

G cluster_0 Core Synthesis cluster_1 Diversification at 3-CHO cluster_2 Diversification at 5-NH2 6-Amino-3-nitropyridine 6-Amino-3-nitropyridine 5-Nitroimidazo[1,2-a]pyridine 5-Nitroimidazo[1,2-a]pyridine 6-Amino-3-nitropyridine->5-Nitroimidazo[1,2-a]pyridine Chloroacetaldehyde, Reflux 5-Aminoimidazo[1,2-a]pyridine 5-Aminoimidazo[1,2-a]pyridine 5-Nitroimidazo[1,2-a]pyridine->5-Aminoimidazo[1,2-a]pyridine H2, Pd/C This compound This compound 5-Aminoimidazo[1,2-a]pyridine->this compound Vilsmeier-Haack (POCl3, DMF) Reductive Amination Products Reductive Amination Products This compound->Reductive Amination Products R'R''NH, NaBH(OAc)3 Knoevenagel Products Knoevenagel Products This compound->Knoevenagel Products Active Methylene Cmpd, Base Final Kinase Inhibitors_A Final Kinase Inhibitors_A Reductive Amination Products->Final Kinase Inhibitors_A Acylation/Alkylation Final Kinase Inhibitors_B Final Kinase Inhibitors_B Knoevenagel Products->Final Kinase Inhibitors_B Acylation/Alkylation

Caption: Synthetic workflow for kinase inhibitor library generation.

Representative Kinase Signaling Pathway: CDK2 in Cell Cycle Progression

The following diagram illustrates the role of CDK2 in the G1/S phase transition of the cell cycle, a key target for many of the synthesized inhibitors.

G Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase bind Signaling Cascade Signaling Cascade Receptor Tyrosine Kinase->Signaling Cascade activate Cyclin D Cyclin D Signaling Cascade->Cyclin D upregulate CDK4/6 CDK4/6 Cyclin D->CDK4/6 activate Rb Rb CDK4/6->Rb phosphorylate (inactivate) E2F E2F Rb->E2F releases Cyclin E Cyclin E E2F->Cyclin E transcribe CDK2 CDK2 Cyclin E->CDK2 activate S-Phase Genes S-Phase Genes CDK2->S-Phase Genes phosphorylate substrates for DNA Replication DNA Replication S-Phase Genes->DNA Replication Imidazo[1,2-a]pyridine Inhibitor Imidazo[1,2-a]pyridine Inhibitor Imidazo[1,2-a]pyridine Inhibitor->CDK2 inhibit

Caption: Inhibition of CDK2 disrupts cell cycle progression.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. The strategic positioning of the amino and carbaldehyde functionalities allows for extensive and systematic exploration of the chemical space around the privileged imidazo[1,2-a]pyridine scaffold. The protocols outlined in this application note provide a solid foundation for researchers to design and synthesize libraries of compounds for screening against a wide range of kinase targets. Future work in this area could involve the development of one-pot multi-component reactions to further streamline the synthetic process and the use of computational modeling to guide the design of next-generation inhibitors with enhanced potency and selectivity.

References

  • [Selective C-Acylation of 2-Aminoimidazo[1,2-a]pyridine: Application to the Synthesis of Imidazopyridine-Fused[3][9]Diazepinones.]([Link])

Sources

Illuminating Cellular Landscapes: Fluorescent Properties and Applications of 5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of a Privileged Scaffold

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and functional materials.[1][2] Its rigid, planar structure and rich electron system often give rise to desirable photophysical properties, including strong fluorescence and environmental sensitivity.[3] This makes the imidazo[1,2-a]pyridine core an exceptional platform for the development of novel fluorescent probes for bioimaging and sensing applications.[4][5]

This application note focuses on a particularly promising, yet underexplored, subset of this family: derivatives of 5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde . This scaffold is uniquely interesting due to the presence of two key functional groups:

  • An electron-donating amino group at the 5-position , which can enhance the fluorescence quantum yield and modulate the electronic properties of the aromatic system.

  • A reactive carbaldehyde group at the 3-position , which serves as a versatile synthetic handle for the introduction of various functionalities through well-established chemical reactions, such as Schiff base formation and Knoevenagel condensation.[6]

The strategic derivatization of this core allows for the rational design of fluorescent probes with tailored properties, including specific targeting within cellular compartments, sensitivity to the local microenvironment (e.g., pH, polarity, metal ions), and optimized spectral characteristics for live-cell imaging. This guide provides an in-depth exploration of the synthesis, photophysical characterization, and application of a representative derivative for cellular imaging.

Core Principles: From Synthesis to Fluorescence

The development of fluorescent probes from the this compound scaffold hinges on the strategic modification of the 3-carbaldehyde group. This allows for the extension of the π-conjugated system, a key factor in tuning the fluorescence emission wavelength and intensity. A widely employed and robust method for this purpose is the Schiff base condensation , which involves the reaction of the aldehyde with a primary amine to form an imine.[6]

By selecting an amine that is itself fluorescent or imparts specific properties (e.g., a targeting moiety or a chelating group), a wide array of functional probes can be synthesized. The resulting imine linkage extends the electronic conjugation, often leading to a bathochromic (red) shift in both the absorption and emission spectra.

Featured Derivative: A Schiff Base Probe for Cellular Imaging

To illustrate the potential of this scaffold, we will focus on a representative derivative synthesized via Schiff base condensation of this compound with 2-aminonaphthalene. This reaction creates a more extensive π-conjugated system, which is expected to enhance the fluorescent properties of the parent molecule.

Synthesis Protocol: Schiff Base Condensation

This protocol outlines the synthesis of a fluorescent probe via the Schiff base condensation of this compound with 2-aminonaphthalene.

Materials:

  • This compound

  • 2-Aminonaphthalene

  • Anhydrous Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Stirring hotplate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

  • Rotary evaporator

Procedure:

  • Reactant Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of this compound and 1.0 mmol of 2-aminonaphthalene in 20 mL of anhydrous ethanol.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the solution to catalyze the reaction.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC using a suitable eluent system (e.g., 7:3 hexane:ethyl acetate). The formation of the product will be indicated by the appearance of a new, typically more fluorescent, spot.

  • Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to isolate the pure Schiff base derivative.

  • Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Causality Behind Experimental Choices:

  • Anhydrous Ethanol: Used as the solvent to dissolve the reactants and facilitate the reaction. Its anhydrous nature is important to drive the equilibrium towards the formation of the imine by minimizing the reverse hydrolysis reaction.

  • Glacial Acetic Acid: Acts as a catalyst to protonate the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

  • Reflux: The elevated temperature increases the reaction rate, allowing the reaction to reach completion in a reasonable timeframe.

Photophysical Characterization

The synthesized derivative is expected to exhibit distinct photophysical properties compared to the starting material. The extended π-conjugation should result in a significant red-shift in both absorption and emission spectra.

Table 1: Representative Photophysical Properties of the Schiff Base Derivative

PropertyThis compoundSchiff Base Derivative
Excitation Max (λex) ~350 nm~420 nm
Emission Max (λem) ~450 nm~530 nm (Green)
Stokes Shift ~100 nm~110 nm
Quantum Yield (Φ) ModerateHigh
Solvatochromism ModeratePronounced

Note: These are representative values and will vary depending on the solvent and local environment. The quantum yield is expected to be higher due to the increased rigidity and extended conjugation of the derivative.

The pronounced solvatochromism, or the shift in emission wavelength with solvent polarity, is a key feature of many imidazo[1,2-a]pyridine derivatives. This property can be exploited to probe the polarity of different cellular microenvironments.

Application Protocol: Live-Cell Fluorescence Imaging

The synthesized Schiff base derivative, with its expected green fluorescence and lipophilic character, is a promising candidate for imaging intracellular structures, such as the endoplasmic reticulum or lipid droplets.

Materials:

  • Synthesized Schiff base derivative

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Live-cell imaging compatible cell line (e.g., HeLa, A549)

  • Glass-bottom imaging dishes or chamber slides

  • Fluorescence microscope with appropriate filter sets (e.g., for DAPI, FITC/GFP, TRITC/RFP)

Protocol:

  • Cell Culture: Culture the chosen cell line on glass-bottom imaging dishes to ~70-80% confluency.

  • Stock Solution Preparation: Prepare a 1 mM stock solution of the Schiff base derivative in DMSO.

  • Staining Solution Preparation: Dilute the stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.

  • Cell Staining: Remove the old medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing: Remove the staining solution and wash the cells twice with pre-warmed PBS or live-cell imaging medium.

  • Imaging: Add fresh, pre-warmed live-cell imaging medium to the cells. Image the stained cells using a fluorescence microscope equipped with a suitable filter set for green fluorescence (e.g., excitation ~420 nm, emission ~530 nm).

Self-Validating System:

  • Control Experiment: Image unstained cells under the same conditions to assess autofluorescence.

  • Co-localization: To identify the subcellular localization of the probe, co-stain with commercially available organelle-specific dyes (e.g., ER-Tracker™ Red, BODIPY™ for lipid droplets).

Visualizing the Workflow and Potential Mechanisms

Diagram 1: Synthetic Workflow

G A This compound C Schiff Base Condensation (Ethanol, Acetic Acid, Reflux) A->C B 2-Aminonaphthalene B->C D Purification (Column Chromatography) C->D E Fluorescent Probe (Schiff Base Derivative) D->E

Caption: Synthetic route to the fluorescent probe.

Diagram 2: Potential Sensing Mechanism

G Probe Probe (High Fluorescence) Complex Probe-Analyte Complex (Quenched/Shifted Fluorescence) Probe->Complex Binding Analyte Analyte (e.g., Metal Ion) Analyte->Complex

Caption: Analyte detection leading to fluorescence change.

Conclusion and Future Directions

The this compound scaffold represents a versatile and powerful platform for the development of novel fluorescent probes. Through straightforward derivatization of the 3-carbaldehyde group, it is possible to synthesize probes with tailored photophysical properties and functionalities. The representative Schiff base derivative discussed herein highlights the potential for creating probes for live-cell imaging.

Future research in this area could explore:

  • Knoevenagel Condensation: Reacting the 3-carbaldehyde with active methylene compounds to create derivatives with even longer emission wavelengths, pushing into the red and near-infrared regions for deep-tissue imaging.

  • Targeted Probes: Incorporating specific targeting moieties (e.g., biotin, folic acid) to direct the probe to particular cell types or organelles.

  • Chemosensors: Designing derivatives with specific binding sites for metal ions, reactive oxygen species, or other biologically relevant analytes, enabling their detection and quantification in living systems.[7]

The continued exploration of this promising scaffold will undoubtedly lead to the development of a new generation of sophisticated tools for illuminating the intricate workings of biological systems.

References

  • El-Qisairi, A. K., & Qaseer, H. A. (2021). Synthesis and Characterization of Schiff Base Ligands and Their Palladium(II) Complexes. International Journal of Inorganic Chemistry, 2021, 1-10.
  • Enguehard-Gueiffier, C., & Gueiffier, A. (2007). Recent progress in the pharmacology of imidazo[1,2-a]pyridines. Mini reviews in medicinal chemistry, 7(9), 907-917.
  • Guchhait, S. K., & Madaan, C. (2009). A facile and efficient protocol for the synthesis of imidazo[1,2-a]pyridines using zirconium(IV) chloride as a catalyst. Tetrahedron Letters, 50(44), 6039-6043.
  • Kurteva, V. B. (2021). Imidazo[1,2-a]pyridines. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 561-564). Royal Society of Chemistry.
  • Li, H. Y., Wang, Y., Frett, B., & Li, H. (2014). Microwave-assisted one-pot, ligand-free, Pd(OAc)2-catalyzed, three-component reaction for the synthesis of 2,3-diarylimidazo[1,2-a]pyridines. Organic letters, 16(11), 3016-3019.
  • Liu, Y., et al. (2020). A novel fluorescent sensor based on imidazo[1,2-a]pyridine for Zn2+. RSC Advances, 10(1), 25-30.
  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Patil, P., et al. (2020). A Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines.
  • Pereshivko, I. V., et al. (2013). A novel multicomponent synthesis of 5-aminoimidazo[1,2-a]imidazoles. Tetrahedron Letters, 54(1), 123-126.
  • Renno, G., et al. (2022). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. Molecules, 27(12), 3856.
  • Spackman, M. A., et al. (2021). CrystalExplorer17.5. University of Western Australia.
  • Tayade, K. C., et al. (2013). Design and Synthesis of a Pyridine Based Chemosensor: Highly Selective Fluorescent Probe For Pb2+. Journal of Fluorescence, 23(6), 1199-1206.
  • Volpi, G., et al. (2018). New substituted imidazo[1,5-a]pyridine and imidazo[5,1-a]isoquinoline derivatives and their application in fluorescence cell imaging. Dyes and Pigments, 158, 416-425.
  • Wang, C., et al. (2019). Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. RSC Advances, 9(56), 32693-32698.
  • Zhang, M., et al. (2022). Modular Design and Scaffold-Synthesis of Multi-Functional Fluorophores for Targeted Cellular Imaging and Pyroptosis.

Sources

Experimental procedure for the formylation of 5-aminoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Experimental Procedure for the Formylation of 5-Aminoimidazo[1,2-a]pyridine to Synthesize N-(Imidazo[1,2-a]pyridin-5-yl)formamide

Introduction: The Strategic Importance of Imidazo[1,2-a]pyridines in Drug Discovery

The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2] Its derivatives are known to exhibit anti-inflammatory, antiviral, anticancer, and anxiolytic properties, making this heterocyclic system a focal point for drug development programs.[3][4] The functionalization of this scaffold is a key strategy for modulating its pharmacological profile.

Specifically, the introduction of a formyl group onto the 5-amino position creates N-(imidazo[1,2-a]pyridin-5-yl)formamide, a valuable intermediate. The formamide moiety can act as a hydrogen bond donor and acceptor, potentially enhancing binding affinity to biological targets. Furthermore, it serves as a versatile precursor for the synthesis of more complex derivatives, such as isocyanides or N-methylated amines.

This application note provides a detailed, field-proven protocol for the efficient N-formylation of 5-aminoimidazo[1,2-a]pyridine. We will employ acetic formic anhydride, generated in situ, as a highly effective formylating agent. The causality behind each experimental step is explained to ensure robust and reproducible results for researchers in synthetic and medicinal chemistry.

Reaction Scheme & Mechanism

The formylation is achieved via nucleophilic acyl substitution. The amine nitrogen of 5-aminoimidazo[1,2-a]pyridine acts as the nucleophile, attacking the highly electrophilic formyl carbon of the in situ generated acetic formic anhydride.

Reaction Mechanism Diagram

reaction_mechanism cluster_step1 Step 1: In Situ Generation of Acetic Formic Anhydride cluster_step2 Step 2: Nucleophilic Attack by the Amine cluster_step3 Step 3: Collapse of Intermediate & Product Formation Formic_Acid Formic Acid (HCOOH) Mixed_Anhydride Acetic Formic Anhydride (AFA) Formic_Acid->Mixed_Anhydride Nucleophilic Attack Acetic_Anhydride Acetic Anhydride ((CH₃CO)₂O) Acetic_Anhydride->Mixed_Anhydride Acetic_Acid_Byproduct Acetic Acid (CH₃COOH) Mixed_Anhydride->Acetic_Acid_Byproduct Elimination Mixed_Anhydride_ref AFA Amine 5-Aminoimidazo[1,2-a]pyridine (R-NH₂) Tetrahedral_Intermediate Tetrahedral Intermediate Amine->Tetrahedral_Intermediate Attack on formyl carbon Tetrahedral_Intermediate_ref Tetrahedral Intermediate Mixed_Anhydride_ref->Tetrahedral_Intermediate Product N-(Imidazo[1,2-a]pyridin-5-yl)formamide (Product) Acetate_Leaving_Group Acetate (Leaving Group) Tetrahedral_Intermediate_ref->Product Collapse Tetrahedral_Intermediate_ref->Acetate_Leaving_Group caption Fig. 1: Reaction mechanism for N-formylation.

Caption: Fig. 1: Reaction mechanism for N-formylation.

Senior Application Scientist's Note (Mechanism): The key to this reaction's success is the formation of acetic formic anhydride. Formic acid alone can be a sluggish formylating agent. Acetic anhydride activates the formic acid, creating a mixed anhydride. The formyl carbonyl is significantly more electrophilic than the acetyl carbonyl due to the lack of electron-donating character from the formyl proton compared to the methyl group.[5] This electronic difference directs the amine nucleophile to attack the formyl group with high selectivity, leading to the desired formamide product over any potential acetylation.[5]

Experimental Protocol

This protocol details the synthesis of N-(imidazo[1,2-a]pyridin-5-yl)formamide from 5-aminoimidazo[1,2-a]pyridine on a 5 mmol scale.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Volume / MassNotes
5-Aminoimidazo[1,2-a]pyridine133.155.0666 mgStarting material
Acetic Anhydride ((CH₃CO)₂O)102.0915.0 (3.0 eq)1.42 mLReagent grade, ≥98%
Formic Acid (HCOOH)46.0330.0 (6.0 eq)1.13 mLReagent grade, ≥95%
Tetrahydrofuran (THF)--25 mLAnhydrous
Saturated Sodium Bicarbonate (NaHCO₃)--~50 mLFor work-up
Brine--~20 mLFor work-up
Ethyl Acetate (EtOAc)--~100 mLFor extraction & chromatography
Anhydrous Magnesium Sulfate (MgSO₄)--~2 gDrying agent
Silica Gel--As neededFor column chromatography (230-400 mesh)
Step-by-Step Procedure
  • Preparation of the Formylating Agent (Acetic Formic Anhydride):

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add acetic anhydride (1.42 mL, 15.0 mmol).

    • Cool the flask to 0 °C in an ice-water bath.

    • Slowly add formic acid (1.13 mL, 30.0 mmol) dropwise to the stirred acetic anhydride over 15 minutes. Maintain the temperature at 0-5 °C during the addition.

    • After the addition is complete, allow the mixture to stir at 0 °C for an additional 60 minutes to ensure the complete formation of the mixed anhydride.[6][7]

  • Formylation Reaction:

    • Dissolve 5-aminoimidazo[1,2-a]pyridine (666 mg, 5.0 mmol) in anhydrous tetrahydrofuran (THF, 25 mL) in a separate 100 mL flask.

    • Cool the amine solution to 0 °C in an ice-water bath.

    • Slowly transfer the pre-formed acetic formic anhydride solution to the amine solution via cannula or dropping funnel over 20 minutes.

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 95:5 mixture of Dichloromethane:Methanol as the eluent. The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Work-up and Isolation:

    • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice (~50 g).

    • Slowly and carefully neutralize the mixture by adding saturated sodium bicarbonate (NaHCO₃) solution portion-wise until effervescence ceases and the pH is ~8.

    • Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude solid can be purified by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexane (e.g., starting from 50% EtOAc up to 100% EtOAc) or a dichloromethane/methanol mixture to isolate the pure product.

    • Combine the fractions containing the pure product and remove the solvent in vacuo to yield N-(imidazo[1,2-a]pyridin-5-yl)formamide as a solid.

  • Characterization:

    • Determine the yield and melting point of the final product.

    • Confirm the structure using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Senior Application Scientist's Note (Protocol): The use of excess formic acid and acetic anhydride ensures the complete conversion of the starting amine.[8] Temperature control during the formation of the mixed anhydride is critical; at higher temperatures, it can disproportionate or decompose.[6] The aqueous work-up with sodium bicarbonate is essential to quench any unreacted anhydride and neutralize the formic and acetic acids, facilitating a clean extraction.

Workflow Visualization

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis AFA_Prep 1. Prepare Acetic Formic Anhydride (Formic Acid + Acetic Anhydride @ 0°C) React 3. Combine Reagents @ 0°C 4. Warm to RT & Stir 4-6h AFA_Prep->React Amine_Sol 2. Prepare Amine Solution (Substrate in Anhydrous THF) Amine_Sol->React Monitor 5. Monitor by TLC React->Monitor Quench 6. Quench with ice & NaHCO₃ Monitor->Quench Extract 7. Extract with Ethyl Acetate Quench->Extract Dry 8. Dry (MgSO₄) & Concentrate Extract->Dry Purify 9. Purify via Column Chromatography Dry->Purify Characterize 10. Characterize Product (NMR, MS, M.p.) Purify->Characterize caption Fig. 2: Experimental workflow.

Caption: Fig. 2: Experimental workflow.

References

  • Annulation of α-Bromocinnamaldehydes to Access 3-Formylimidazo[1,2-a]pyridines and Pyrimidines under Transition-Metal-Free Co. The Royal Society of Chemistry. Available at: [Link]

  • Reaction formic acid with acetic anhydride to introduce acetic, formic anhydride solution. ResearchGate. Available at: [Link]

  • Formylation of Furyl-substituted Imidazo[1,2-a]pyridine, Imidazo[1,2-a]pyrimidine and Imidazo[2,1-b]thiazole. ResearchGate. Available at: [Link]

  • Acetic formic anhydride. Wikipedia. Available at: [Link]

  • Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry. Available at: [Link]

  • Formylation of Amines with Acetic Formic Anhydride. Reddit. Available at: [Link]

  • Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. ResearchGate. Available at: [Link]

  • A practical two-step synthesis of imidazo[1,2-a]pyridines from N-(prop-2-yn-1-yl)pyridin-2-amines. PubMed. Available at: [Link]

  • N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL. JETIR. Available at: [Link]

  • Copper- and DMF-mediated switchable oxidative C–H cyanation and formylation of imidazo[1,2-a]pyridines using ammonium iodide. Organic & Biomolecular Chemistry. Available at: [Link]

  • Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. PubMed. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. Available at: [Link]

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. Available at: [Link]

  • Acetic Formic Anhydride. Organic Syntheses. Available at: [Link]

  • Plausible mechanism of formylation of imidazo-pyridine ring. ResearchGate. Available at: [Link]

  • Mild and facile synthesis of Formamide: Reduction and functionalization of CO2 using NaBH(OAc)3 under atmospheric pressure. The Royal Society of Chemistry. Available at: [Link]

  • Supporting Information. ACS Publications. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • Phenotypic Test of Benzo[6][9]imidazo[1,2-c]pyrimidinone-Based Nucleoside and Non-Nucleoside Derivatives against DNA and RNA Viruses, Including Coronaviruses. PubMed Central. Available at: [Link]

  • H- and C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. ResearchGate. Available at: [Link]

Sources

Large-scale synthesis of 5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Large-Scale Synthesis of 5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde

Authored by: Gemini, Senior Application Scientist

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Specifically, this compound is a critical building block for the synthesis of advanced pharmaceutical intermediates, including kinase inhibitors and antiviral compounds.[1] This application note provides a comprehensive, technically detailed, and scalable two-step protocol for the synthesis of this valuable compound. The described methodology is designed for researchers, chemists, and process development professionals, emphasizing mechanistic understanding, operational safety, and scalability. The protocol begins with the cyclization of pyridine-2,6-diamine to form the core heterocyclic system, followed by a regioselective Vilsmeier-Haack formylation to install the aldehyde functionality at the C3 position.

Introduction: The Strategic Importance of the Imidazo[1,2-a]pyridine Core

Imidazo[1,2-a]pyridines are bicyclic aromatic heterocycles that mimic the structure of purines, allowing them to interact with a wide range of biological targets.[2] Their unique electronic and steric properties have made them a cornerstone in drug discovery. The introduction of an amino group at the 5-position and a formyl group at the 3-position creates a versatile scaffold with two reactive handles, enabling diverse downstream chemical modifications for structure-activity relationship (SAR) studies.

The synthetic route detailed herein is robust and leverages common, industrially available starting materials. It is designed to be a self-validating system, with clear guidance on reaction monitoring, purification, and characterization to ensure the production of high-purity material suitable for further pharmaceutical development.

Overall Reaction Scheme

The synthesis is performed in two sequential steps:

  • Step 1: Cyclization. Reaction of pyridine-2,6-diamine with chloroacetaldehyde to form 5-aminoimidazo[1,2-a]pyridine.

  • Step 2: Formylation. Vilsmeier-Haack formylation of the intermediate using phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to yield the target product.

Overall Reaction Scheme

Mechanistic Insights and Rationale

A deep understanding of the underlying reaction mechanisms is crucial for troubleshooting and process optimization.

Step 1: Heterocycle Formation

The initial cyclization is a variation of the Tschitschibabin reaction.[2] The process involves the initial alkylation of the more nucleophilic endocyclic nitrogen of pyridine-2,6-diamine by chloroacetaldehyde. This is followed by an intramolecular condensation between the exocyclic amino group and the aldehyde, which, after dehydration, yields the aromatic imidazo[1,2-a]pyridine ring system.

Step 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic and highly reliable method for formylating electron-rich aromatic and heterocyclic compounds.[3][4] The reaction proceeds via two main stages:

  • Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF), a weak nucleophile, attacks the highly electrophilic phosphorus oxychloride (POCl₃). A subsequent rearrangement and elimination of a dichlorophosphate anion generates the electrophilic chloroiminium ion, commonly known as the Vilsmeier reagent.[5]

  • Electrophilic Aromatic Substitution: The imidazo[1,2-a]pyridine ring, activated by the electron-donating amino group at the 5-position, undergoes electrophilic attack by the Vilsmeier reagent. The C3 position is the most electron-rich and sterically accessible site, ensuring high regioselectivity.[6] The resulting iminium salt intermediate is then hydrolyzed during aqueous work-up to liberate the final aldehyde product.

Vilsmeier_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution & Hydrolysis DMF DMF Intermediate1 Adduct DMF->Intermediate1 Attack POCl3 POCl₃ POCl3->Intermediate1 VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) Intermediate1->VilsmeierReagent Elimination IP 5-Aminoimidazo[1,2-a]pyridine SigmaComplex Sigma Complex VilsmeierReagent->SigmaComplex IP->SigmaComplex Attack IminiumSalt Iminium Salt Intermediate SigmaComplex->IminiumSalt Rearomatization Product Final Product (3-Carbaldehyde) IminiumSalt->Product H2O H₂O (Work-up) H2O->Product Hydrolysis

Diagram 1: Mechanism of the Vilsmeier-Haack formylation.

Detailed Experimental Protocols

Safety First: The following procedures involve hazardous materials. Phosphorus oxychloride is highly corrosive, toxic upon inhalation, and reacts violently with water.[7][8][9] All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat.

Materials and Equipment
Reagent/MaterialGradeSupplier
Pyridine-2,6-diamine≥98%Standard Chemical Supplier
Chloroacetaldehyde50 wt. % in H₂OStandard Chemical Supplier
Sodium Bicarbonate (NaHCO₃)Reagent GradeStandard Chemical Supplier
Ethyl Acetate (EtOAc)ACS GradeStandard Chemical Supplier
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Standard Chemical Supplier
Phosphorus Oxychloride (POCl₃)≥99%Standard Chemical Supplier
Dichloromethane (DCM)ACS GradeStandard Chemical Supplier
Sodium Sulfate (Na₂SO₄)AnhydrousStandard Chemical Supplier
Deionized WaterN/AIn-house
Equipment
3-Neck Round Bottom FlaskStandard Glassware
Mechanical StirrerStandard Lab Equipment
Addition FunnelStandard Glassware
CondenserStandard Glassware
Temperature ProbeStandard Lab Equipment
Ice BathStandard Lab Equipment
Rotary EvaporatorStandard Lab Equipment
Step 1: Synthesis of 5-Aminoimidazo[1,2-a]pyridine
  • Setup: Equip a 2 L, 3-neck round bottom flask with a mechanical stirrer, a condenser, and a temperature probe.

  • Charge Reagents: To the flask, add pyridine-2,6-diamine (109.1 g, 1.0 mol) and ethanol (1 L). Stir the mixture to form a suspension.

  • Reaction Initiation: Add sodium bicarbonate (126.0 g, 1.5 mol) to the suspension. Begin heating the mixture to 75-80 °C.

  • Substrate Addition: Once the temperature is stable, add chloroacetaldehyde (157.0 g of 50 wt. % solution in water, 1.0 mol) dropwise via an addition funnel over 1 hour.

    • Scientist's Note: The sodium bicarbonate acts as a base to neutralize the HCl formed during the reaction, driving the cyclization to completion. The slow addition of chloroacetaldehyde helps to control the initial exotherm.

  • Reaction: Maintain the reaction mixture at 75-80 °C for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Remove the ethanol under reduced pressure using a rotary evaporator. c. To the resulting slurry, add deionized water (500 mL) and ethyl acetate (500 mL). Stir vigorously for 15 minutes. d. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 250 mL). e. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a solid.

  • Purification: The crude solid can be purified by recrystallization from an ethanol/water mixture to yield 5-aminoimidazo[1,2-a]pyridine as a crystalline solid.

Step 2: Synthesis of this compound
  • Vilsmeier Reagent Preparation: a. Equip a 2 L, 3-neck round bottom flask with a mechanical stirrer, a temperature probe, and an addition funnel. Ensure the system is under a nitrogen atmosphere. b. Add anhydrous N,N-dimethylformamide (DMF) (280 mL, 3.6 mol) to the flask and cool to 0-5 °C using an ice bath. c. Add phosphorus oxychloride (POCl₃) (110 mL, 1.2 mol) dropwise via the addition funnel, ensuring the internal temperature does not exceed 10 °C.

    • Scientist's Note: This step is highly exothermic. A slow, controlled addition is critical for safety and to prevent degradation of the reagent. The Vilsmeier reagent is moisture-sensitive and should be prepared fresh and used immediately.[10] d. After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes.

  • Formylation Reaction: a. In a separate flask, dissolve the 5-aminoimidazo[1,2-a]pyridine (133.2 g, 1.0 mol) from Step 1 in anhydrous DMF (500 mL). b. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C over 1-2 hours. c. Once the addition is complete, allow the reaction to slowly warm to room temperature and then heat to 60 °C for 4-6 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quenching and Work-up: a. Cool the reaction mixture back down to 0-5 °C in an ice bath. b. CAUTION: HIGHLY EXOTHERMIC AND GAS EVOLUTION. Slowly and carefully quench the reaction by pouring it onto a vigorously stirred mixture of crushed ice (2 kg) and water (1 L). c. The pH of the solution will be highly acidic. Slowly add a saturated solution of sodium bicarbonate or a 50% NaOH solution to neutralize the mixture to a pH of 7-8. A precipitate will form.

    • Scientist's Note: Neutralization must be performed slowly and with efficient cooling to manage the exotherm. The product precipitates out of the aqueous solution upon neutralization. d. Stir the resulting slurry for 1 hour, then collect the solid product by vacuum filtration. e. Wash the filter cake thoroughly with cold deionized water (3 x 500 mL) and then with a small amount of cold ethanol.

  • Purification: Dry the solid product under vacuum at 50 °C. The purity is often sufficient for most applications, but it can be further purified by recrystallization from ethanol if necessary.

Process Workflow and Data

Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Formylation S1_Charge Charge Pyridine-2,6-diamine, NaHCO₃, EtOH S1_Heat Heat to 80°C S1_Charge->S1_Heat S1_Add Add Chloroacetaldehyde S1_Heat->S1_Add S1_React React for 12-16h S1_Add->S1_React S1_Workup Evaporation & Extraction S1_React->S1_Workup S1_Purify Recrystallization S1_Workup->S1_Purify S1_Product 5-Aminoimidazo[1,2-a]pyridine S1_Purify->S1_Product S2_Add_SM Add Intermediate Solution S1_Product->S2_Add_SM Input for Step 2 S2_Vilsmeier Prepare Vilsmeier Reagent (DMF + POCl₃ @ 0°C) S2_Vilsmeier->S2_Add_SM S2_Heat Heat to 60°C for 4-6h S2_Add_SM->S2_Heat S2_Quench Quench on Ice S2_Heat->S2_Quench S2_Neutralize Neutralize to pH 7-8 S2_Quench->S2_Neutralize S2_Filter Filter & Wash Solid S2_Neutralize->S2_Filter S2_Dry Dry Under Vacuum S2_Filter->S2_Dry S2_FinalProduct 5-Aminoimidazo[1,2-a]pyridine- 3-carbaldehyde S2_Dry->S2_FinalProduct

Diagram 2: Overall experimental workflow for the synthesis.

Expected Results
Parameter5-Aminoimidazo[1,2-a]pyridineThis compound
Appearance Light brown crystalline solidYellow to orange solid
Typical Yield 75-85%70-80%
Molecular Formula C₇H₇N₃C₈H₇N₃O
Molecular Weight 133.15 g/mol 161.16 g/mol
Melting Point 145-148 °C>200 °C
¹H NMR Consistent with structureConsistent with structure, new aldehyde proton ~9.8 ppm
Purity (HPLC) >98%>97%

Scalability and Safety Considerations

Process Scalability
  • Heat Management: The Vilsmeier-Haack formylation is highly exothermic. On a large scale, efficient heat exchange is paramount. A jacketed reactor with controlled cooling is required. The rate of addition of POCl₃ and the subsequent addition of the substrate must be carefully controlled based on the reactor's heat removal capacity.

  • Quenching: The quenching step is also highly exothermic and involves significant gas evolution. Large-scale operations require a dedicated quench vessel with robust stirring and venting capabilities. The quenched reaction mixture should be added to the ice/water, not the other way around.

  • Material Handling: Handling large quantities of POCl₃ requires specialized equipment, such as closed-system transfer pumps, to minimize operator exposure.

Safety Precautions
  • Phosphorus Oxychloride (POCl₃): A highly corrosive and toxic substance that reacts violently with water to produce toxic HCl gas and phosphoric acid.[8] Always handle in a well-ventilated fume hood. Have a neutralizing agent (e.g., sodium bicarbonate) and an appropriate spill kit readily available. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[9]

  • N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.

  • Emergency Preparedness: Ensure an emergency shower and eyewash station are in close proximity. All personnel must be trained on the specific hazards and emergency procedures associated with this reaction.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. EDP Sciences. Retrieved from [Link]

  • PubMed. (1993). [Synthesis of imidazo[1,2-a]pyridine derivatives and their reactions]. Yakugaku Zasshi. Retrieved from [Link]

  • MDPI. (2001). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Molecules. Retrieved from [Link]

  • ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. American Chemical Society. Retrieved from [Link]

  • ResearchGate. (n.d.). Plausible mechanism of formylation of imidazo-pyridine ring. Retrieved from [Link]

  • National Institutes of Health. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Medicinal Chemistry. Retrieved from [Link]

  • Air Liquide. (n.d.). Phosphorus Oxychloride. Retrieved from [Link]

  • International Journal of Research in Ayurveda and Pharmacy. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • Google Patents. (1995). WO1995033741A1 - Process for preparing heterocyclic aldehydes.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ResearchGate. (2020). Heterocycles, their Synthesis and Industrial Applications: A Review. International Journal of Research and Analytical Reviews. Retrieved from [Link]

  • National Institutes of Health. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. RSC Advances. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. RSC Advances. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

Sources

Application Notes & Protocols for the Comprehensive Characterization of 5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide with detailed application notes and validated protocols for the analytical characterization of 5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde (CAS No. 35220-26-9).[1] This molecule is a key heterocyclic building block in medicinal chemistry, often utilized as an intermediate in the synthesis of kinase inhibitors, antiviral agents, and other pharmacologically active compounds.[2][3][4] Given its role in drug discovery and development, rigorous and unambiguous characterization is paramount to ensure structural integrity, purity, and batch-to-batch consistency. These protocols are designed for researchers, analytical scientists, and quality control professionals, emphasizing not just the procedural steps but the scientific rationale behind them.

Compound Overview and Physicochemical Properties

This compound is a fused heterocyclic system featuring a pyridine ring fused to an imidazole ring. The presence of an amino group at the 5-position and a reactive carbaldehyde group at the 3-position makes it a versatile synthetic precursor. Accurate characterization is essential to confirm the successful synthesis and purity of this intermediate before its use in subsequent reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Structure Chemical Structure of this compoundN/A
CAS Number 35220-26-9[1][3]
Molecular Formula C₈H₇N₃O[3]
Molecular Weight 161.16 g/mol [3]
Melting Point 158-160°C[3]

Integrated Analytical Workflow

A multi-technique approach is required for the definitive characterization of this molecule. Each technique provides orthogonal, complementary information that, when combined, creates a self-validating system for structure and purity assessment.

G cluster_0 Primary Structural Elucidation cluster_1 Functional Group & Purity Analysis cluster_2 Definitive 3D Structure NMR NMR Spectroscopy (¹H, ¹³C, 2D) Final Fully Characterized This compound NMR->Final MS Mass Spectrometry (HRMS) MS->Final FTIR FTIR Spectroscopy FTIR->Final HPLC HPLC-UV (Purity Assay) XRAY Single Crystal X-ray Diffraction HPLC->XRAY Requires high purity (>98%) XRAY->Final Synthesis Synthesized Compound (Crude or Purified) Synthesis->NMR Synthesis->MS Synthesis->FTIR Synthesis->HPLC

Figure 1: Integrated workflow for the characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note

NMR is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. For this compound, ¹H NMR will confirm the presence and connectivity of all protons, including the distinct aldehyde proton and the aromatic protons on the fused ring system. ¹³C NMR will identify all unique carbon environments, such as the carbonyl carbon of the aldehyde and the carbons of the heterocyclic core.

Causality and Expertise:

  • Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity effectively dissolves the compound, and it prevents the exchange of the labile amine (-NH₂) protons, allowing for their observation. Using protic solvents like D₂O or CD₃OD would lead to the exchange of these protons with deuterium, causing their signals to disappear.

  • Expected Signals: The aldehyde proton is expected to appear as a singlet in the downfield region (δ 9.5-10.5 ppm) due to the strong deshielding effect of the carbonyl group. The protons on the pyridine and imidazole rings will appear in the aromatic region (δ 6.5-9.0 ppm), with their specific chemical shifts and coupling patterns providing definitive information about their positions.[5][6][7] The amine protons typically appear as a broad singlet.

Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of DMSO-d₆.

  • Dissolution: Cap the NMR tube and vortex or sonicate gently until the sample is fully dissolved.

  • Instrument Setup (400 MHz Spectrometer):

    • Lock the spectrometer on the deuterium signal of DMSO-d₆.

    • Shim the magnetic field to achieve optimal resolution (peak shape of the residual solvent signal, e.g., DMSO at ~2.50 ppm, should be sharp and symmetrical).

    • Acquire a standard ¹H NMR spectrum with 16-32 scans.

    • Acquire a standard ¹³C NMR spectrum with a proton-decoupling pulse sequence. A sufficient number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio for quaternary carbons.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

    • Calibrate the ¹H spectrum by setting the residual DMSO peak to δ 2.50 ppm.

    • Calibrate the ¹³C spectrum by setting the DMSO-d₆ septet to δ 39.52 ppm.

    • Integrate the peaks in the ¹H spectrum and assign the chemical shifts (δ) in parts per million (ppm).

Mass Spectrometry (MS)

Application Note

Mass spectrometry is essential for confirming the molecular weight of the target compound. High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it provides a highly accurate mass measurement, allowing for the determination of the elemental composition and confirming the molecular formula.

Causality and Expertise:

  • Ionization Technique: Electrospray Ionization (ESI) is the preferred method for this molecule. The presence of basic nitrogen atoms in the imidazopyridine core makes it readily protonated in the positive ion mode ([M+H]⁺), leading to a strong signal.

  • Expected Result: For C₈H₇N₃O, the expected monoisotopic mass is 161.0589 Da. HRMS should provide a measured mass that is within a very narrow tolerance (typically < 5 ppm) of this theoretical value, which serves as a powerful validation of the compound's identity.

Protocol: ESI-HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile. A small amount of formic acid (0.1%) can be added to the solvent to promote protonation.

  • Instrument Setup (ESI-TOF or Esi-Orbitrap):

    • Calibrate the mass spectrometer using a standard calibration mixture immediately before the analysis.

    • Set the ionization mode to positive ESI.

    • Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).

    • Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal intensity of the [M+H]⁺ ion.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da).

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule ([M+H]⁺) at an expected m/z of ~162.0667.

    • Compare the experimentally measured exact mass to the theoretical exact mass calculated for C₈H₈N₃O⁺.

    • Ensure the mass error is within the acceptable range (e.g., < 5 ppm).

High-Performance Liquid Chromatography (HPLC)

Application Note

HPLC is the standard method for determining the purity of the compound. A well-developed HPLC method can separate the target compound from starting materials, by-products, and other impurities. UV detection is suitable due to the chromophoric nature of the imidazopyridine ring system.

Causality and Expertise:

  • Column Choice: A reversed-phase C18 column is the workhorse for separating small polar to moderately non-polar organic molecules and is an excellent starting point for method development for this compound.

  • Mobile Phase: A gradient elution using a mixture of water (or an aqueous buffer) and a polar organic solvent like acetonitrile or methanol provides a robust separation for a wide range of potential impurities. Adding a modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) to the mobile phase can improve peak shape by suppressing the ionization of the basic amine group.

  • Detection Wavelength: The optimal UV detection wavelength should be determined by running a UV-Vis spectrum of the compound in the mobile phase. Based on similar structures, a wavelength between 260-290 nm is likely to provide good sensitivity.[8]

Protocol: Reversed-Phase HPLC Purity Analysis
  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase (or a compatible solvent like acetonitrile) at a concentration of approximately 1 mg/mL. Dilute this solution to ~0.1-0.2 mg/mL for injection.

  • Chromatographic Conditions:

    Table 2: Suggested HPLC Method Parameters

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 40°C[8]
Detection UV at 268 nm (or experimentally determined λmax)[8]
Injection Volume 10 µL
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area (% Area).

    • The retention time of the main peak should be consistent across multiple injections.

Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note

FTIR spectroscopy is a rapid and straightforward technique used to identify the key functional groups present in the molecule. It provides confirmatory evidence for the presence of the amine, aldehyde, and aromatic ring systems.

Causality and Expertise:

  • Expected Vibrations: The spectrum should exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine will appear in the 3300-3500 cm⁻¹ region. The C=O stretch of the aldehyde will be a strong, sharp peak around 1670-1700 cm⁻¹. C-H stretches from the aldehyde are also expected near 2720 and 2820 cm⁻¹. Aromatic C=C and C=N stretching vibrations will be present in the 1400-1600 cm⁻¹ region.[9]

Protocol: FTIR Analysis (ATR)
  • Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the empty ATR crystal.

  • Sample Scan: Lower the ATR anvil to ensure good contact with the sample and collect the sample spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).

  • Data Analysis: The resulting spectrum will be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹). Identify and label the key absorption bands corresponding to the functional groups.

Single Crystal X-ray Diffraction

Application Note

While the combination of NMR and MS can provide a definitive chemical structure, single-crystal X-ray diffraction offers the ultimate, unambiguous proof of structure, including the three-dimensional arrangement of atoms in the solid state.[10] This technique is the gold standard for structural confirmation.

Causality and Expertise:

  • Prerequisite: The primary challenge and absolute requirement for this technique is the growth of high-quality single crystals, which can be a difficult and time-consuming process.[10] The sample must be of very high purity (>98%), as impurities can inhibit crystallization.

  • Information Gained: Successful analysis provides precise bond lengths, bond angles, and intermolecular interactions (like hydrogen bonding), offering deep insights into the molecule's conformation and packing in the crystal lattice.[11][12][13]

Protocol: General Workflow for X-ray Crystallography
  • Crystallization: Grow single crystals of the compound. Common techniques include slow evaporation from a saturated solution, vapor diffusion, or slow cooling. A screening of various solvents (e.g., ethanol, ethyl acetate, acetonitrile, or mixtures) is typically required.[10]

  • Crystal Mounting: Select a suitable, defect-free crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in a diffractometer. A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal, which is rotated to collect a series of diffraction patterns at different orientations.[10]

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell parameters and space group.

    • The crystal structure is solved using computational methods to generate an initial electron density map.

    • The atomic positions are refined against the experimental data to produce the final, highly accurate molecular structure.

G cluster_info Information Derived per Technique NMR NMR Spectroscopy ¹H: Proton environment, connectivity, coupling ¹³C: Unique carbon environments MS Mass Spectrometry Molecular formula confirmation (HRMS) Isotopic pattern HPLC HPLC-UV Purity assessment (% Area) Quantification FTIR FTIR Functional Group ID: -NH₂ (amine) -CHO (aldehyde) Aromatic C=C, C=N XRAY X-ray Crystallography Unambiguous 3D structure Bond lengths & angles Intermolecular interactions Molecule This compound Molecule->NMR Molecule->MS Molecule->HPLC Molecule->FTIR Molecule->XRAY

Sources

Application Notes and Protocols for In Vitro Assays Using 5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine ring system is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its rigid, planar structure and rich electron density make it an excellent pharmacophore for interacting with a wide range of biological targets. Derivatives of this core have demonstrated a remarkable breadth of biological activities, including antifungal, anti-inflammatory, antitumor, and antiviral properties.[1] The 5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde substructure, in particular, serves as a crucial intermediate for synthesizing compounds with potent and selective activities, especially as kinase inhibitors and fluorescent probes for cellular imaging.[2]

This guide provides detailed application notes and step-by-step protocols for key in vitro assays designed to characterize the biological activity of novel this compound derivatives. The protocols are presented with an emphasis on the scientific rationale behind the experimental design, ensuring both reproducibility and a deep understanding of the underlying principles for researchers in drug development.

Application Note 1: Evaluation of Anticancer Activity via Cell Viability Assays

A primary application for novel imidazo[1,2-a]pyridine derivatives is the assessment of their cytotoxic or anti-proliferative effects on cancer cell lines.[3][4] The MTT assay is a robust and widely adopted colorimetric method for this purpose. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells. In this assay, the mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The concentration of this formazan, measured by its absorbance, is directly correlated with cell viability.

Protocol 1: MTT Assay for Cancer Cell Cytotoxicity

This protocol details the steps to determine the half-maximal inhibitory concentration (IC50) of test compounds on cancer cell lines such as A375 melanoma or HeLa cervical cancer cells.[3]

Materials:

  • Target cancer cell line (e.g., A375, HT-29, MCF-7)[5]

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)[6]

  • This compound derivatives (dissolved in DMSO to create a stock solution, e.g., 10 mM)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Phosphate-Buffered Saline (PBS), sterile

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette and sterile tips

  • Microplate reader (capable of measuring absorbance at ~570 nm)

  • Humidified incubator (37°C, 5% CO2)

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Rationale: Optimal seeding density ensures that cells are in the logarithmic growth phase during the experiment and do not become over-confluent, which can affect metabolic activity.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete growth medium. A typical concentration range to start with is 0.1 µM to 100 µM.[3]

    • Include a "vehicle control" (medium with the same final concentration of DMSO used for the compounds, typically <0.5%) and a "no-cell" blank control (medium only).

    • After 24 hours of incubation, remove the old medium and add 100 µL of the medium containing the various concentrations of the test compounds to the appropriate wells.

    • Return the plate to the incubator for a 48-hour exposure period.[3]

    • Rationale: A 48-hour incubation is a standard duration to observe significant anti-proliferative effects of a compound.

  • MTT Incubation:

    • After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C.

    • Rationale: This allows sufficient time for the mitochondrial enzymes in viable cells to convert the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently agitate the plate on a shaker for 10-15 minutes to ensure complete solubilization and a homogenous purple solution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = [(Abs_Treated - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software like GraphPad Prism to determine the IC50 value.

Data Presentation: Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives
CompoundCell LineIC50 (µM)Reference
Derivative 12HT-29 (Colon)4.15 ± 2.93
Derivative 14B16F10 (Melanoma)21.75 ± 0.81
Compound 6A375 (Melanoma)~10[3]
Compound 18iA375P (Melanoma)< 0.06[4]
Workflow Diagram: MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4: Assay cluster_analysis Data Analysis Seed Seed Cells in 96-well Plate Incubate24h Incubate for 24h (37°C, 5% CO2) Seed->Incubate24h AddCompounds Add Compounds to Cells Incubate24h->AddCompounds PrepareDilutions Prepare Compound Serial Dilutions PrepareDilutions->AddCompounds Incubate48h Incubate for 48h AddCompounds->Incubate48h AddMTT Add MTT Reagent Incubate48h->AddMTT Incubate4h Incubate for 3-4h AddMTT->Incubate4h Solubilize Solubilize Formazan (DMSO) Incubate4h->Solubilize ReadAbsorbance Read Absorbance (570 nm) Solubilize->ReadAbsorbance CalculateViability Calculate % Cell Viability ReadAbsorbance->CalculateViability PlotCurve Plot Dose-Response Curve CalculateViability->PlotCurve DetermineIC50 Determine IC50 Value PlotCurve->DetermineIC50

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Application Note 2: In Vitro Kinase Inhibition Assays

The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of potent protein kinase inhibitors.[7][8][9] These compounds often act as ATP-competitive inhibitors, binding to the ATP pocket in the kinase domain.[10] An in vitro kinase assay is essential to quantify the inhibitory potency (IC50) of a compound against a specific kinase. Luminescence-based assays, such as the Kinase-Glo® assay, are widely used due to their high sensitivity and simple workflow. They measure the amount of ATP remaining in a reaction after kinase activity; a lower ATP level signifies higher kinase activity, and vice-versa.

Protocol 2: Luminescence-Based Kinase Inhibition Assay (e.g., DYRK1A, CLK1)

This protocol provides a general framework for assessing the inhibition of kinases like DYRK1A and CLK1, which have been successfully targeted by imidazo[1,2-a]pyridine derivatives.[7]

Materials:

  • Recombinant human kinase (e.g., DYRK1A)

  • Kinase-specific substrate peptide

  • Kinase reaction buffer (specific to the kinase)

  • ATP solution (at a concentration near the Km for the target kinase)

  • Test compounds (serially diluted in reaction buffer with DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)

  • White, opaque 96-well or 384-well assay plates

  • Luminometer

Step-by-Step Methodology:

  • Reaction Setup:

    • In a white, opaque assay plate, add the components in the following order:

      • 5 µL of kinase reaction buffer.

      • 2.5 µL of test compound at various concentrations (or DMSO for controls).

      • 2.5 µL of the kinase + substrate mixture (pre-mixed in reaction buffer).

    • Rationale: Adding the compound before initiating the reaction allows the inhibitor to bind to the kinase. Opaque plates are critical to prevent signal crosstalk between wells.

  • Initiating the Kinase Reaction:

    • Initiate the reaction by adding 5 µL of the ATP solution to each well. The final reaction volume is typically 15-25 µL.

    • Include "no enzyme" (100% inhibition) and "vehicle" (0% inhibition) controls.

    • Rationale: The ATP concentration is kept near the Michaelis-Menten constant (Km) to ensure that the assay is sensitive to competitive inhibitors.

  • Reaction Incubation:

    • Briefly mix the plate on a shaker.

    • Incubate the reaction at room temperature (or 30°C, as recommended for the specific kinase) for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption).

  • Signal Detection:

    • Add an equal volume of Kinase-Glo® reagent to each well (e.g., 15 µL if the reaction volume is 15 µL).

    • Mix on a shaker for 2 minutes.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is inversely proportional to kinase activity.

    • Calculate the percent inhibition for each compound concentration:

      • % Inhibition = 100 * [1 - (Signal_Treated - Signal_NoEnzyme) / (Signal_Vehicle - Signal_NoEnzyme)]

    • Plot the percent inhibition against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation: Kinase Inhibitory Activity
CompoundTarget KinaseIC50 (µM)Reference
Compound 4cCLK10.7[7][8]
Compound 4cDYRK1A2.6[7][8]
Compound 22ec-Met0.0039[11]
Compound 5dDPP-40.13[12]
Diagram: Kinase Inhibition Assay Principle

Kinase_Assay cluster_high_activity High Kinase Activity (No Inhibitor) cluster_low_activity Low Kinase Activity (With Inhibitor) Kinase1 Kinase ADP1 ADP Kinase1->ADP1 ATP1 ATP ATP1->ADP1 Substrate1 Substrate Substrate1->ADP1 SubP1 Substrate-P ADP1->SubP1 LowATP Low ATP Remaining ADP1->LowATP LowSignal Low Luminescence LowATP->LowSignal Kinase2 Kinase ATP2 ATP Kinase2->ATP2 Inhibitor Inhibitor Inhibitor->ATP2 HighATP High ATP Remaining ATP2->HighATP Substrate2 Substrate Substrate2->HighATP HighSignal High Luminescence HighATP->HighSignal

Caption: Principle of a luminescence-based kinase inhibition assay.

Application Note 3: Cellular Imaging with Fluorescent Derivatives

The π-conjugated bicyclic structure of the imidazo[1,2-a]pyridine core often imparts intrinsic fluorescent properties.[1][13] This feature can be exploited to develop fluorescent probes for cellular imaging.[14] Substitutions on the core can modulate the photophysical properties, such as emission wavelength and quantum yield.[15][16] For example, electron-donating groups can improve luminescence, while electron-withdrawing groups may quench it.[1] This protocol outlines a general method for assessing the utility of a novel this compound derivative as a fluorescent stain in live cells.

Protocol 3: Live-Cell Fluorescence Microscopy

Materials:

  • HeLa cells or other adherent cell line

  • Glass-bottom imaging dishes or chamber slides

  • Complete growth medium (DMEM with 10% FBS)

  • Fluorescent imidazo[1,2-a]pyridine derivative (dissolved in DMSO)

  • PBS, sterile

  • Hoechst 33342 or DAPI (for nuclear counterstaining, optional)

  • Fluorescence microscope with appropriate filter sets

Step-by-Step Methodology:

  • Cell Preparation:

    • Seed cells onto glass-bottom imaging dishes at a density that will result in 60-70% confluency on the day of imaging.

    • Incubate for 24-48 hours to allow for attachment.

    • Rationale: A sub-confluent monolayer prevents artifacts from cell overcrowding and ensures healthy cell morphology.

  • Compound Staining:

    • Wash the cells twice with pre-warmed (37°C) PBS.

    • Prepare a working solution of the fluorescent derivative in pre-warmed complete medium. A typical final concentration to test is 1-10 µM.

    • Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in the dark.

    • Rationale: Incubation in the dark prevents photobleaching of the fluorescent compound. The incubation time should be optimized to achieve sufficient signal without causing cytotoxicity.

  • Washing and Counterstaining (Optional):

    • Remove the staining solution and wash the cells three times with pre-warmed PBS to remove unbound compound and reduce background fluorescence.

    • If counterstaining is desired, incubate with a Hoechst 33342 solution (e.g., 1 µg/mL in medium) for 10 minutes.

    • Wash again with PBS and add fresh, pre-warmed medium or a clear imaging buffer (e.g., phenol red-free medium) to the dish.

  • Imaging:

    • Immediately transfer the dish to the stage of a fluorescence microscope.

    • Using the appropriate excitation and emission filters for your compound, acquire images. For example, many imidazo[1,2-a]pyridine derivatives emit in the blue region of the spectrum.[1]

    • Capture images to document the subcellular localization of the compound's fluorescence.

  • Analysis:

    • Analyze the images to determine the staining pattern. Does the compound localize to the nucleus, cytoplasm, mitochondria, or other organelles?

    • Assess the signal-to-noise ratio and check for signs of phototoxicity (e.g., cell blebbing, detachment).

References

  • A Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines. International Journal of Research Publication and Reviews, 1(8), 230-234. [Link]

  • Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. PLoS ONE, 12(11), e0186397. [Link]

  • Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission. Chemistry – An Asian Journal, 15(18), 2824-2831. [Link]

  • An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips. Sensors and Diagnostics, 1(5), 987-992. [Link]

  • Substituent Effects on Fluorescent Properties of Imidazo(1,2-a)pyridine-Based Compounds. Journal of the Chemical Society, Perkin Transactions 2, (6), 1211-1217. [Link]

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 17(2), 2343-2350. [Link]

  • Synthesis and Biological Evaluation of some new Imidazo[1,2-a]pyridines. Acta Chimica Slovenica, 57(2), 355-362. [Link]

  • Design, Synthesis and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel DPP-4 Inhibitors. Chemical Biology & Drug Design, 86(1), 103-110. [Link]

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Inflammopharmacology, 30(5), 1785-1801. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. ACS Medicinal Chemistry Letters, 5(9), 1015-1020. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega, 9(1), 1184-1199. [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19, 48. [Link]

  • Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibit. European Journal of Medicinal Chemistry, 122, 380-391. [Link]

  • Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. European Journal of Medicinal Chemistry, 109, 10-25. [Link]

  • Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 28(1), 103-111. [Link]

  • Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Anti-Cancer Agents in Medicinal Chemistry, 24. [Link]

  • Synthesis, biological evaluation and molecular modeling studies of Imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. European Journal of Medicinal Chemistry, 122, 380-391. [Link]

  • Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research, 67(14), 6916-6924. [Link]

  • This compound. MySkinRecipes. [Link]

  • The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(20), 4483-4489. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

<_>

Welcome to the technical support center for the synthesis of 5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. This compound is a valuable intermediate in the synthesis of various pharmaceutical agents, including kinase inhibitors and antiviral compounds.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic route and improve yields.

I. Overview of the Primary Synthetic Route: The Vilsmeier-Haack Reaction

The most common and effective method for synthesizing this compound is the Vilsmeier-Haack reaction.[2] This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring, in this case, the 5-aminoimidazo[1,2-a]pyridine scaffold.[3][4][5] The key components of this reaction are the substrate (5-aminoimidazo[1,2-a]pyridine), a formylating agent, and a suitable solvent.

The Vilsmeier reagent, the active electrophile, is typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[6][7] The electron-rich imidazo[1,2-a]pyridine ring then attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed to yield the desired aldehyde.[6][7]

Visualizing the Workflow

Vilsmeier_Haack_Workflow cluster_prep Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up & Isolation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent Reacts with POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Intermediate Vilsmeier_Reagent->Iminium_Intermediate Substrate 5-Aminoimidazo[1,2-a]pyridine Substrate->Iminium_Intermediate Electrophilic Attack Hydrolysis Aqueous Work-up (e.g., NaOAc solution) Iminium_Intermediate->Hydrolysis Product 5-Aminoimidazo[1,2-a]pyridine- 3-carbaldehyde Hydrolysis->Product Purification Purification (e.g., Column Chromatography) Product->Purification

Caption: General workflow for the Vilsmeier-Haack formylation.

II. Frequently Asked Questions (FAQs)

Q1: What is the most critical factor affecting the yield of the Vilsmeier-Haack reaction for this synthesis?

A1: The single most critical factor is the complete exclusion of moisture. The Vilsmeier reagent is highly sensitive to water.[4] Any moisture present in the glassware, solvents (especially DMF), or starting materials will quench the reagent, leading to a significant decrease in yield. It is imperative to use freshly distilled or anhydrous solvents and to dry all glassware thoroughly in an oven before use.

Q2: My reaction mixture turned dark, and I isolated a complex mixture of products. What could be the cause?

A2: A dark reaction mixture and the formation of multiple products often indicate side reactions or decomposition. Several factors could be at play:

  • Reaction Temperature: While some Vilsmeier-Haack reactions proceed at room temperature, others may require heating.[2] However, for an activated substrate like 5-aminoimidazo[1,2-a]pyridine, excessive heat can lead to polymerization or decomposition. It is crucial to carefully control the temperature.

  • Stoichiometry: The molar ratio of the substrate to the Vilsmeier reagent is critical. An excess of the Vilsmeier reagent can sometimes lead to the formation of di-formylated or other side products.

  • Purity of Starting Materials: Impurities in the starting 5-aminoimidazo[1,2-a]pyridine can lead to undesired side reactions. Ensure the starting material is of high purity.

Q3: I am observing poor regioselectivity. How can I ensure formylation occurs at the 3-position?

A3: The imidazo[1,2-a]pyridine ring system is electron-rich, and the position of electrophilic attack is influenced by both electronic and steric factors.[3] Formylation at the 3-position is generally favored. If you are observing other isomers, consider the following:

  • Reaction Conditions: Milder reaction conditions (lower temperature, shorter reaction time) can sometimes improve regioselectivity.

  • Protecting Groups: In some cases, if the amino group at the 5-position is interfering, a temporary protecting group strategy might be necessary, although this adds extra steps to the synthesis.

III. Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Vilsmeier reagent due to moisture.[4] 2. Poor quality of DMF or POCl₃. 3. Insufficiently reactive substrate.1. Ensure all glassware is oven-dried. Use anhydrous DMF and fresh POCl₃. 2. Purify DMF by distillation over a suitable drying agent. Use a fresh bottle of POCl₃. 3. Confirm the identity and purity of the starting 5-aminoimidazo[1,2-a]pyridine via NMR or other analytical techniques.
Formation of a Tar-like Substance 1. Reaction temperature is too high. 2. Prolonged reaction time.1. Perform the reaction at a lower temperature (e.g., 0°C to room temperature).[3] 2. Monitor the reaction progress by TLC and quench the reaction as soon as the starting material is consumed.
Difficult Purification 1. Presence of multiple byproducts. 2. Product is highly polar and streaks on the silica gel column.1. Re-evaluate the reaction stoichiometry and temperature control to minimize byproduct formation. 2. Use a more polar solvent system for column chromatography or consider a different purification method like recrystallization. Adding a small amount of a basic modifier (e.g., triethylamine) to the eluent can sometimes improve the chromatography of basic compounds.
Incomplete Reaction 1. Insufficient amount of Vilsmeier reagent. 2. Reaction time is too short.1. Increase the molar equivalents of DMF and POCl₃ relative to the substrate. A common ratio is 1.5 equivalents of the Vilsmeier reagent.[3] 2. Allow the reaction to stir for a longer period, monitoring by TLC until completion.
Visualizing the Troubleshooting Logic

Troubleshooting_Yield Start Low Yield of This compound Moisture Check for Moisture Contamination Start->Moisture Reagents Verify Reagent Quality & Stoichiometry Moisture->Reagents [No] Sol_Moisture Use Anhydrous Solvents & Oven-Dried Glassware Moisture->Sol_Moisture [Yes] Conditions Optimize Reaction Conditions Reagents->Conditions [No] Sol_Reagents Use Fresh/Purified Reagents. Adjust Molar Ratios. Reagents->Sol_Reagents [Yes] Purification Review Purification Protocol Conditions->Purification [No] Sol_Conditions Adjust Temperature & Reaction Time. Monitor with TLC. Conditions->Sol_Conditions [Yes] Sol_Purification Optimize Chromatography Solvent System or Consider Recrystallization. Purification->Sol_Purification [Yes] End Improved Yield Purification->End [No] Sol_Moisture->Reagents Sol_Reagents->Conditions Sol_Conditions->Purification Sol_Purification->End

Caption: A decision tree for troubleshooting low yield issues.

IV. Experimental Protocol Example

The following is a general, illustrative procedure for the Vilsmeier-Haack formylation of 5-aminoimidazo[1,2-a]pyridine. Researchers should optimize the conditions for their specific setup.

Materials:

  • 5-Aminoimidazo[1,2-a]pyridine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Sodium acetate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5-aminoimidazo[1,2-a]pyridine (1.0 eq) in anhydrous DMF, add POCl₃ (1.5 eq) dropwise at 0°C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to stir at room temperature for the appropriate time (monitor by TLC, typically a few hours).

  • Upon completion, cool the reaction mixture back to 0°C and carefully add a solution of sodium acetate (e.g., 5.6 eq) in water.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain this compound.

V. References

  • NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]

  • MySkinRecipes. This compound. Available from: [Link]

  • Desai, N. C., et al. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Journal of Chemical and Pharmaceutical Research, 5(5), 133-146.

  • El-Faham, A., et al. (2019). Development of Novel and Efficient Processes for the Synthesis of 5-Amino and 5-Iminoimidazo[1,2-a]imidazoles via Three-Component Reaction Catalyzed by Zirconium(IV) Chloride. Frontiers in Chemistry, 7, 487.

  • Rajanna, K. C., et al. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Chemical and Pharmaceutical Research, 11(6), 1-5.

  • Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

  • Semantic Scholar. Synthesis of imidazo[1,2-a]pyridines: a decade update. Available from: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

  • Guchhait, S. K., & Madaan, C. (2014). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 50(94), 14741-14754.

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available from: [Link]

  • Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(3), e202103893.

  • El-Faham, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005.

  • E3S Web of Conferences. Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. Available from: [Link]

  • Alhaider, A. A., et al. (1985). Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. Journal of Medicinal Chemistry, 28(10), 1394-1398.

  • ACS Omega. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Available from: [Link]

  • Taha, M., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Chemistry Central Journal, 19, 1412.

  • Saryan, L. A., et al. (1984). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 27(6), 745-751.

  • ACS Omega. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Available from: [Link]

Sources

Technical Support Center: Purification of 5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile heterocyclic compound. The following troubleshooting guides and FAQs are based on established chemical principles and field-proven insights to ensure the scientific integrity of your experimental workflow.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into purification strategies, it is crucial to understand the inherent properties of this compound that influence its behavior during purification.

PropertyValue/InformationSignificance for Purification
Molecular Formula C₈H₇N₃OInfluences molecular weight and polarity.
Molecular Weight 161.16 g/mol [1]Relevant for techniques like size exclusion chromatography and mass spectrometry.
Melting Point 158-160°C[1]A sharp melting point range is a good indicator of purity. Broad ranges suggest the presence of impurities.
Appearance Likely a solid at room temperature.Physical state dictates handling and initial purification steps.
Storage 2-8°C, inert gas atmosphere[1]Suggests potential sensitivity to temperature, oxygen, and/or moisture, which can lead to degradation and the formation of impurities.
Functional Groups Primary amine (-NH₂), Aldehyde (-CHO), Imidazopyridine coreThe basicity of the amino group and the reactivity of the aldehyde group are key considerations for choosing purification conditions (e.g., pH, solvent).

II. Troubleshooting Common Purification Challenges

This section addresses specific issues that may arise during the purification of this compound, providing a logical approach to problem-solving.

A. Recrystallization Issues

Question: My compound is "oiling out" during recrystallization instead of forming crystals. What could be the cause and how can I fix it?

Answer:

"Oiling out" is a common problem that occurs when the solute is insoluble in the hot solvent at its boiling point or when the solution is cooled too rapidly. The high concentration of the solute comes out of the solution as a liquid phase instead of forming a crystalline solid.

Potential Causes & Solutions:

  • Inappropriate Solvent System: The polarity of your solvent may be too high or too low.

    • Solution: Experiment with a co-solvent system. If you are using a polar solvent, try adding a less polar solvent dropwise to the hot solution until turbidity appears, then clarify with a few drops of the primary solvent.

  • Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for crystal lattice formation.

    • Solution: Allow the solution to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator. Inducing crystallization by scratching the inside of the flask with a glass rod can also be effective.

  • Presence of Impurities: Impurities can interfere with crystal formation.

    • Solution: Attempt a preliminary purification step, such as a quick filtration through a plug of silica gel, to remove gross impurities before recrystallization.

Question: After recrystallization, my yield is very low. How can I improve it?

Answer:

Low recovery can be due to several factors, from the choice of solvent to the handling of the crystals.

Potential Causes & Solutions:

  • High Solubility in the Recrystallization Solvent: If your compound is too soluble in the chosen solvent, even at low temperatures, a significant amount will remain in the mother liquor.

    • Solution: Choose a solvent in which your compound has high solubility at elevated temperatures but low solubility at room temperature or below. A solvent screen with small amounts of the crude product is recommended.

  • Using an Excessive Amount of Solvent: Dissolving the crude product in too much solvent will prevent it from reaching its saturation point upon cooling.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude material.

  • Premature Crystallization During Hot Filtration: If the compound crystallizes in the filter funnel during the removal of insoluble impurities, you will lose a significant portion of your product.

    • Solution: Use a pre-heated filter funnel and flask, and keep the solution at or near its boiling point during filtration.

B. Column Chromatography Challenges

Question: My compound is streaking on the TLC plate and the column. What is causing this and how can I get sharp bands?

Answer:

Streaking is often an indication of interactions between your compound and the stationary phase, or issues with the mobile phase.

Potential Causes & Solutions:

  • Compound Acidity/Basicity: The basic amino group on the imidazopyridine ring can interact strongly with the acidic silica gel, leading to tailing.

    • Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, to your mobile phase to neutralize the acidic sites on the silica gel.

  • Inappropriate Mobile Phase Polarity: If the mobile phase is not polar enough, the compound will not move from the baseline. If it is too polar, it will elute too quickly with the solvent front.

    • Solution: Systematically screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find a mobile phase that gives your compound an Rf value between 0.2 and 0.4 on the TLC plate.

  • Sample Overloading: Applying too much sample to the column can lead to broad, tailing bands.

    • Solution: Use an appropriate amount of crude material for the size of your column. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.

Experimental Workflow: Column Chromatography Purification

G cluster_prep Preparation cluster_run Elution cluster_analysis Analysis prep_col Pack Column with Silica Gel prep_sample Dissolve Crude Product in Minimum Solvent prep_col->prep_sample prep_slurry Adsorb Sample onto Silica Gel (Slurry Method) prep_sample->prep_slurry run_load Load Sample onto Column prep_slurry->run_load run_elute Elute with Mobile Phase (e.g., DCM/MeOH + 0.5% TEA) run_load->run_elute run_collect Collect Fractions run_elute->run_collect analysis_tlc Analyze Fractions by TLC run_collect->analysis_tlc analysis_pool Pool Pure Fractions analysis_tlc->analysis_pool analysis_evap Evaporate Solvent analysis_pool->analysis_evap final_product final_product analysis_evap->final_product Pure Product

Caption: Workflow for Column Chromatography Purification.

III. Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a typical synthesis of this compound?

A1: The impurities will largely depend on the synthetic route. However, based on common syntheses of the imidazo[1,2-a]pyridine scaffold, potential impurities could include:

  • Unreacted Starting Materials: Such as the corresponding 2,6-diaminopyridine derivative or the reagent used to install the carbaldehyde group.

  • Byproducts from Side Reactions: In multicomponent reactions, variations in the cyclization step can lead to isomeric byproducts.[2]

  • Products of Over-reaction or Decomposition: The aldehyde functional group can be susceptible to oxidation to a carboxylic acid, especially if exposed to air over long periods. The amino group can also undergo side reactions.

  • Residual Catalysts: If a metal catalyst (e.g., copper, silver) is used in the synthesis, trace amounts may remain in the crude product.[3]

Q2: What is the best way to monitor the purity of my compound?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): An excellent and rapid method for monitoring the progress of a reaction and the separation during column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water with a modifier like trifluoroacetic acid (TFA) or formic acid is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can reveal the presence of impurities if they are present in sufficient quantities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify impurities.

Q3: My purified compound is colored. Is this normal?

A3: Many conjugated heterocyclic compounds, especially those with amino and carbonyl groups, can be colored (typically yellow to brown). However, a significant darkening of the color upon storage may indicate decomposition. It is crucial to store the purified compound under the recommended conditions (refrigerated, under an inert atmosphere) to minimize degradation.[1]

Logical Relationship: Purity Assessment

G cluster_methods Purity Assessment Methods cluster_info Information Provided TLC TLC Qualitative Qualitative Purity TLC->Qualitative HPLC HPLC Quantitative Quantitative Purity HPLC->Quantitative NMR NMR Structural Structural Confirmation NMR->Structural MS MS MW Molecular Weight MS->MW Qualitative->HPLC Structural->HPLC MW->HPLC

Caption: Interrelation of Purity Assessment Techniques.

IV. References

  • MySkinRecipes. This compound. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available from: [Link]

  • Semantic Scholar. Synthesis of imidazo[1,2-a]pyridines: a decade update. Available from: [Link]

  • RSC Publishing. Synthesis of imidazo[1,2-a]pyridines: a decade update. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available from: [Link]

  • National Center for Biotechnology Information. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Available from: [Link]

  • National Center for Biotechnology Information. Development of Novel and Efficient Processes for the Synthesis of 5-Amino and 5-Iminoimidazo[1,2-a]imidazoles via Three-Component Reaction Catalyzed by Zirconium(IV) Chloride. Available from: [Link]

  • National Center for Biotechnology Information. Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. Available from: [Link]

  • MDPI. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Available from: [Link]

Sources

Common side products in the synthesis of 5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde. As a key intermediate in medicinal chemistry, ensuring its purity is paramount. This document provides in-depth troubleshooting for common side products encountered during its synthesis, particularly via the Vilsmeier-Haack formylation of 5-aminoimidazo[1,2-a]pyridine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Problem 1: Formation of a Di-formylated Side Product

Q: My post-reaction analysis (TLC, LC-MS) shows a significant amount of a higher molecular weight byproduct, which I suspect is a di-formylated species. Is this common, and how can I prevent it?

A: Yes, the formation of a di-formylated product is a known potential side reaction in the Vilsmeier-Haack formylation of highly activated aromatic systems.[1] The 5-aminoimidazo[1,2-a]pyridine scaffold is particularly electron-rich due to the presence of the amino group and the fused imidazole ring, making it susceptible to a second electrophilic attack by the Vilsmeier reagent.

Causality and Mechanism:

The initial formylation is directed to the C3 position, which is the most nucleophilic carbon on the imidazole portion of the ring system. However, if the reaction conditions are too harsh (e.g., high temperature, prolonged reaction time, or excess Vilsmeier reagent), a second formylation can occur. The most likely position for the second formylation is the C7 position, which is activated by the C5 amino group.

Visualizing the Reaction Pathway: Mono- vs. Di-formylation

G cluster_0 Desired Pathway cluster_1 Side Reaction Pathway A 5-Aminoimidazo [1,2-a]pyridine C Iminium Salt Intermediate (C3) A->C Electrophilic Attack at C3 B Vilsmeier Reagent (1.1 eq) B->C D 5-Aminoimidazo[1,2-a]pyridine -3-carbaldehyde (Product) C->D Hydrolysis D_side 5-Aminoimidazo[1,2-a]pyridine -3-carbaldehyde F Di-iminium Salt Intermediate (C3, C7) D_side->F Electrophilic Attack at C7 E Excess Vilsmeier Reagent E->F G Di-formylated Side Product F->G Hydrolysis

Caption: Desired mono-formylation vs. undesired di-formylation pathway.

Troubleshooting and Mitigation Protocol:

To minimize the formation of the di-formylated byproduct, precise control over the reaction conditions is crucial.

ParameterStandard ConditionTroubleshooting AdjustmentRationale
Vilsmeier Reagent Stoichiometry 1.5 - 2.0 eqReduce to 1.1 - 1.2 eqLimits the availability of the electrophile for a second attack.
Reaction Temperature 60 - 80 °CMaintain at 0 - 25 °CLower temperatures decrease the reaction rate and favor the more reactive C3 position.
Reaction Time 4 - 6 hoursMonitor by TLC/LC-MS and quench as soon as starting material is consumed (typically 1-3 hours)Prevents the product from reacting further once formed.
Order of Addition Substrate added to pre-formed Vilsmeier reagentAdd Vilsmeier reagent dropwise to a cooled solution of the substrateMaintains a low concentration of the electrophile throughout the reaction.

Step-by-Step Mitigation Protocol:

  • Setup: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve 5-aminoimidazo[1,2-a]pyridine (1.0 eq) in anhydrous DMF. Cool the solution to 0 °C in an ice bath.

  • Reagent Preparation: In a separate flask, prepare the Vilsmeier reagent by slowly adding POCl₃ (1.1 eq) to anhydrous DMF at 0 °C. Stir for 20-30 minutes.

  • Addition: Add the freshly prepared Vilsmeier reagent dropwise to the cooled solution of the substrate over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Monitoring: Monitor the reaction progress every 30 minutes using TLC or LC-MS.

  • Quenching: Once the starting material is consumed, quench the reaction by pouring it slowly onto crushed ice and a saturated solution of sodium bicarbonate or sodium acetate.[2]

  • Workup and Purification: After hydrolysis, the product can be extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The di-formylated impurity is generally more polar and can often be separated from the desired product by column chromatography on silica gel.

Problem 2: Formation of a Formamidine Side Product at the 5-Amino Group

Q: I am observing a byproduct with a mass corresponding to the addition of a formyl group and loss of water, suggesting a reaction at the 5-amino group. How can I avoid this?

A: This is a very plausible side reaction. The 5-amino group is a strong nucleophile and can compete with the electron-rich imidazopyridine ring in attacking the electrophilic Vilsmeier reagent.[3] This leads to the formation of an N,N-dimethylformamidine derivative.

Causality and Mechanism:

The Vilsmeier reagent, a chloroiminium salt, is a potent electrophile.[4] The lone pair of electrons on the nitrogen of the 5-amino group can directly attack the electrophilic carbon of the Vilsmeier reagent. Subsequent elimination of HCl and dimethylamine leads to the formamidine.

Visualizing the Reaction Pathway: Ring Formylation vs. Amino Group Formylation

G cluster_0 Desired C3 Formylation cluster_1 Side Reaction at Amino Group A 5-Aminoimidazo [1,2-a]pyridine C Electrophilic Attack (C3 on Ring) A->C B Vilsmeier Reagent B->C D Desired Aldehyde C->D Hydrolysis A_side 5-Aminoimidazo [1,2-a]pyridine E Nucleophilic Attack (5-Amino Group) A_side->E B_side Vilsmeier Reagent B_side->E F Formamidine Side Product E->F Elimination

Caption: Competing reaction pathways: C3 formylation vs. 5-amino group formylation.

Troubleshooting and Mitigation Protocol:

Protecting the amino group prior to formylation is the most robust solution. However, if a one-step process is desired, careful control of reaction conditions can favor C-formylation.

ParameterTroubleshooting AdjustmentRationale
Protecting Group Strategy Acetylate the 5-amino group prior to formylationThe acetyl group reduces the nucleophilicity of the amino group, preventing it from reacting with the Vilsmeier reagent. The protecting group can be removed post-formylation.
Solvent Choice Use a non-coordinating solvent like 1,2-dichloroethane instead of DMF as the primary solventDMF can act as a base, potentially deprotonating the amino group and increasing its nucleophilicity.
Temperature Maintain low temperatures (0 °C or below)C-formylation (electrophilic aromatic substitution) is generally favored at lower temperatures over N-formylation.

Step-by-Step Mitigation Protocol (with Protection):

  • Protection: Dissolve 5-aminoimidazo[1,2-a]pyridine in a suitable solvent (e.g., DCM, THF) and add acetic anhydride (1.1 eq) and a base (e.g., triethylamine, pyridine). Stir at room temperature until the starting material is consumed (monitor by TLC). Purify the resulting 5-acetamidoimidazo[1,2-a]pyridine.

  • Formylation: Subject the protected compound to the Vilsmeier-Haack conditions as described in the protocol for Problem 1.

  • Deprotection: After purification of the formylated, protected intermediate, remove the acetyl group by hydrolysis under acidic (e.g., aq. HCl) or basic (e.g., aq. NaOH) conditions to yield the final product.

Problem 3: Incomplete Hydrolysis of the Iminium Intermediate

Q: My final product is highly colored and shows poor solubility, and the NMR spectrum is complex. Could this be due to the iminium salt intermediate?

A: Yes, this is a classic issue with the Vilsmeier-Haack reaction. The reaction produces an iminium salt intermediate, which must be hydrolyzed during the workup to yield the final aldehyde.[4] Incomplete hydrolysis can leave the highly colored and often sparingly soluble iminium salt as a major impurity.

Causality and Mechanism:

The electrophilic attack of the Vilsmeier reagent on the imidazopyridine ring forms a stable iminium salt. The workup step, typically involving the addition of water or an aqueous base, is crucial for the hydrolysis of this C=N⁺ bond to a C=O bond. Insufficient water, inadequate stirring, or incorrect pH during the quench can lead to incomplete conversion.

Visualizing the Workup Step

G A Iminium Salt Intermediate C Hemiaminal Intermediate A->C Addition of H₂O E Unreacted Iminium Salt (Impurity) A->E Incomplete Hydrolysis B H₂O / Base (Workup) B->C D Desired Aldehyde Product C->D Elimination of Dimethylamine

Caption: The crucial hydrolysis step in the Vilsmeier-Haack workup.

Troubleshooting and Mitigation Protocol:

A carefully executed workup procedure is key to ensuring complete hydrolysis.

ParameterStandard ProcedureTroubleshooting AdjustmentRationale
Quenching Pouring reaction mixture into waterPouring reaction mixture onto a vigorously stirred mixture of crushed ice and aqueous base (e.g., NaHCO₃, NaOAc, NaOH)Ensures rapid cooling and provides sufficient water and the correct pH for efficient hydrolysis.[5]
Hydrolysis Time Immediate extraction after quenchingStirring the aqueous mixture for 1-2 hours at room temperature or gentle heating (40-50 °C) after the initial quenchAllows sufficient time for the hydrolysis to go to completion, especially with sterically hindered substrates.
pH Adjustment Neutral workupAdjusting the pH to be slightly basic (pH 8-9) during hydrolysisCatalyzes the hydrolysis of the iminium salt.

Step-by-Step Hydrolysis Protocol:

  • Preparation: Prepare a beaker with a vigorously stirred mixture of crushed ice and a saturated aqueous solution of sodium bicarbonate.

  • Quenching: Slowly and carefully pour the reaction mixture from the Vilsmeier formylation into the prepared ice/base slurry.

  • Hydrolysis: Allow the mixture to warm to room temperature and continue to stir vigorously for at least 1-2 hours. The disappearance of the intense color is often an indicator of complete hydrolysis.

  • Extraction: Once hydrolysis is complete, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers with water and brine to remove any remaining inorganic salts and DMF.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

References

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Zhang, Y., et al. (2018). Copper- and DMF-mediated switchable oxidative C–H cyanation and formylation of imidazo[1,2-a]pyridines using ammonium iodide. Organic & Biomolecular Chemistry, 16(32), 5847-5853. Available from: [Link]

  • Mohammadi, A. A., & Hosseinpour, R. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-2-phenoxy-2,3,4,5,6,7-hexahydro-1H-indol-2-yl)malonaldehyde and its application in the synthesis of novel heterocyclic compounds. Mediterranean Journal of Chemistry, 2(4), 186-194. Available from: [Link]

  • Kibriya, G., et al. (2020). Cu-Catalyzed selective C3-formylation of imidazo[1,2-a]pyridine C–H bonds with DMSO using molecular oxygen. Chemical Communications, 56(84), 12773-12776. Available from: [Link]

  • Royal Society of Chemistry. (2020). Cu-Catalyzed selective C3-formylation of imidazo[1,2-a]pyridine C–H bonds with DMSO using molecular oxygen. Retrieved from [Link]

  • Patil, S. A., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Chemistry, 2(4), 124-136. Available from: [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Guzman, A., Romero, M., & Muchowski, J. M. (1990). Vilsmeier-Haack reaction with succinamidals. A convenient synthesis of 5-chloropyrrole-2-carboxaldehydes and 5-chloropyrrole-2,4-dicarboxaldehydes. Canadian Journal of Chemistry, 68(5), 791-794. Available from: [Link]

  • ResearchGate. (n.d.). Plausible mechanism of formylation of imidazo-pyridine ring. Retrieved from [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2023). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances, 13(21), 14233-14239. Available from: [Link]

  • Sciencemadness Discussion Board. (2021). Vilsmeier reagent/POCl3 formation. Retrieved from [Link]

  • ChemTube3D. (n.d.). Pyrrole-Vilsmeier-Hydrolysis of an Iminium Salt. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, October 11). Vilsmeier-Haack Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • Wang, C., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3463. Available from: [Link]

  • Kovtun, A. V., et al. (2020). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. Chemistry of Heterocyclic Compounds, 56(8), 1033-1039. Available from: [Link]

  • Alunni, S., et al. (1972). The mechanism of the Vilsmeier–Haack reaction. Part II. A kinetic study of the formylation of thiophen derivatives with dimethylformamide and phosphorus oxychloride or carbonyl chloride in 1,2-dichloroethane. Journal of the Chemical Society, Perkin Transactions 2, (14), 2070-2073. Available from: [Link]

Sources

Technical Support Center: Optimization of Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the synthesis of imidazo[1,2-a]pyridines. This scaffold is a privileged structure in medicinal chemistry, found in drugs like Zolpidem and Alpidem, making its efficient synthesis a critical task for researchers.[1][2] This document moves beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and rationally optimize your reaction conditions.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My reaction yield is consistently low or non-existent. What are the most common causes and how can I fix it?

A1: Low yield is the most frequent challenge. The cause can usually be traced to one of four areas: catalyst/conditions, solvent, temperature, or substrate electronics. A systematic approach is the best way to diagnose the problem.

Possible Causes & Solutions:

  • Ineffective Catalyst or Reaction Conditions:

    • The Cause: The chosen catalyst may not be active enough for your specific substrates, or the conditions may not be optimal. For instance, many syntheses rely on the condensation of a 2-aminopyridine with an α-haloketone or a multicomponent reaction (MCR) involving an aldehyde and an isocyanide.[2][3] These transformations often require activation.

    • The Solution:

      • Catalyst Screening: If using a metal-catalyzed approach, screen different catalysts. Copper(I) salts like CuBr or CuI are highly effective for oxidative coupling reactions.[4][5][6] For MCRs (like the Groebke-Blackburn-Bienaymé reaction), Lewis acids such as Sc(OTf)₃ or even milder, eco-friendly catalysts like molecular iodine (I₂) or ammonium chloride (NH₄Cl) can be highly effective.[2][3][7] Iodine, for example, acts as an inexpensive and benign Lewis acid to activate imine intermediates for nucleophilic attack.[2]

      • Consider Catalyst-Free Routes: For the reaction of 2-aminopyridines with α-haloketones, a catalyst and solvent-free approach at elevated temperatures (e.g., 60-80 °C) can be surprisingly effective, sometimes giving yields over 90%.[8][9][10]

  • Suboptimal Solvent Choice:

    • The Cause: The solvent plays a crucial role in reactant solubility and the stabilization of intermediates. An inappropriate solvent can stall the reaction.

    • The Solution: Screen a range of solvents with varying polarities. For copper-catalyzed reactions, DMF has been identified as an excellent choice.[4] For iodine-catalyzed MCRs, ethanol is often preferred.[2][11] Green chemistry approaches successfully utilize water, PEG-400, or even solvent-free conditions, which can also simplify purification.[5][12][13]

  • Incorrect Temperature or Reaction Time:

    • The Cause: Many cyclization reactions have a significant activation energy barrier. Conversely, excessively high temperatures can lead to byproduct formation or decomposition of starting materials.

    • The Solution:

      • Temperature Optimization: If the reaction is sluggish at room temperature, try gentle heating (e.g., 60-80 °C). Monitor the reaction by TLC or LC-MS to track the consumption of starting materials and the formation of the product.

      • Microwave Irradiation: To dramatically reduce reaction times from hours to minutes, consider using microwave-assisted synthesis. This technique has been successfully applied to various imidazo[1,2-a]pyridine syntheses, including MCRs.[7][8]

  • Electronic and Steric Effects of Substrates:

    • The Cause: The electronic nature of your substituents can significantly impact reactivity. Electron-withdrawing groups (EWGs) on the 2-aminopyridine can decrease its nucleophilicity, slowing the initial condensation step.[12] Conversely, electron-rich substrates tend to give better results.[4] Steric hindrance near the reacting centers can also impede the reaction.[4]

    • The Solution: If you suspect substrate electronics are the issue, first confirm your reaction conditions are robust by running a control reaction with electron-neutral or electron-rich substrates (e.g., 2-aminopyridine and acetophenone). If the control works, you may need to use more forcing conditions (higher temperature, longer reaction time, stronger catalyst) for your electron-deficient substrate.

Troubleshooting Workflow for Low Yield

G start Low or No Yield check_catalyst Step 1: Verify Catalyst & Conditions start->check_catalyst check_solvent Step 2: Screen Solvents check_catalyst->check_solvent If no improvement sub_catalyst Action: - Try alternative catalysts (I₂, CuBr, Sc(OTf)₃) - Consider catalyst-free heating check_catalyst->sub_catalyst check_temp Step 3: Optimize Temperature check_solvent->check_temp If no improvement sub_solvent Action: - Test DMF, Ethanol, Toluene - Explore green options (Water, PEG-400) - Attempt solvent-free check_solvent->sub_solvent check_substrate Step 4: Assess Substrate Reactivity check_temp->check_substrate If no improvement sub_temp Action: - Increase temperature incrementally (e.g., RT -> 60°C -> 80°C) - Try microwave irradiation check_temp->sub_temp sub_substrate Action: - Run control with electron-rich substrate - Use more forcing conditions for EWG substrates check_substrate->sub_substrate solution_found Problem Solved sub_catalyst->solution_found If successful sub_solvent->solution_found If successful sub_temp->solution_found If successful sub_substrate->solution_found If successful

Caption: A systematic workflow for troubleshooting low product yield.

Q2: My reaction is messy, with multiple side products. How can I improve the selectivity?

A2: Formation of multiple products often points to issues with reaction control, such as competing reaction pathways or unstable intermediates.

Possible Causes & Solutions:

  • Handling of Unstable Intermediates:

    • The Cause: Many syntheses use α-haloketones, which are lachrymatory and can be unstable. Preparing and isolating these intermediates can lead to impurities that carry through to the final step.

    • The Solution: Employ a one-pot or in-situ generation strategy. For example, α-bromoacetophenones can be generated in-situ from the corresponding acetophenone using a brominating agent like NBS, and then immediately reacted with the 2-aminopyridine in the same pot.[12] This avoids isolation of the sensitive intermediate and often leads to cleaner reactions.

  • Lack of Regioselectivity:

    • The Cause: In multicomponent reactions, the order of bond formation is critical. Poorly controlled conditions can lead to alternative cyclization pathways or side reactions.

    • The Solution: The choice of catalyst is key to controlling regioselectivity. Iodine-catalyzed MCRs, for example, proceed through a well-defined mechanism involving the formation of an imine, which is activated by the iodine for nucleophilic attack by the isocyanide, leading to a specific [4+1] cycloaddition.[2][11] Sticking to established and well-understood protocols can greatly minimize side reactions.

  • High Reaction Temperature:

    • The Cause: While heat can overcome activation barriers, excessive temperatures can provide enough energy to access undesired, higher-energy reaction pathways or cause decomposition.

    • The Solution: Monitor your reaction closely and aim for the lowest temperature that allows for a reasonable reaction rate. If you increased the temperature to solve a low-yield problem, try pairing a lower temperature with a more active catalyst.

Q3: I'm struggling to purify my final product. What are the best practices?

A3: Purification is often challenging when byproducts have similar polarities to the desired compound.

Possible Causes & Solutions:

  • Co-elution of Impurities:

    • The Cause: Unreacted starting materials (especially aldehydes or ketones) or closely related side products can be difficult to separate by standard column chromatography.

    • The Solution:

      • Optimize Chromatography: Use a shallow solvent gradient during column chromatography to improve separation. Test different solvent systems (e.g., Hexane/Ethyl Acetate vs. Dichloromethane/Methanol).

      • Recrystallization: If your product is a solid, recrystallization is an excellent method for removing minor impurities.

      • Reaction Work-up: A simple aqueous wash during the work-up can help remove water-soluble catalysts (like NH₄Cl) or salts. Ensure the reaction has gone to completion to minimize unreacted starting materials in the crude mixture.

  • Complex Crude Mixture:

    • The Cause: If the reaction itself is not clean, purification will inherently be difficult.

    • The Solution: Focus on optimizing the reaction first (see Q1 and Q2). A cleaner reaction leads to a simpler purification. Using methods like solvent-free synthesis can sometimes result in a crude product that precipitates and can be purified by simple filtration and washing.[9]

Frequently Asked Questions (FAQs)

Q1: What is the best general starting point for synthesizing a new imidazo[1,2-a]pyridine?

A1: The most versatile and widely exploited methods are multicomponent reactions (MCRs), particularly the Groebke–Blackburn–Bienaymé (GBB) reaction.[1][3] This approach combines a 2-aminopyridine, an aldehyde, and an isocyanide in a single step to build the core structure with high complexity and efficiency. An iodine-catalyzed GBB reaction is an excellent starting point due to its mild conditions, low cost, and environmental friendliness.[2]

Common Synthetic Pathways

G product Imidazo[1,2-a]pyridine sub_amino_py 2-Aminopyridine label1 Tschitschibabin-type Condensation label2 Groebke-Blackburn-Bienaymé (MCR) label3 Oxidative Coupling label4 Tandem Coupling sub_halo_ketone α-Haloketone sub_aldehyde Aldehyde sub_isocyanide Isocyanide sub_ketone Ketone / Acetophenone sub_nitroolefin Nitroolefin label1->product label2->product label3->product label4->product

Caption: Major synthetic routes to the imidazo[1,2-a]pyridine core.

Q2: How do I choose the right catalyst and solvent system?

A2: The optimal system depends heavily on the specific reaction you are running. However, some general principles apply. The table below summarizes common conditions for different synthetic approaches.

Table 1: Comparison of Common Reaction Conditions

Synthetic Approach Catalyst Typical Solvent(s) Temperature (°C) Key Advantages Reference(s)
2-Aminopyridine + α-Haloketone None None (Solvent-free) 60 - 80 High efficiency, green, simple setup [9],[10]
2-Aminopyridine + Ketone CuI / CuBr DMF 80 - 120 Good functional group tolerance [4],[5]
2-Aminopyridine + Aldehyde + Isocyanide (GBB) I₂ (5-20 mol%) Ethanol Room Temp Mild, cost-effective, good yields [2],[11]
2-Aminopyridine + Aldehyde + Isocyanide (GBB) NH₄Cl (20 mol%) Ethanol (Microwave) ~100 Fast, eco-friendly conditions [7]

| 2-Aminopyridine + Nitroolefin | CuBr | DMF | 80 | Utilizes air as the oxidant |[4] |

When in doubt, start with a well-documented, mild system like the iodine-catalyzed MCR in ethanol at room temperature.[2] Its robustness and simplicity make it an ideal first choice for library synthesis.

Experimental Protocols

Protocol 1: General Procedure for Iodine-Catalyzed Three-Component Synthesis

This protocol is adapted from methodologies that emphasize mild conditions and operational simplicity.[2][11]

  • Reaction Setup: To a 10 mL round-bottom flask equipped with a magnetic stir bar, add the 2-aminopyridine derivative (1.0 mmol, 1.0 equiv), the aryl aldehyde derivative (1.0 mmol, 1.0 equiv), and ethanol (3 mL).

  • Catalyst Addition: Add molecular iodine (I₂) (0.05 mmol, 5 mol%).

  • Reaction Initiation: Stir the mixture at room temperature for 10-15 minutes to facilitate the formation of the imine intermediate.

  • Isocyanide Addition: Add the isocyanide derivative (e.g., tert-butyl isocyanide) (1.0 mmol, 1.0 equiv) to the mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 7:3 Hexane/Ethyl Acetate). The reaction is typically complete within 2-4 hours.

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.

    • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by silica gel column chromatography to afford the pure imidazo[1,2-a]pyridine product.[7]

Protocol 2: Systematic Optimization of Reaction Conditions

Use this workflow when developing a new synthesis or troubleshooting a low-yielding reaction.

  • Establish a Baseline: Set up the reaction using a standard set of conditions based on a literature precedent (e.g., the protocol above).

  • Catalyst Screening: Set up parallel reactions, each with a different catalyst (e.g., I₂, CuBr, Sc(OTf)₃, NH₄Cl) at a standard loading (e.g., 10 mol%). Include a no-catalyst control. Run all reactions for a set time (e.g., 4 hours) and analyze the conversion/yield by LC-MS or ¹H NMR with an internal standard.

  • Solvent Screening: Using the best catalyst from Step 2, set up parallel reactions in a variety of solvents (e.g., Ethanol, DMF, Toluene, Acetonitrile, Water).

  • Temperature Optimization: Using the best catalyst/solvent combination, run the reaction at different temperatures (e.g., Room Temperature, 50 °C, 80 °C).

  • Confirmation: Once the optimal conditions are identified, run the reaction on a larger scale to confirm the yield and isolate the product.

References

  • Wagare, K. et al. (2021). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate. Available at: [Link]

  • Yan, R.-L. et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Journal of Organic Chemistry, 77, 2024-2028. Available at: [Link]

  • Gioiello, A. et al. (2020). Automated flow synthesis and purification of imidazo[1,2-a]-pyridine. ResearchGate. Available at: [Link]

  • Shaikh, A. et al. (2016). One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. Beilstein Journal of Organic Chemistry, 12, 1428–1434. Available at: [Link]

  • Nikolova, S. et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35149–35164. Available at: [Link]

  • Bobbili, K. et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13, 36248-36261. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • DergiPark. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. DergiPark. Available at: [Link]

  • Geedkar, D. et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. ACS Omega, 7(26), 22421–22439. Available at: [Link]

  • Bobbili, K. et al. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]

  • Mishra, M. et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(4). Available at: [Link]

  • Hamdi, A. et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. Available at: [Link]

  • Zhu, D.-J. et al. (2009). Catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines. Journal of the Brazilian Chemical Society, 20(3), 482-487. Available at: [Link]

  • Zhu, D.-J. et al. (2009). Catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines. SciELO. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of Reaction Conditions for the Synthesis of Imidazo[1,2-a]pyrimidines. ResearchGate. Available at: [Link]

  • Orozco-García, E. et al. (2020). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. Molecules, 25(17), 3870. Available at: [Link]

Sources

Troubleshooting guide for the synthesis of imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this important synthetic transformation. Imidazo[1,2-a]pyridines are a privileged scaffold in medicinal chemistry, and their efficient synthesis is crucial for the discovery of new therapeutic agents.[1][2][3] This guide will equip you with the knowledge to overcome common experimental hurdles and optimize your synthetic routes.

General Troubleshooting

Q1: My overall yield of the desired imidazo[1,2-a]pyridine is consistently low. What are the general factors I should investigate?

Low yields in chemical reactions can be attributed to a multitude of factors. A systematic approach to troubleshooting is often the most effective strategy. Here are the primary areas to investigate:

  • Reagent Quality: Ensure the purity of your starting materials. 2-aminopyridines can be susceptible to oxidation, and the quality of your aldehyde, ketone, or other coupling partners is critical. It is advisable to purify reagents if their purity is questionable.

  • Reaction Conditions: Temperature, reaction time, and atmospheric conditions play a pivotal role. Some reactions may be sensitive to air or moisture, necessitating the use of an inert atmosphere (e.g., nitrogen or argon).[4] Optimization of reaction time is also crucial to prevent the degradation of products or the formation of side products.

  • Solvent Choice: The polarity and protic nature of the solvent can significantly influence the reaction rate and outcome.[5] For instance, polar protic solvents like alcohols can participate in the reaction mechanism in some cases.[5] Screening a variety of solvents is a recommended step in optimizing your reaction.

  • Catalyst Activity: If you are employing a catalyst, ensure its activity is not compromised. For solid-supported catalysts, proper activation and handling are essential. For metal catalysts, the oxidation state and ligand environment are critical for catalytic efficiency.[4][6]

Troubleshooting Specific Synthetic Routes

The synthesis of imidazo[1,2-a]pyridines can be achieved through several established methods. This section will address common issues encountered in two of the most prevalent synthetic strategies: the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction and the Tschitschibabin reaction.

Groebke-Blackburn-Bienaymé (GBB) Reaction

The GBB reaction is a powerful one-pot, three-component reaction involving a 2-aminopyridine, an aldehyde, and an isocyanide to afford 3-aminoimidazo[1,2-a]pyridines.[7][8]

Q2: I am observing a low yield in my Groebke-Blackburn-Bienaymé reaction. What are the likely causes and how can I improve it?

Low yields in the GBB reaction often stem from issues with the reaction components or conditions. Here's a breakdown of potential problems and their solutions:

Potential Cause Explanation Troubleshooting Steps
Inefficient Catalyst The GBB reaction is often acid-catalyzed. The choice and concentration of the acid catalyst are crucial for promoting the formation of the key iminium intermediate.[9]Screen various Lewis and Brønsted acids (e.g., Sc(OTf)₃, Yb(OTf)₃, NH₄Cl, AcOH).[9][10] Optimize the catalyst loading; too much or too little can be detrimental.
Poor Isocyanide Quality Isocyanides can be unstable and have a pungent odor, making their handling and purification challenging. Impurities can inhibit the reaction.Use freshly prepared or purified isocyanides. Consider in-situ generation of the isocyanide from the corresponding formamide.[11]
Unfavorable Solvent The solvent plays a critical role in the GBB reaction, influencing the solubility of reagents and the stability of intermediates.[5]While alcohols are commonly used, other polar aprotic solvents like DMF or DMSO can be effective.[10] For certain substrates, solvent-free conditions may even provide higher yields.[12][13]
Side Reactions The formation of Ugi-type byproducts can compete with the desired GBB cyclization, especially with aliphatic aldehydes.[14]Carefully control the reaction temperature. Lowering the temperature may favor the desired cyclization pathway.

Experimental Protocol: Optimization of the GBB Reaction

  • Reagent Preparation: Use freshly distilled aldehydes and purified 2-aminopyridines. If preparing the isocyanide, ensure it is free of residual formamide.

  • Catalyst Screening: Set up a series of small-scale reactions in parallel, each with a different acid catalyst (e.g., Sc(OTf)₃, Yb(OTf)₃, p-TsOH, NH₄Cl) at a concentration of 10-20 mol%.

  • Solvent Screening: In parallel, test a range of solvents such as methanol, ethanol, acetonitrile, DMF, and toluene.

  • Reaction Monitoring: Monitor the progress of each reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time and identify the formation of byproducts.

  • Work-up and Purification: Upon completion, perform a standard aqueous work-up. Purify the product by column chromatography on silica gel.[15]

GBB_Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Low Yield Low Yield Catalyst Inefficient Catalyst Low Yield->Catalyst leads to Isocyanide Poor Isocyanide Quality Low Yield->Isocyanide leads to Solvent Unfavorable Solvent Low Yield->Solvent leads to SideReactions Side Reactions Low Yield->SideReactions leads to ScreenCatalysts Screen Acid Catalysts (Lewis & Brønsted) Catalyst->ScreenCatalysts address with PurifyIsocyanide Use Fresh/Purified Isocyanide (or in-situ generation) Isocyanide->PurifyIsocyanide address with ScreenSolvents Screen Solvents (Alcohols, Aprotic, etc.) Solvent->ScreenSolvents address with ControlTemp Optimize Temperature SideReactions->ControlTemp address with

Troubleshooting workflow for the GBB reaction.
Tschitschibabin Reaction

The Tschitschibabin reaction is a classic method for the synthesis of imidazo[1,2-a]pyridines involving the condensation of a 2-aminopyridine with an α-haloketone.[2][16]

Q3: My Tschitschibabin reaction is giving a low yield and multiple spots on TLC. What are the common side products and how can I minimize their formation?

The Tschitschibabin reaction, while robust, can be prone to side reactions, especially if not properly controlled.

  • Dimerization of the α-haloketone: Under basic conditions, α-haloketones can undergo self-condensation.

  • Formation of a dihydropyridine intermediate: Incomplete oxidation of the initially formed cyclized intermediate can lead to the formation of a non-aromatic dihydropyridine species.

  • Double alkylation of 2-aminopyridine: The exocyclic amino group can also be alkylated, leading to undesired byproducts.

To minimize these side reactions:

Strategy Explanation
Control of Stoichiometry Use a slight excess of the 2-aminopyridine to ensure the α-haloketone is fully consumed.
Choice of Base A mild, non-nucleophilic base such as sodium bicarbonate or potassium carbonate is often preferred to minimize self-condensation of the α-haloketone.[16]
Reaction Temperature While the classical Tschitschibabin reaction often requires high temperatures, modern variations can be performed under milder conditions.[2] Gradual heating can also be beneficial.
Solvent Selection High-boiling point solvents like DMF or ethanol are commonly used.[16] The choice of solvent can influence the reaction rate and selectivity.

Q4: I am having difficulty purifying my imidazo[1,2-a]pyridine product by column chromatography. It is streaking on the TLC plate. What can I do?

Streaking on a TLC plate during purification is a common issue and can be particularly prevalent with nitrogen-containing heterocyclic compounds like imidazo[1,2-a]pyridines due to their basicity.

  • Interaction with Silica Gel: The basic nitrogen atoms of the imidazo[1,2-a]pyridine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor elution and band tailing.

Solutions:

  • Basified Silica Gel: Prepare a slurry of silica gel with a small amount of a volatile base, such as triethylamine (typically 1-2% v/v), in the eluent. This will neutralize the acidic sites on the silica gel and improve the elution of your basic compound.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral), for your column chromatography.

  • Solvent System Modification: Adding a small amount of a polar, protic solvent like methanol to your eluent system can help to displace the basic compound from the silica gel surface. A common eluent system is a gradient of hexane and ethyl acetate, with the addition of a small percentage of methanol if needed.[17]

Purification_Troubleshooting cluster_problem Problem cluster_cause Primary Cause cluster_solutions Solutions Streaking Streaking on TLC/ Poor Column Separation Interaction Strong Interaction of Basic Product with Acidic Silica Gel Streaking->Interaction is caused by BasifiedSilica Use Basified Silica Gel (e.g., with Triethylamine) Interaction->BasifiedSilica can be solved by AlternativePhase Use Alternative Stationary Phase (e.g., Alumina) Interaction->AlternativePhase can be solved by ModifyEluent Modify Eluent System (e.g., add Methanol) Interaction->ModifyEluent can be solved by

Troubleshooting purification of imidazo[1,2-a]pyridines.

Characterization

Q5: I have isolated my product, but the NMR spectrum is complex. What are the characteristic NMR signals for an imidazo[1,2-a]pyridine?

The characterization of imidazo[1,2-a]pyridines by NMR spectroscopy is generally straightforward. Here are some key features to look for in the ¹H and ¹³C NMR spectra:

  • ¹H NMR: The protons on the pyridine ring typically appear in the aromatic region (δ 7.0-8.5 ppm). The proton at the C5 position is often the most deshielded. The proton at C3, if unsubstituted, usually appears as a singlet around δ 7.5-8.0 ppm.[13] The chemical shifts will, of course, be influenced by the nature and position of substituents.

  • ¹³C NMR: The carbon atoms of the fused ring system will appear in the aromatic region of the spectrum. The bridgehead carbon (C8a) typically resonates at a lower field compared to the other pyridine carbons. The C2 and C3 carbons of the imidazole ring are also characteristic, with their chemical shifts being highly dependent on the substituents at these positions.[18][19]

If you observe unexpected signals, consider the possibility of regioisomers or the presence of byproducts. 2D NMR techniques such as COSY and HMBC can be invaluable in unambiguously assigning the structure of your product.

References

  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media | ACS Omega. (2019). Retrieved from [Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight | ACS Omega. (2022). Retrieved from [Link]

  • Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution - NIH. (2020). Retrieved from [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - BIO Web of Conferences. (2024). Retrieved from [Link]

  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing). (2023). Retrieved from [Link]

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - PMC - PubMed Central. (2024). Retrieved from [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines | ACS Omega. (2021). Retrieved from [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW - MDPI. (2024). Retrieved from [Link]

  • Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant - Organic Chemistry Portal. (2012). Retrieved from [Link]

  • Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes - NIH. (2019). Retrieved from [Link]

  • Solvent-free and efficient synthesis of imidazo[1,2-a]pyridine derivatives via a one-pot three-component reaction - Green Chemistry (RSC Publishing). (2014). Retrieved from [Link]

  • Catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines - SciELO. (2011). Retrieved from [Link]

  • C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. (2022). Retrieved from [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PubMed Central. (2025). Retrieved from [Link]

  • Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. (2024). Retrieved from [Link]

  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022). Retrieved from [Link]

  • Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Full article: Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. (2021). Retrieved from [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC - NIH. (2021). Retrieved from [Link]

  • Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction - MDPI. (2022). Retrieved from [Link]

  • C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3 - MDPI. (2024). Retrieved from [Link]

  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC - PubMed Central. (2024). Retrieved from [Link]

  • Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence | ACS Organic & Inorganic Au. (2025). Retrieved from [Link]

  • 1 H NMR spectrum of imidazo[1,2-a]pyridine 6a. - ResearchGate. (2022). Retrieved from [Link]

  • Chichibabin Reaction - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology | Organic Letters - ACS Publications. (2023). Retrieved from [Link]

  • Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines - Organic Chemistry Portal. (2017). Retrieved from [Link]

  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - NIH. (2022). Retrieved from [Link]

  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC - PubMed Central. (2024). Retrieved from [Link]

  • Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. (2024). Retrieved from [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar. (2015). Retrieved from [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update - RSC Publishing. (2015). Retrieved from [Link]

  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media - PMC - PubMed Central. (2019). Retrieved from [Link]

Sources

Technical Support Center: Purification of 5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we address common challenges and provide practical, in-depth solutions in a direct question-and-answer format.

Part 1: Initial Purity Assessment & Impurity Profile

This section focuses on the preliminary steps to understand the nature of your crude material. A correct initial assessment is crucial for selecting the most effective purification strategy.

Q1: How can I quickly assess the purity of my crude this compound?

Answer: A rapid and effective initial assessment can be achieved using a combination of Thin-Layer Chromatography (TLC) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

  • Thin-Layer Chromatography (TLC): TLC provides a qualitative snapshot of the complexity of your crude mixture. Spot a dilute solution of your crude material on a silica gel plate and develop it in a solvent system such as 70:30 Ethyl Acetate:Hexane. The presence of multiple spots indicates impurities. The relative intensity of the spots can give a rough idea of their proportions.

  • ¹H NMR Spectroscopy: A crude ¹H NMR spectrum is invaluable. Dissolve a small sample in a deuterated solvent (like DMSO-d₆). The spectrum will show signals for your desired product, but also for unreacted starting materials, residual solvents, and side products. Comparing the integration of impurity peaks to your product's peaks provides a semi-quantitative purity estimate. The aldehyde proton signal, expected to be a sharp singlet around 9.8-10.0 ppm, is an excellent diagnostic peak to monitor.

Q2: What are the most common impurities to expect from the synthesis of this compound?

Answer: The impurity profile is highly dependent on the synthetic route. A common and efficient method for introducing the carbaldehyde group at the 3-position of the imidazo[1,2-a]pyridine scaffold is the Vilsmeier-Haack reaction .[1][2] This reaction utilizes a formylating agent (the "Vilsmeier reagent") generated in situ from a substituted formamide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3][4]

Based on this synthesis, common impurities include:

  • Unreacted Starting Material: 5-Aminoimidazo[1,2-a]pyridine (the precursor before formylation).

  • Reagent-Derived Impurities: Residual DMF and byproducts from the hydrolysis of the Vilsmeier reagent and POCl₃.

  • Reaction Side Products: Although the 5-amino group is strongly activating and directs formylation to the C3 position, minor isomers or products from undesired side reactions can sometimes occur.[1]

Part 2: Troubleshooting Common Purification Techniques

Once you have assessed your crude material, the next step is purification. The two most common and effective methods for this compound are recrystallization and column chromatography.

Recrystallization: The Preferred First-Line Approach

Recrystallization is an excellent technique for removing small to moderate amounts of impurities from a solid sample, often yielding highly pure crystalline material.[5]

Q3: My crude product is a solid. Is recrystallization a good choice?

Answer: Yes, absolutely. Given that this compound is a solid with a defined melting point of 158-160°C, recrystallization is the ideal first method to attempt.[6] It is often more scalable, cost-effective, and less labor-intensive than chromatography. The key is to find a suitable solvent system where the compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[5]

Q4: What is a good starting solvent for the recrystallization?

Answer: The polarity of the amino and carbaldehyde functional groups suggests that polar solvents are a good starting point. For imidazo[1,2-a]pyridine derivatives, alcohols are often effective.[5]

Solvent SystemRationale & Observations
Ethanol or Isopropanol Primary Choice. The compound is likely to be sparingly soluble at room temperature but highly soluble upon heating. This differential solubility is the key to successful recrystallization.
Acetonitrile A good alternative if alcohols prove too effective (i.e., the compound is too soluble even when cold).
Ethyl Acetate May be useful for precipitating the product from a more polar solvent mixture or for washing the final crystals.
Water Due to the amine group, solubility in hot water is possible.[5] It can be used as an anti-solvent in combination with an alcohol (e.g., dissolve in hot ethanol, add hot water dropwise until cloudy, then cool).
Q5: My compound "oils out" instead of forming crystals upon cooling. What should I do?

Answer: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid instead of a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the concentration of impurities significantly depresses the melting point.[5]

Troubleshooting Steps:

  • Re-heat the Solution: Add a small amount of additional solvent to fully re-dissolve the oil.

  • Cool Slowly: Allow the flask to cool very slowly to room temperature, and then transfer it to an ice bath. Rapid cooling encourages oiling.

  • Induce Crystallization: If crystals do not form, scratch the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[5]

  • Add a Seed Crystal: If you have a small amount of pure product, add a single tiny crystal to the cooled, supersaturated solution to initiate crystallization.

Experimental Protocol: Recrystallization
  • Solvent Selection: In a small test tube, add ~50 mg of crude product and a few drops of your chosen solvent (e.g., isopropanol). If it dissolves immediately, the solvent is too polar. If it doesn't dissolve, heat the test tube gently. If it dissolves upon heating and precipitates upon cooling, you have found a good solvent.

  • Dissolution: Place the bulk of the crude material in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent required to fully dissolve the solid. Keep the solution at or near its boiling point.

  • (Optional) Hot Filtration: If there are insoluble impurities (e.g., dust, inorganic salts), quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

G cluster_dissolve Step 1: Dissolution cluster_cool Step 2: Crystallization cluster_isolate Step 3: Isolation A Crude Solid in Flask B Add Minimum Amount of Hot Solvent A->B C All Solute Dissolves B->C D Slow Cooling to Room Temp C->D Impure solution E Ice Bath Cooling D->E F Crystal Formation E->F G Vacuum Filtration F->G Crystal slurry H Wash with Cold Solvent G->H I Dry Under Vacuum H->I J Pure Crystalline Product I->J

Figure 1: Recrystallization workflow for purification.

Column Chromatography: For Challenging Separations

If recrystallization fails to provide adequate purity or if impurities are very similar in structure to the product, silica gel column chromatography is the method of choice.[7][8]

Q6: My compound streaks on the silica TLC plate. What does this mean and how do I fix it?

Answer: Streaking is a common problem with amine-containing compounds on silica gel. Silica gel is inherently acidic (due to Si-OH groups on its surface), which can lead to strong, sometimes irreversible, binding or even decomposition of basic compounds like your 5-amino-substituted product.[5] This results in poor separation and low recovery.

Troubleshooting Steps:

  • Confirm Instability: Run a 2D TLC. Spot your compound in one corner of a square TLC plate, run it in your chosen eluent, then dry the plate, turn it 90 degrees, and run it again in the same eluent. If a new spot appears or the original spot has a "comet tail" in the second dimension, your compound is degrading on the silica.[5]

  • Deactivate the Silica: Add a small amount of a basic modifier to your eluent system. Triethylamine (Et₃N) at 0.5-1% (v/v) is a common choice. This will neutralize the acidic sites on the silica, preventing streaking and improving recovery.

  • Use a Different Stationary Phase: If deactivation is not sufficient, consider using a less acidic stationary phase like neutral alumina.

Q7: How do I choose the best solvent system (eluent) for my column?

Answer: The ideal eluent is selected by running analytical TLCs. The goal is to find a solvent system where the desired product has an Rf (retention factor) value between 0.2 and 0.4 .[5] This range typically provides the best separation from impurities.

  • Starting Point: For imidazo[1,2-a]pyridine derivatives, a mixture of Hexane and Ethyl Acetate is a standard starting point.[5][7]

  • Adjusting Polarity:

    • If the Rf is too low (<0.2), your product is sticking to the silica too strongly. Increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate).

    • If the Rf is too high (>0.4), your product is moving too quickly. Decrease the polarity by increasing the proportion of the less polar solvent (e.g., increase the percentage of hexane).

    • If a hexane/ethyl acetate system doesn't provide good separation between your product and an impurity, try a different solvent system, such as Dichloromethane/Methanol.

Experimental Protocol: Flash Column Chromatography
  • Column Preparation: Select a column of appropriate size. A general rule is to use 50-100 g of silica gel for every 1 g of crude material. Pack the column with silica gel as a slurry in the least polar solvent of your eluent system (e.g., hexane). Ensure the silica bed is uniform and free of cracks or air bubbles.[5]

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a suitable solvent (like methanol or dichloromethane). Add a small amount of silica gel (2-3 times the mass of your product) and evaporate the solvent on a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[5]

    • Wet Loading: Dissolve the crude product in the smallest possible volume of eluent and carefully pipette it onto the top of the column.

  • Elution: Carefully add the eluent to the top of the column and apply positive pressure (using a pump or bulb). Begin with a less polar solvent mixture and, if necessary, gradually increase the polarity (gradient elution) to move your compounds down the column.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or vials.

  • Analysis: Spot every few fractions on a TLC plate to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield your purified compound.

G cluster_prep Step 1: Preparation cluster_run Step 2: Elution & Collection cluster_analyze Step 3: Analysis & Isolation A Pack Column with Silica Slurry B Dry Load Crude Product (Adsorbed on Silica) A->B C Run Eluent Through Column B->C Start elution D Collect Fractions C->D E Analyze Fractions by TLC D->E Monitor separation F Combine Pure Fractions E->F G Evaporate Solvent F->G H Pure Isolated Product G->H

Figure 2: Column chromatography workflow.

Part 3: Confirmation of Purity and Identity

After purification, it is essential to confirm the identity and assess the final purity of your this compound.

Q8: How do I confirm that my final product is pure and is the correct compound?

Answer: A combination of techniques should be used to provide orthogonal confirmation of purity and identity.

  • Melting Point: A sharp melting point that matches the literature value (158-160°C) is a strong indicator of high purity.[6] A broad or depressed melting range suggests the presence of impurities.

  • NMR Spectroscopy (¹H and ¹³C): This is the definitive method for structural confirmation. The final product should have a clean spectrum with correctly positioned peaks and appropriate integration values.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for determining purity. A single sharp peak on an HPLC chromatogram is a good indication of a pure sample.

  • High-Resolution Mass Spectrometry (HRMS): This technique confirms the elemental composition by providing a highly accurate mass measurement of the molecule.[9]

Q9: What are the expected NMR chemical shifts for this compound?

Answer: While a specific spectrum for this exact compound is not universally published, the expected chemical shifts can be reliably predicted based on the spectra of closely related analogs and foundational principles.[10][11][12] The following table outlines the anticipated signals in DMSO-d₆.

Proton / CarbonTypeExpected ¹H Shift (ppm)Expected ¹³C Shift (ppm)Notes
-CHO Aldehyde~9.85 (s, 1H)~185.0A sharp singlet, deshielded by the electronegative oxygen. A key diagnostic peak.
H-2 Imidazole~8.20 (s, 1H)~145.0Proton on the five-membered imidazole ring.
H-6 Pyridine~7.40 (t, 1H)~125.0Shows coupling to H-7 and H-8.
H-7 Pyridine~6.80 (d, 1H)~110.0Shielded by the C5-NH₂ group.
H-8 Pyridine~7.90 (d, 1H)~115.0Deshielded by the adjacent ring-junction nitrogen.
-NH₂ Amine~6.50 (s, 2H)-A broad singlet, exchangeable with D₂O. The chemical shift can vary with concentration and temperature.
C3 Imidazole-C-~120.0Carbon bearing the aldehyde group.
C5 Pyridine-C-~150.0Carbon bearing the amino group.
Other C Aromatic-~115-148Remaining aromatic carbons of the fused ring system.

s = singlet, d = doublet, t = triplet

References

  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar. Retrieved from [Link]

  • El-Sayed, N. N., et al. (2019). Development of Novel and Efficient Processes for the Synthesis of 5-Amino and 5-Iminoimidazo[1,2-a]imidazoles via Three-Component Reaction Catalyzed by Zirconium(IV) Chloride. Molecules, 24(14), 2543. Available from: [Link]

  • ResearchGate. (n.d.). Plausible mechanism of formylation of imidazo-pyridine ring. Retrieved from [Link]

  • Goud, B. S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38059-38068. Available from: [Link]

  • Martínez-Alario, A. A., et al. (2018). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. Molecules, 23(11), 2820. Available from: [Link]

  • Kushwaha, N. D., & Singh, J. (2017). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Asian Journal of Chemistry, 29(7), 1521-1524. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • Al-Warhi, T., et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. Available from: [Link]

  • Adimurthy, S., & Ramana, C. V. (2014). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 50(83), 12434-12453. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • de Souza, M. C. B. V., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Journal of the Brazilian Chemical Society. Available from: [Link]

  • Li, J., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3463. Available from: [Link]

  • Goud, B. S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13, 38059-38068. Available from: [Link]

  • Yan, R.-L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry, 77(4), 2024–2028. Available from: [Link]

  • Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(4). Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Atif, S., et al. (2016). Microwave-Assisted Synthesis of New Schiff Bases from Imidazo[1,2-a]pyridine-3-carbaldehyde and Aromatic Amines in PEG-400 as a Green Approach. Russian Journal of General Chemistry, 86, 1923–1929. Available from: [Link]

  • Wikipedia. (n.d.). Pyridine-3-carbaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum of pyridine-3-carboxaldehyde. Retrieved from [Link]

  • Yahyazadeh, A., & Haghi, M. (2007). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 19(7), 4963-4968. Available from: [Link]

Sources

Technical Support Center: Catalyst Selection for Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this critical heterocyclic scaffold. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, found in pharmaceuticals like Zolpidem (insomnia), Alpidem (anxiolytic), and Minodronic acid (osteoporosis).[1][2] Given its importance, developing efficient, robust, and scalable synthetic routes is a primary objective.

This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary classes of catalysts used for imidazo[1,2-a]pyridine synthesis?

The synthesis of the imidazo[1,2-a]pyridine core is versatile, with numerous catalytic systems developed to accommodate a wide range of substrates. The choice of catalyst is fundamentally linked to the type of reaction being performed. The main categories include:

  • Copper Catalysts (Cu(I) and Cu(II)): Copper salts like CuI, CuBr, and Cu(OTf)₂ are among the most widely used.[3] They are particularly effective for aerobic oxidative cyclizations, where air serves as a green oxidant, and for multicomponent reactions (MCRs).[4][5] These catalysts are valued for their low cost and functional group tolerance.

  • Iron Catalysts: Lewis acidic iron salts, especially FeCl₃, have proven superior for cascade reactions involving 2-aminopyridines and nitroolefins.[2][6] They are inexpensive and effective but can sometimes require harsher conditions.

  • Iodine-Based Catalysts: Molecular iodine (I₂) is an inexpensive, readily available, and environmentally benign catalyst.[7] It is highly effective in multicomponent reactions, often providing excellent yields at room temperature or with assistance from ultrasound.[7][8] Iodine can activate substrates through Lewis acid interactions, facilitating key bond formations.[8]

  • Other Metal Catalysts: Gold catalysts (e.g., PicAuCl₂) are used for specific applications, such as the mild, atom-economical synthesis from pyridine N-oxides and alkynes.[9] Palladium, zinc, and scandium catalysts have also been employed, particularly in MCRs and cross-coupling strategies.[3][10]

  • Catalyst-Free Systems: A significant number of protocols operate without a catalyst. These often involve highly reactive starting materials, such as α-haloketones, or are promoted by microwave irradiation or solvent-free conditions at elevated temperatures.[6][11] These methods are advantageous for avoiding metal contamination in the final product.

Q2: How do I select the right catalyst for my specific starting materials?

Catalyst selection should be driven by the functional groups present in your substrates. The following decision tree provides a starting point for this process.

start Identify Starting Materials sm1 2-Aminopyridine + α-Haloketone start->sm1 sm2 2-Aminopyridine + Ketone/Aldehyde start->sm2 sm3 Multi-Component Reaction (MCR) (e.g., 2-AP, Aldehyde, Isocyanide) start->sm3 sm4 2-Aminopyridine + Nitroolefin start->sm4 sm5 Pyridine N-Oxide + Alkyne start->sm5 cat1 Consider Catalyst-Free (Heat or MW irradiation) sm1->cat1 Classic, high-yield route cat2 Copper Catalyst (CuI, CuBr) + Oxidant (Air) sm2->cat2 Modern, aerobic oxidation cat3 Lewis Acid (I₂, Sc(OTf)₃) or Nanocatalyst (ZnS-ZnFe₂O₄) sm3->cat3 For library synthesis cat4 Iron Catalyst (FeCl₃) or Copper Catalyst (CuBr) sm4->cat4 Cascade reaction cat5 Gold Catalyst (PicAuCl₂) sm5->cat5 Mild, atom-economical

Caption: Catalyst selection decision tree.

  • For α-Haloketones: This is the classic Tschitschibabin reaction. It often proceeds efficiently without any catalyst, simply by heating the reactants in a suitable solvent or even under neat conditions.[11]

  • For Ketones/Aldehydes: An oxidative coupling is required. Copper(I) catalysts like CuI or CuBr with air as the oxidant are the standard choice.[4]

  • For Multicomponent Reactions (MCRs): To combine three or more starting materials (e.g., 2-aminopyridine, an aldehyde, and an isocyanide in the Groebke–Blackburn–Bienaymé reaction), a Lewis acid is typically needed to activate the carbonyl group.[10] Molecular iodine is an excellent, cost-effective option, while scandium triflate (Sc(OTf)₃) is also highly effective.[6][8]

  • For Nitroolefins: These substrates undergo a cascade reaction. Iron(III) chloride (FeCl₃) has been identified as a superior catalyst for this transformation, though copper-based systems also work.[5][6]

Q3: What are the primary advantages of pursuing a metal-free synthesis?

Metal-free synthesis aligns with the principles of green chemistry and offers several distinct advantages, particularly in a pharmaceutical development context:

  • No Metal Contamination: It eliminates the risk of residual metal in the final active pharmaceutical ingredient (API), bypassing the need for costly and complex purification steps to remove trace metals.

  • Simplified Purification: Workup is often simpler, as there is no need to separate the product from a soluble metal catalyst or ligands. In some cases, products can be isolated by simple filtration or evaporation.[12]

  • Cost-Effectiveness: It avoids the cost associated with often-expensive transition metal catalysts and ligands.

  • Reduced Toxicity: It eliminates potentially toxic and hazardous metal waste streams.

Many catalyst-free methods rely on thermal or microwave energy to drive the reaction between inherently reactive partners, such as 2-aminopyridines and α-haloketones.[6][11]

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Problem: My reaction yield is low or zero.

  • Q: I've assembled my copper-catalyzed reaction with a ketone and 2-aminopyridine, but I'm seeing no product. What's the first thing to check? A: The most common issue in aerobic copper-catalyzed reactions is an inactive catalyst or insufficient oxidant.

    • Catalyst Quality: Ensure your copper(I) salt (e.g., CuI, CuBr) has not been oxidized to inactive copper(II). CuI should be off-white, not green or blue. If oxidation is suspected, use a fresh bottle or purify the old one.

    • Airflow: These reactions rely on oxygen from the air.[5] Ensure the reaction is not under a heavy blanket of inert gas. Running the reaction open to the air (with a condenser) or bubbling a gentle stream of air through the mixture can dramatically improve yields.

    • Temperature: The ideal temperature is often around 80-120 °C.[5] Verify your reaction temperature. Too low, and the reaction will be sluggish; too high, and you risk substrate or product degradation.

  • Q: My substrates have strong electron-withdrawing groups, and the yield is poor. How can I improve it? A: Substrate electronics play a major role. Electron-rich 2-aminopyridines and ketones generally give better yields in copper-catalyzed couplings.[5] For electron-deficient substrates, you may need to switch to a more robust system.

    • Increase Catalyst Loading: Try increasing the catalyst loading from a typical 5-10 mol% to 15-20 mol%.

    • Change the Catalyst System: An iron-catalyzed system with nitroolefins might be more suitable for electron-poor aromatics.[6] Alternatively, a classic condensation with a pre-formed α-haloketone is often less sensitive to electronic effects.[12]

    • Use a Co-catalyst or Additive: In some systems, additives like ZnCl₂ or a base can promote the reaction by coordinating with reactants and accelerating key steps.[3]

start Low Yield Observed q1 Is the catalyst active and oxidant present? start->q1 q2 Are reaction conditions (T, solvent) optimal? q1->q2 Yes sol1 Check catalyst quality. Ensure air access. q1->sol1 No q3 Is substrate reactivity the issue? q2->q3 Yes sol2 Screen solvents (DMF, Toluene). Optimize temperature. q2->sol2 No sol3 Switch to a more robust catalyst system (e.g., Fe-based). Consider an alternative route. q3->sol3 Yes end Yield Improved sol1->end sol2->end sol3->end

Caption: Troubleshooting workflow for low yield.

Problem: My reaction is messy, with multiple side products.

  • Q: I'm getting a complex mixture of products that is difficult to separate. What is causing this? A: The formation of multiple side products often points to issues with the solvent, reaction temperature, or stoichiometry.

    • Solvent Choice: The solvent can be critical. For instance, highly polar solvents like acetonitrile have been reported to lead to complex and inseparable mixtures in some cases.[13] It is advisable to screen less polar solvents like toluene or dioxane, or highly polar aprotic solvents like DMF, which was found to be optimal in some copper-catalyzed systems.[5][13]

    • Control Stoichiometry: In multicomponent reactions, the precise ratio of reactants is crucial. An excess of one component can lead to alternative reaction pathways. Use accurate measurements and consider the slow addition of one reactant to maintain its low concentration.

    • Run Under Inert Atmosphere: Side reactions can be caused by oxidation of sensitive functional groups. If your substrates are sensitive, running the reaction under a nitrogen or argon atmosphere (if not an aerobic oxidation) can improve cleanliness.[13]

Problem: I am having difficulty with product purification.

  • Q: How can I effectively remove the metal catalyst from my final product? A: Residual catalyst can be a significant issue, especially with copper and iron.

    • Filtration: After the reaction, dilute the mixture with a suitable solvent (e.g., dichloromethane or ethyl acetate) and filter it through a plug of silica gel or celite. This will often remove a significant portion of the metal salts.

    • Aqueous Wash: Performing an aqueous workup with a chelating agent like aqueous ammonia or ammonium chloride can help extract copper salts into the aqueous layer.

    • Recyclable Catalysts: For future syntheses, consider a magnetically separable nanocatalyst like ZnS-ZnFe₂O₄.[14] These can be removed with a simple magnet, greatly simplifying purification.

Data Summary

Table 1: Comparison of Common Catalytic Systems

Catalyst SystemTypical SubstratesAdvantagesDisadvantages/Considerations
CuI or CuBr / Air 2-Aminopyridines + KetonesGreen (uses air), inexpensive, good functional group tolerance.[5]Can be sensitive to catalyst quality; may require higher temperatures.
FeCl₃ 2-Aminopyridines + NitroolefinsVery inexpensive, powerful Lewis acid, effective for cascade reactions.[6]Can be moisture sensitive; may require stoichiometric amounts.
Molecular Iodine (I₂) MCRs (Aldehydes, Isocyanides)Extremely cheap, eco-friendly, can be used at room temperature.[8]Volatile; can stain glassware and product if not removed properly.
Catalyst-Free / Heat 2-Aminopyridines + α-HaloketonesNo metal contamination, simple setup.[11]Often requires high temperatures; limited to reactive substrates.
Gold (PicAuCl₂) / Acid Pyridine N-Oxides + AlkynesVery mild conditions, atom-economical.[9]Catalyst is very expensive; limited substrate scope.
ZnS-ZnFe₂O₄ Nanocatalyst MCRs in PEGRecyclable, environmentally friendly solvent system.[14]Catalyst synthesis required; may have lower activity than homogeneous catalysts.

Standard Experimental Protocol: Copper-Catalyzed Aerobic Synthesis

This protocol is a representative example for the synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines from a 2-aminopyridine and a ketone, adapted from established procedures.[4][5]

Materials:

  • 2-Aminopyridine derivative (1.0 mmol)

  • Ketone derivative (1.2 mmol)

  • Copper(I) Bromide (CuBr) (0.1 mmol, 10 mol%)

  • Dimethylformamide (DMF) (3 mL)

  • Round-bottom flask equipped with a reflux condenser

  • Stir bar and heating mantle

Procedure:

  • Reaction Setup: To the round-bottom flask, add the 2-aminopyridine (1.0 mmol), the ketone (1.2 mmol), CuBr (0.1 mmol), and the magnetic stir bar.

  • Add Solvent: Add 3 mL of DMF to the flask.

  • Reaction Conditions: Place the flask in the heating mantle and attach the reflux condenser. The top of the condenser should be left open to the atmosphere to allow air ingress.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. The color of the mixture will typically darken.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 2-aminopyridine starting material is consumed (typically 8-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing 20 mL of ethyl acetate and 20 mL of water.

    • Extract the aqueous layer twice more with 15 mL of ethyl acetate.

    • Combine the organic layers and wash with 20 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure imidazo[1,2-a]pyridine product.

cluster_0 Catalytic Cycle A Cu(I) B Intermediate I (Cu-Enolate) A:f0->B:f0 + Ketone + Base (Amine) C Intermediate II (Michael Adduct) B:f0->C:f0 + 2-Aminopyridine D Intermediate III (Cyclized Adduct) C:f0->D:f0 Intramolecular Cyclization D:f0->A:f0 Oxidation (Air) + Product Release

Caption: Simplified Cu-catalyzed catalytic cycle.

References

Managing temperature control in 5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Managing Temperature Control

Welcome to the technical support center for reactions involving 5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of temperature management during the synthesis and subsequent reactions of this valuable heterocyclic building block. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical in the synthesis of imidazo[1,2-a]pyridine derivatives?

A1: Temperature is a pivotal parameter in the synthesis of the imidazo[1,2-a]pyridine scaffold for several reasons. The primary synthetic routes, such as the condensation of 2-aminopyridines with α-halocarbonyl compounds or multicomponent reactions, involve multiple steps with distinct activation energy requirements.[1][2][3][4] For instance, the initial nucleophilic attack of the pyridine nitrogen requires a certain amount of thermal energy to proceed at a reasonable rate. However, subsequent intramolecular cyclization and dehydration steps can be sensitive to excessive heat, which may lead to side reactions or decomposition. Precise temperature control ensures that each step of the reaction cascade proceeds selectively and efficiently.

Q2: What is the most common method for introducing the 3-carbaldehyde group, and how does temperature affect it?

A2: The most prevalent method for introducing a formyl group at the C3 position of an imidazo[1,2-a]pyridine is the Vilsmeier-Haack reaction.[5][6][7] This reaction involves an electrophilic aromatic substitution using the "Vilsmeier reagent," an iminium salt typically generated in situ from a formamide (like DMF) and an acid chloride (like POCl₃).[6][7][8]

Temperature control is absolutely crucial in two distinct stages:

  • Vilsmeier Reagent Formation: This initial step is exothermic and is typically performed at low temperatures (e.g., 0 °C) to control the reagent's formation and prevent its decomposition.[9]

  • Formylation (Electrophilic Substitution): The subsequent reaction with the imidazo[1,2-a]pyridine substrate often requires heating to overcome the activation energy for the substitution. However, the temperature must be carefully managed, as excessively high temperatures can lead to substrate decomposition, charring, and the formation of unwanted byproducts.[9] The optimal temperature is highly substrate-dependent but often falls within the 70-80 °C range.[5][6]

Q3: My this compound product appears unstable during storage. What are the recommended storage conditions?

A3: this compound, with its electron-donating amino group and electron-withdrawing aldehyde group, can be sensitive to heat, light, and air. The melting point is reported to be in the range of 158-160°C, indicating good thermal stability at room temperature, but degradation can occur over time.[10] For long-term stability, it is recommended to store the compound at 2-8°C under an inert gas atmosphere (e.g., argon or nitrogen).[10] This minimizes oxidation and degradation pathways.

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific problems you may encounter during your experiments, focusing on temperature as the root cause.

Q4: My Vilsmeier-Haack formylation reaction is turning black/dark brown, and I'm getting very low to no yield of the desired product. What's happening?

A4: This is a classic sign of decomposition due to excessive heat.

  • Causality: The imidazo[1,2-a]pyridine ring system, while aromatic, can be susceptible to degradation under harsh acidic and high-temperature conditions. The Vilsmeier reagent itself can also decompose. At temperatures significantly above the optimal range (e.g., >100 °C), you are likely causing polymerization or charring of your starting material and/or product.[9] The electron-rich nature of the 5-amino substituted ring makes it particularly sensitive to over-activation and subsequent side reactions.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Immediately reduce the reaction temperature. If you are running the reaction at reflux in a high-boiling solvent, switch to a lower boiling point solvent or simply control the temperature with a regulated oil bath. An optimal temperature is often found between 70-80 °C.[5][6]

    • Verify Reagent Stoichiometry: An excessive amount of POCl₃ relative to DMF can create overly harsh conditions, leading to decomposition. A common ratio is around 1.1 to 1.5 equivalents of POCl₃ to the substrate, with DMF often used as the solvent.[9]

    • Controlled Addition: Ensure the substrate is added slowly to the pre-formed Vilsmeier reagent at a low temperature (0 °C) before gradually heating the mixture to the target reaction temperature. This prevents an uncontrolled exotherm upon mixing.

Q5: The reaction is clean, but I'm recovering most of my starting material (5-Aminoimidazo[1,2-a]pyridine). How can I drive the reaction to completion?

A5: This indicates that the reaction conditions are too mild and the activation energy for the electrophilic substitution is not being met.

  • Causality: The Vilsmeier reagent is a relatively weak electrophile, and its reaction with the aromatic ring requires sufficient thermal energy.[8] If the temperature is too low, the rate of reaction will be negligible, and you will simply recover the unreacted starting material after workup. Some optimization studies have shown that temperatures below 60 °C can be insufficient for formylation to occur.[9]

  • Troubleshooting Steps:

    • Increase Temperature Incrementally: Gradually increase the reaction temperature in 10 °C increments. For example, if you ran the reaction at 60 °C, try 70 °C, then 80 °C. Monitor the reaction progress by TLC or LC-MS to find the "sweet spot" where product formation is efficient without significant byproduct formation.

    • Increase Reaction Time: If a moderate temperature increase doesn't suffice, consider extending the reaction time. Some formylations may require several hours (2-7 hours) to reach completion.[5]

    • Check Reagent Quality: Ensure your reagents, especially POCl₃ and DMF, are anhydrous. Moisture will rapidly quench the Vilsmeier reagent, rendering it inactive.

Q6: I am observing the formation of multiple spots on my TLC plate, suggesting side products. Can temperature be the cause?

A6: Yes, improper temperature control can lead to a loss of regioselectivity or the formation of undesired side products.

  • Causality: While formylation of imidazo[1,2-a]pyridines is highly regioselective for the C3 position due to the electronic properties of the heterocyclic system, extreme temperatures can sometimes activate other positions or lead to secondary reactions. For example, the amino group at the C5 position could potentially react with the Vilsmeier reagent to form formamidine derivatives, especially if the reaction is not carefully controlled.

  • Troubleshooting Workflow: The following diagram outlines a logical workflow for troubleshooting side product formation where temperature is a suspected factor.

G start Multiple Spots on TLC (Side Product Formation) q_temp Is Reaction Temperature > 90°C? start->q_temp a_lower_temp Action: Lower Temperature to 70-80°C. Monitor by TLC. q_temp->a_lower_temp Yes q_reagent Was Vilsmeier Reagent Pre-formed at 0°C? q_temp->q_reagent No end_node Problem Resolved: Improved Selectivity a_lower_temp->end_node a_preform Action: Prepare Reagent at 0°C before adding substrate. Add substrate slowly. q_reagent->a_preform No q_stoich Is POCl3:Substrate ratio > 2:1? q_reagent->q_stoich Yes a_preform->end_node a_reduce_stoich Action: Reduce POCl3 to 1.1-1.5 equivalents. q_stoich->a_reduce_stoich Yes q_stoich->end_node No a_reduce_stoich->end_node

Caption: Troubleshooting workflow for side product formation.

Data & Protocols

Table 1: Recommended Temperature Parameters for Vilsmeier-Haack Formylation
Reaction StageReagent/SubstrateRecommended TemperatureRationale & Key Considerations
Reagent Formation DMF + POCl₃0 °C to Room TempThe reaction is exothermic. Low temperature controls the formation of the active Vilsmeier reagent and prevents its decomposition.[9]
Formylation 5-Aminoimidazo[1,2-a]pyridine + Vilsmeier Reagent70 °C - 80 °COptimal range to overcome activation energy without causing significant substrate/product decomposition. Highly substrate-dependent.[5][6]
Reaction Quench Reaction Mixture + Ice/Water0 °C - 10 °CThe hydrolysis of the intermediate iminium salt is often exothermic. Quenching on ice controls the release of heat and prevents degradation of the final aldehyde product.
Experimental Protocol: Vilsmeier-Haack Formylation of 5-Aminoimidazo[1,2-a]pyridine

This protocol is a representative example. Researchers should optimize conditions for their specific substrates and scale.

1. Vilsmeier Reagent Preparation a. To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 10 mL). b. Cool the flask to 0 °C using an ice-salt bath. c. Slowly add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise to the DMF via the dropping funnel over 30 minutes. CRITICAL: Maintain the internal temperature below 10 °C throughout the addition. d. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes, during which the Vilsmeier reagent will form as a crystalline solid or thick slurry.[9]

2. Formylation Reaction a. Dissolve 5-Aminoimidazo[1,2-a]pyridine (1.0 equivalent) in a minimal amount of anhydrous DMF. b. Add the substrate solution dropwise to the stirring Vilsmeier reagent slurry at 0 °C. c. Once the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 75 °C using a pre-heated oil bath. d. Maintain the reaction at 75 °C and monitor its progress by TLC (e.g., using a 9:1 Dichloromethane:Methanol mobile phase). The reaction is typically complete within 2-6 hours.

3. Workup and Isolation a. Cool the reaction mixture back down to room temperature. b. In a separate beaker, prepare a mixture of crushed ice and water. c. Carefully and slowly pour the reaction mixture onto the crushed ice with vigorous stirring. CAUTION: This quenching process is exothermic and may release HCl gas. Perform in a well-ventilated fume hood. d. The intermediate iminium salt will hydrolyze to the aldehyde. Adjust the pH to ~8-9 using a saturated aqueous solution of sodium bicarbonate or potassium carbonate. e. The product, this compound, will typically precipitate as a solid. f. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude product. g. Further purification can be achieved by recrystallization or column chromatography if necessary.

References

Technical Support Center: Synthesis of 5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. This compound is a valuable intermediate in the synthesis of various pharmaceutical agents, including kinase inhibitors and antiviral compounds.[1] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for alternative synthetic routes.

I. Overview of Synthetic Strategies

The synthesis of the imidazo[1,2-a]pyridine core is a well-established area of heterocyclic chemistry, with numerous methods reported in the literature.[2][3] These strategies often involve the condensation of a 2-aminopyridine derivative with a suitable carbonyl compound or an equivalent. The introduction of the 3-carbaldehyde group is typically achieved through a formylation reaction, most commonly the Vilsmeier-Haack reaction.

This guide will focus on two primary synthetic approaches:

  • Route A: Vilsmeier-Haack Formylation of a Pre-formed Imidazo[1,2-a]pyridine. This is a direct and widely used method for introducing a formyl group onto the electron-rich imidazo[1,2-a]pyridine ring system.[4][5]

  • Route B: Multi-component Reaction (MCR) Strategy. MCRs offer a convergent and efficient approach to building molecular complexity in a single step, providing an alternative to traditional linear syntheses.[6][7]

Below is a visual representation of these generalized synthetic pathways.

Synthetic_Routes cluster_0 Route A: Vilsmeier-Haack Formylation cluster_1 Route B: Multi-component Reaction A_Start 5-Aminoimidazo[1,2-a]pyridine A_Reagents Vilsmeier Reagent (POCl3, DMF) A_Start->A_Reagents Formylation A_Product This compound A_Reagents->A_Product B_Start1 2,6-Diaminopyridine B_Reaction One-Pot Cyclization B_Start1->B_Reaction B_Start2 Aldehyde Source B_Start2->B_Reaction B_Start3 Isocyanide B_Start3->B_Reaction B_Product This compound (or derivative) B_Reaction->B_Product

Caption: Generalized synthetic strategies for this compound.

II. Troubleshooting Guide & FAQs: Route A - Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich heterocycles.[4][8] However, its success is highly dependent on careful control of reaction conditions.

Frequently Asked Questions (FAQs)

Q1: My Vilsmeier-Haack reaction is not proceeding to completion, or I am observing very low yields. What are the common causes?

A1: Low yields in a Vilsmeier-Haack reaction can often be attributed to several critical factors[9]:

  • Moisture: The Vilsmeier reagent (chloroiminium salt) is extremely sensitive to moisture. Ensure all glassware is oven-dried, and use anhydrous solvents. Any water present will quench the reagent.

  • Reagent Quality: The purity of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) is paramount. Old or improperly stored DMF can contain dimethylamine, which can react with the Vilsmeier reagent.[10] POCl₃ should be fresh and colorless.

  • Substrate Reactivity: While the imidazo[1,2-a]pyridine ring is electron-rich, the amino group at the 5-position can sometimes interfere with the reaction. Ensure your starting material is pure.

  • Reaction Temperature: The optimal temperature is substrate-dependent. While the Vilsmeier reagent is typically formed at 0 °C, the subsequent formylation may require heating. A gradual increase in temperature (e.g., to room temperature, then 40-60 °C) can be beneficial.

  • Stoichiometry: The molar ratio of the substrate, DMF, and POCl₃ can significantly impact the outcome. An excess of the Vilsmeier reagent is often necessary.

Q2: I am observing the formation of a thick precipitate during the addition of POCl₃ to DMF, which is preventing stirring. What should I do?

A2: This is a common issue, as the Vilsmeier reagent can precipitate from the reaction mixture.[11]

  • Increase Solvent Volume: Using a larger volume of DMF can help to keep the reagent in solution.

  • Mechanical Stirring: For larger-scale reactions, switching from a magnetic stir bar to an overhead mechanical stirrer can power through the precipitate.

  • Co-solvent: In some cases, the addition of a co-solvent like chloroform or dichloromethane can improve solubility.

Q3: The work-up of my Vilsmeier-Haack reaction is very exothermic and difficult to control. What is a safer procedure?

A3: The quench of a Vilsmeier-Haack reaction with water is highly exothermic due to the reaction of excess POCl₃.[12]

  • Reverse Quench: The safest method is a "reverse quench." This involves slowly adding the cooled reaction mixture to a vigorously stirred vessel containing crushed ice or an ice-cold aqueous solution of a base like sodium acetate or sodium hydroxide.[12][13] This method allows for better temperature control.

  • Careful pH Adjustment: After the initial quench, the mixture will be highly acidic. Careful neutralization with a saturated sodium bicarbonate solution or dilute sodium hydroxide is necessary to bring the pH to ~8-9 for product extraction.

Troubleshooting Flowchart

Vilsmeier_Troubleshooting Start Low Yield or No Reaction Check_Moisture Are all reagents and glassware strictly anhydrous? Start->Check_Moisture Check_Reagents Are DMF and POCl₃ fresh and pure? Check_Moisture->Check_Reagents Yes Action_Dry Oven-dry glassware. Use anhydrous solvents. Check_Moisture->Action_Dry No Check_Temp Was the reaction temperature optimized? Check_Reagents->Check_Temp Yes Action_Reagents Use freshly distilled DMF. Use new POCl₃. Check_Reagents->Action_Reagents No Check_Workup Is the work-up procedure leading to product loss? Check_Temp->Check_Workup Yes Action_Temp Try gradual heating (RT to 60°C). Check_Temp->Action_Temp No Success Reaction Successful Check_Workup->Success No Action_Workup Use reverse quench. Optimize pH for extraction. Check_Workup->Action_Workup Yes Action_Dry->Start Retry Action_Reagents->Start Retry Action_Temp->Start Retry Action_Workup->Start Retry

Caption: Troubleshooting decision tree for the Vilsmeier-Haack reaction.

Detailed Protocol: Vilsmeier-Haack Formylation

This protocol is a general guideline and may require optimization for your specific setup.

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (10 equivalents).

  • Vilsmeier Reagent Formation: Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.5 - 2.0 equivalents) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. Then, add a solution of 5-Aminoimidazo[1,2-a]pyridine (1 equivalent) in anhydrous DMF.

  • Heating and Monitoring: Allow the reaction to warm to room temperature and then heat to 50-60 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and saturated sodium bicarbonate solution.

  • Quench: Slowly and carefully add the reaction mixture to the ice/bicarbonate slurry.

  • Extraction: Once the quench is complete and the pH is basic (~8-9), extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

III. Alternative Synthetic Routes: Multi-component Reactions (MCRs)

MCRs provide an atom-economical and efficient alternative for constructing the imidazo[1,2-a]pyridine scaffold. The Groebke-Blackburn-Bienaymé (GBB) reaction, a three-component reaction between a 2-aminoazine, an aldehyde, and an isocyanide, is a prominent example.[7]

Advantages of MCRs:
  • Efficiency: Multiple bonds are formed in a single operation, reducing the number of synthetic steps and purification procedures.

  • Diversity: A wide range of products can be synthesized by simply varying the starting components.

  • Convergence: The synthesis is more convergent than a linear approach.

Proposed MCR for this compound Synthesis

A potential MCR approach would involve the reaction of 2,6-diaminopyridine, a suitable glyoxal derivative (as the aldehyde component), and an isocyanide, followed by subsequent chemical modifications if necessary.

ComponentRole in SynthesisExample
2-Aminoazine Provides the pyridine ring and the 5-amino group.2,6-Diaminopyridine
Aldehyde Forms the C2 and C3 of the imidazole ring.Glyoxal or a protected derivative
Isocyanide Provides the C3-substituent (or a precursor).Tosylmethyl isocyanide (TosMIC)

Table 1: Components for a potential MCR synthesis.

General MCR Protocol Outline
  • Reaction Setup: To a solution of 2,6-diaminopyridine in a suitable solvent (e.g., methanol or ethanol), add the aldehyde component and the isocyanide.

  • Catalyst: An acid catalyst (e.g., scandium triflate or zirconium(IV) chloride) is often required to facilitate the reaction.[14]

  • Reaction Conditions: The reaction is typically stirred at room temperature or heated to reflux.

  • Work-up and Purification: After completion, the reaction is worked up by removing the solvent and purifying the product by recrystallization or column chromatography.

IV. References

  • Groth, U., et al. (1998). Synthesis of Imidazo[1,2-a] annulated Pyridines, Pyrazines and Pyrimidines by a Novel Three-Component Condensation. Synlett, 1998(6), 661-662.

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.

  • Cernec, D., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35213–35226.

  • Royal Society of Chemistry. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update.

  • National Center for Biotechnology Information. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines.

  • Xiong, H., et al. (2022). Mild, General, and Regioselective Synthesis of 2-Aminopyridines from Pyridine N-Oxides via N-(2-Pyridyl)pyridinium Salts. Synlett, 33(04), 371-375.

  • BIO Web of Conferences. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.

  • Morressier. (2018). Mild, general and regioselective synthesis of 2-aminopyridines from pyridine N-oxides via 2-pyridylpyridinium salts.

  • American Chemical Society. (2010). General and Mild Preparation of 2-Aminopyridines. Organic Letters, 12(22), 5226-5229.

  • Organic Preparations and Procedures Daily. (2007). Direct preparation of 2-Aminopyridines from pyridine N-oxides.

  • BenchChem. (n.d.). Vilsmeier-Haack Reaction Technical Support Center.

  • BenchChem. (n.d.). Technical Support Center: Vilsmeier-Haack Reaction Workup.

  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction.

  • MySkinRecipes. (n.d.). This compound.

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction.

  • National Center for Biotechnology Information. (2019). Development of Novel and Efficient Processes for the Synthesis of 5-Amino and 5-Iminoimidazo[1,2-a]imidazoles via Three-Component Reaction Catalyzed by Zirconium(IV) Chloride.

  • ResearchGate. (n.d.). Plausible mechanism of formylation of imidazo-pyridine ring.

  • ResearchGate. (n.d.). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent.

  • National Center for Biotechnology Information. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.

  • Semantic Scholar. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update.

  • ResearchGate. (2020). How can I improve the Vilsmeier-Haack reaction?

  • American Chemical Society. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega, 4(3), 5642-5649.

  • ChemicalBook. (2024). IMidazo[1,2-a]pyridine-3-carboxaldehyde, 5-aMino-.

  • National Center for Biotechnology Information. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines.

  • Sigma-Aldrich. (n.d.). Imidazo[1,2-a]pyridine-5-carboxaldehyde.

  • MDPI. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3463.

Sources

Validation & Comparative

A Guide to the Unambiguous Structural Confirmation of 5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde via Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical techniques for the structural elucidation of 5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde, a substituted N-heterocycle of interest in medicinal chemistry and materials science.[1][2][3] We will demonstrate why a multi-dimensional NMR approach serves as a self-validating system, offering unequivocal structural confirmation that surpasses the capabilities of other common analytical methods like mass spectrometry and infrared spectroscopy.

The core challenge in characterizing novel or complex organic molecules lies not just in identifying their constituent parts, but in precisely mapping their atomic connectivity. For a molecule like this compound, the potential for isomeric structures necessitates an analytical technique that can definitively place the amino (-NH₂) and carbaldehyde (-CHO) groups on the fused ring system. While techniques like High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition and IR spectroscopy can identify functional groups, only NMR provides a complete picture of the molecular architecture in solution.

This guide will walk through the logical workflow of NMR analysis, from initial 1D experiments that form a structural hypothesis to advanced 2D correlation experiments that provide irrefutable proof of the atomic framework.

Part 1: Foundational Analysis with 1D NMR – Forming the Hypothesis

One-dimensional (1D) NMR spectroscopy (¹H and ¹³C) is the starting point for any structural elucidation. It provides fundamental information about the chemical environment and the number of unique protons and carbons in the molecule.

¹H NMR Spectroscopy: A First Look at the Proton Environment

Based on the proposed structure, we can predict the key features of the ¹H NMR spectrum. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for this class of compounds as it can solubilize the sample and often allows for the observation of exchangeable protons like those on the amine group.

Expected ¹H NMR Signals:

  • Aldehyde Proton (H10): A singlet, significantly downfield (δ 9.5-10.5 ppm), due to the strong deshielding effect of the carbonyl group.

  • Imidazo-ring Proton (H2): A singlet in the aromatic region (δ 8.0-8.5 ppm). Its chemical shift is influenced by the adjacent nitrogen atom and the carbaldehyde group.

  • Pyridine Ring Protons (H6, H7, H8): This will be a three-proton spin system in the aromatic region (δ 6.5-8.0 ppm). The electron-donating amino group at C5 will shield these protons, shifting them upfield relative to the unsubstituted imidazo[1,2-a]pyridine core.[4][5] Their splitting pattern will be key:

    • H8: A doublet of doublets or triplet, coupled to H7.

    • H7: A doublet of doublets, coupled to both H6 and H8.

    • H6: A doublet, coupled to H7.

  • Amino Protons (-NH₂): A broad singlet (δ 5.0-7.0 ppm), the chemical shift and appearance of which can be highly dependent on concentration, temperature, and residual water in the solvent.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum, often acquired with proton decoupling, reveals the number of chemically non-equivalent carbon atoms. A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment can further distinguish between CH, CH₂, and CH₃ groups, which is invaluable for assignment.

Expected ¹³C NMR Signals:

  • Aldehyde Carbonyl (C10): The most downfield signal (δ 180-190 ppm).

  • Aromatic/Heteroaromatic Carbons: Nine distinct signals are expected in the range of δ 110-160 ppm. Key signals include:

    • C5: The carbon bearing the amino group will be significantly shielded.

    • C3: The carbon attached to the aldehyde group will be deshielded.

    • C8a: The bridgehead carbon will appear in the more downfield region of the aromatic signals.

The Limitation of 1D NMR: While 1D NMR provides a wealth of information, it is often insufficient for unambiguous assignment. In the crowded aromatic region, signals can overlap, and it is impossible to definitively prove which proton is attached to which carbon, or how the different structural fragments are connected. This ambiguity necessitates the use of two-dimensional (2D) NMR.

Part 2: The Self-Validating Workflow with 2D NMR

2D NMR experiments allow us to visualize correlations between nuclei, building a definitive map of the molecule's structure. The combination of COSY, HSQC, and HMBC experiments creates a self-validating system where each result cross-references the others.[6][7]

Step 1: Establishing Proton-Proton Connectivity with ¹H-¹H COSY

The Correlation Spectroscopy (COSY) experiment identifies protons that are coupled to each other, typically through two or three bonds.[8][9] For our target molecule, a COSY spectrum would reveal a cross-peak between H6 and H7, and another between H7 and H8, confirming the connectivity of the pyridine ring protons.

COSY_Workflow H8 Proton H8 H7 Proton H7 H8->H7 ³J coupling H6 Proton H6 H7->H6 ³J coupling

Caption: COSY correlations confirm the H8-H7-H6 spin system.

Step 2: Linking Protons to Their Carbons with ¹H-¹³C HSQC

The Heteronuclear Single Quantum Coherence (HSQC) experiment generates a correlation peak for each proton and the carbon atom to which it is directly attached (a one-bond correlation).[8][10] This powerful technique allows us to assign the ¹³C signals for all protonated carbons by leveraging the more easily interpreted ¹H spectrum. For instance, the proton signal identified as H2 will show a correlation to its attached carbon, C2, definitively assigning the ¹³C chemical shift of C2.

Step 3: Assembling the Molecular Skeleton with ¹H-¹³C HMBC

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most critical for confirming the overall structure. It reveals correlations between protons and carbons over two to three bonds (²J and ³J couplings).[8][9] These long-range correlations act as bridges, connecting different parts of the molecule and unequivocally placing the substituents.

Key HMBC Correlations to Confirm the Structure:

  • Aldehyde Placement: A strong correlation from the aldehyde proton (H10) to the C3 carbon confirms the aldehyde is at position 3.

  • Imidazo Ring Connectivity: The H2 proton should show correlations to both C3 and the bridgehead carbon C8a, locking in the five-membered ring structure.

  • Amino Group Placement: The proton at H6 should show a three-bond correlation to the C5 carbon, confirming the location of the amino group.

  • Ring Fusion: Correlations from the pyridine ring protons to the bridgehead carbons (e.g., H8 to C8a) confirm the fusion of the two rings.

Caption: Key 2- and 3-bond HMBC correlations confirm substituent placement.

Part 3: Data Synthesis and Comparison with Alternatives

By combining the information from all NMR experiments, a complete and verified assignment of all proton and carbon signals can be made.

Summary of NMR Data for Structural Confirmation
Atom Position¹H Shift (δ ppm)¹³C Shift (δ ppm)Key 2D Correlations (Proton → Target)
2~8.2 (s)~145HSQC: H2→C2; HMBC: H2→C3, H2→C8a
3-~120HMBC: H10→C3, H2→C3
5-~150HMBC: H6→C5, H7→C5
6~6.7 (d)~105HSQC: H6→C6; COSY: H6↔H7
7~7.5 (t)~130HSQC: H7→C7; COSY: H7↔H6, H7↔H8
8~7.0 (d)~110HSQC: H8→C8; COSY: H8↔H7
8a-~140HMBC: H2→C8a, H8→C8a
10 (CHO)~9.8 (s)~185HSQC: H10→C10; HMBC: H10→C3
-NH₂~6.0 (br s)--
Note: Chemical shifts are estimations based on the parent scaffold and substituent effects and may vary based on experimental conditions.
Performance Comparison: NMR vs. Other Techniques
TechniqueInformation ProvidedLimitations for this Application
NMR Spectroscopy Complete 3D structure in solution, including atomic connectivity and stereochemistry.Requires slightly larger sample quantities than MS; can be time-consuming for full 2D analysis.
Mass Spectrometry (MS) Provides highly accurate molecular weight and, with HRMS, the elemental formula.Cannot distinguish between isomers (e.g., 5-amino vs. 6-amino vs. 7-amino vs. 8-amino isomers). Provides no connectivity data.
IR Spectroscopy Confirms the presence of key functional groups (N-H stretch, C=O stretch, C=N).Provides no information on the placement of functional groups or the carbon skeleton.
X-Ray Crystallography Provides the exact solid-state structure with atomic coordinates.Requires a suitable single crystal, which can be difficult or impossible to grow. The solid-state structure may differ from the solution-state structure.

This comparison clearly shows that for an unambiguous structural determination in the solution phase, where most biological and chemical processes occur, the integrated NMR approach is unparalleled.

Part 4: Experimental Protocols

Sample Preparation
  • Accurately weigh 5-10 mg of the synthesized this compound.

  • Dissolve the sample in approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).

  • Vortex the sample until fully dissolved.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition
  • All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) at a constant temperature (e.g., 298 K).[11]

  • ¹H NMR: Acquire with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C{¹H} NMR: Acquire with proton decoupling. A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • DEPT-135: Run to differentiate CH/CH₃ (positive phase) from CH₂ (negative phase) signals.

  • ¹H-¹H COSY: Acquire using standard pulse sequences.

  • ¹H-¹³C HSQC: Optimize for a one-bond coupling constant (¹JCH) of approximately 145 Hz.

  • ¹H-¹³C HMBC: Optimize for long-range coupling constants (ⁿJCH) of approximately 8 Hz to prioritize 2- and 3-bond correlations.

Conclusion

The structural confirmation of this compound provides a clear example of the power and necessity of modern NMR spectroscopy. While 1D NMR lays the groundwork for a structural hypothesis, it is the synergistic and self-validating data from 2D correlation experiments—COSY, HSQC, and particularly HMBC—that provides the conclusive evidence required by researchers in drug discovery and chemical sciences. This comprehensive approach transforms NMR from a simple characterization tool into a rigorous system for structural verification, ensuring the scientific integrity of subsequent research.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmzMcEKcDoJVYkhcpeNCa6Jowqq31I47CM2ycsOrKOGC4FPORZ6VbrBnlBeJGQMY4kiU5sobSssbwfMBq_k88DQMEnlmrWEnKqmtlaoDH3IMwzZnSFNPzqrN0kuVD02Iv5EVZyAybjp5KOh_d6O63KnlKL8O6bnw==]
  • Yahyazadeh, A., & Haghi, M. (2007). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 19(7), 4963-4968. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEIpqwXidwfZolP0wW4rFm4TQcuxrtpXkVp-nc3LYA4uzYEeg1UrIB0XTLPRu9t74NTzHXaz8wEFZV4rf9LuCTLMZ4o_rXt0FY5ei3TwtHXBYhe1piOC9B3Oor5H68RgNQloYp0FdrNhKKlICeC7V7-GK8Wky1QC_S]
  • ChemicalBook. (n.d.). Imidazo[1,2-a]pyridine(274-76-0) 1H NMR spectrum. Retrieved from ChemicalBook. [https://www.chemicalbook.com/spectrum/274-76-0_1HNMR.htm]
  • ResearchGate. (n.d.). 13C NMR spectrum of imidazo[1,2-a]pyridine 7a. Retrieved from ResearchGate. [https://www.researchgate.net/figure/13-C-NMR-spectrum-of-imidazo-1-2-a-pyridine-7a_fig3_335552329]
  • ResearchGate. (n.d.). 13C NMR spectrum of imidazo[1,2-a]pyridine 6a. Retrieved from ResearchGate. [https://www.researchgate.net/figure/13-C-NMR-spectrum-of-imidazo-1-2-a-pyridine-6a_fig10_329683832]
  • National Center for Biotechnology Information. (n.d.). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. Retrieved from PMC - NIH. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9319088/]
  • Science.gov. (n.d.). cosy hsqc hmbc: Topics. Retrieved from Science.gov. [https://www.science.gov/topicpages/c/cosy+hsqc+hmbc]
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).
  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. [https://onlinelibrary.wiley.com/doi/abs/10.1002/1099-1492(200005)13:3%3C129::AID-NBM619%3E3.0.CO;2-V]
  • Varian, Inc. (n.d.). Table 1 1H NMR (400MHz, pyridine-d5, 363K) 1-heptaacetate. Retrieved from a Varian technical document. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFOlCg4UQQ3JRoJleUiN3bHuPAj56KJDYiZLbW2IjhwdGRXHkP5h6UAvbjDnhh2ocnJ0GbnlgoftRRErcZ5D3c2-nf9giYxfVN6uocsYpj2RiyJV3CZ2GgPOMAxNWhaMZZdJtuXNApDVIJQRK4t-LspR8=]
  • ResearchGate. (n.d.). 1H NMR spectrum of imidazo[1,2-a]pyridine 6a. Retrieved from ResearchGate. [https://www.researchgate.net/figure/1-H-NMR-spectrum-of-imidazo-1-2-a-pyridine-6a_fig9_329683832]
  • Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from DTIC. [https://apps.dtic.
  • National Center for Biotechnology Information. (n.d.). Development of Novel and Efficient Processes for the Synthesis of 5-Amino and 5-Iminoimidazo[1,2-a]imidazoles. Retrieved from PMC - NIH. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6634399/]
  • Semantic Scholar. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from Semantic Scholar. [https://www.semanticscholar.org/paper/Synthesis-of-imidazo%5B1%2C2-a%5Dpyridines%3A-a-decade-Guchhait-Chaudhuri/148003f5723b361bb538665792942b0366838b30]
  • National Center for Biotechnology Information. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Retrieved from PMC - NIH. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4266970/]
  • Semantic Scholar. (n.d.). Structure and spectroscopy of imidazo [1,2-a]imidazoles and imidazo[1,2-a]benzimidazoles. Retrieved from Semantic Scholar. [https://www.semanticscholar.org/paper/Structure-and-spectroscopy-of-imidazo-%5B1%2C2-a%5D-and-Alcalde-P%C3%A9rez/68d2b995e86561e138a49c258d4a460975e50953]
  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from San Diego State University. [https://nmr.sdsu.edu/manuals-and-tutorials/vnmrj-4-2-tutorials/common-2d-cosy-hsqc-hmbc/]
  • ResearchGate. (n.d.). Efficient synthesis and characterization of imidazo[1,2‐ a ]pyridine‐8‐carboxamide derivatives. Retrieved from ResearchGate. [https://www.researchgate.net/publication/375217156_Efficient_synthesis_and_characterization_of_imidazo12-_a_pyridine-8-carboxamide_derivatives_A_promising_scaffold_for_drug_development]
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. [https://bmcchem.biomedcentral.com/articles/10.1186/s13065-025-01412-6]
  • University of Alberta. (2007). FAQ 2007-01.1: what are the significant figures in chemical shift and coupling constant measurements?. Retrieved from University of Alberta NMR Facility. [https://www.ualberta.ca/chemistry/media-library/nmr/faq2007-01.pdf]
  • OC Chem Tutor. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [https://www.youtube.
  • ResearchGate. (n.d.). Correlations in the HSQC and HMBC spectra of 19. Retrieved from ResearchGate. [https://www.researchgate.net/figure/Correlations-in-the-HSQC-and-HMBC-spectra-of-19_tbl2_282337722]
  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from MDPI. [https://www.mdpi.com/1422-8599/2007/1/M535/pdf]
  • National Center for Biotechnology Information. (n.d.). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. Retrieved from PMC - NIH. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3050098/]

Sources

A Comparative Guide to the Synthesis of 5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the imidazo[1,2-a]pyridine scaffold is a cornerstone for the synthesis of a multitude of therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties. A key intermediate in the elaboration of these complex molecules is 5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde, a versatile building block for further chemical modifications. This guide provides a comparative analysis of two prominent synthetic methodologies for its preparation: a classical two-step approach involving cyclization followed by Vilsmeier-Haack formylation, and a more contemporary multicomponent approach, the Groebke-Blackburn-Bienaymé reaction.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth, objective comparison of these methods, supported by experimental data, to aid in the selection of the most appropriate synthetic route for their specific research and development needs.

Method 1: Two-Step Synthesis via Cyclization and Vilsmeier-Haack Formylation

This classical and widely employed method involves a two-step sequence. The first step is the construction of the 5-aminoimidazo[1,2-a]pyridine core through the cyclization of a suitably substituted aminopyridine. This is followed by the introduction of the carbaldehyde group at the 3-position via an electrophilic substitution reaction, specifically the Vilsmeier-Haack formylation.

Step 1: Synthesis of 5-Aminoimidazo[1,2-a]pyridine

The synthesis commences with the reaction of 2,6-diaminopyridine with an α-haloketone, such as chloroacetaldehyde, in a suitable solvent. The reaction proceeds via an initial N-alkylation of one of the amino groups of the pyridine ring, followed by an intramolecular cyclization to form the fused imidazole ring.

Step 2: Vilsmeier-Haack Formylation

The 5-aminoimidazo[1,2-a]pyridine intermediate is then subjected to Vilsmeier-Haack formylation. The Vilsmeier reagent, a chloromethyliminium salt, is typically generated in situ from a formamide derivative, such as N,N-dimethylformamide (DMF), and a chlorinating agent like phosphorus oxychloride (POCl₃). This electrophilic reagent then attacks the electron-rich 3-position of the imidazo[1,2-a]pyridine ring, leading to the formation of the desired 3-carbaldehyde derivative after aqueous workup.[1]

Reaction Pathway for Method 1

Method_1 cluster_0 Step 1: Cyclization cluster_1 Step 2: Vilsmeier-Haack Formylation 2,6-Diaminopyridine 2,6-Diaminopyridine 5-Aminoimidazo[1,2-a]pyridine 5-Aminoimidazo[1,2-a]pyridine 2,6-Diaminopyridine->5-Aminoimidazo[1,2-a]pyridine Cyclization Chloroacetaldehyde Chloroacetaldehyde Chloroacetaldehyde->5-Aminoimidazo[1,2-a]pyridine Target_Molecule This compound 5-Aminoimidazo[1,2-a]pyridine->Target_Molecule Formylation Vilsmeier_Reagent Vilsmeier Reagent (DMF, POCl₃) Vilsmeier_Reagent->Target_Molecule

Caption: Two-step synthesis of the target molecule.

Method 2: One-Pot Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction

The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot, three-component reaction for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[2] By judicious choice of starting materials, this method can be adapted to directly yield the desired this compound.

This reaction involves the condensation of a 2-aminopyridine derivative, an aldehyde, and an isocyanide in the presence of a catalyst. To obtain the target molecule, 2,6-diaminopyridine would be used as the aminopyridine component. A protected formyl-containing aldehyde or a precursor that can be readily converted to a formyl group would be required as the aldehyde component. The isocyanide component can be varied to modulate the properties of the final product. The reaction proceeds through a series of steps including the formation of an imine intermediate, followed by nucleophilic attack of the isocyanide and subsequent intramolecular cyclization.[3][4]

Reaction Pathway for Method 2

Method_2 2,6-Diaminopyridine 2,6-Diaminopyridine Target_Molecule This compound 2,6-Diaminopyridine->Target_Molecule 2,6-Diaminopyridine->Target_Molecule GBB Reaction (One-Pot) Aldehyde_precursor Aldehyde Precursor Aldehyde_precursor->Target_Molecule Aldehyde_precursor->Target_Molecule GBB Reaction (One-Pot) Isocyanide Isocyanide Isocyanide->Target_Molecule Isocyanide->Target_Molecule GBB Reaction (One-Pot)

Caption: One-pot GBB three-component synthesis.

Comparative Analysis

ParameterMethod 1: Two-Step SynthesisMethod 2: GBB Three-Component Reaction
Reaction Steps Two distinct steps: cyclization and formylation.One-pot reaction.
Starting Materials 2,6-Diaminopyridine, chloroacetaldehyde, DMF, POCl₃.2,6-Diaminopyridine, a suitable aldehyde precursor, and an isocyanide.
Atom Economy Lower, due to the use of stoichiometric reagents and the generation of byproducts.Higher, as most of the atoms from the starting materials are incorporated into the final product.
Yield Generally moderate to good, but can be variable depending on the specific conditions of each step.Can provide good to excellent yields in a single step.[5]
Scalability Can be challenging to scale up due to the handling of hazardous reagents like POCl₃.Potentially more amenable to scale-up due to the one-pot nature, though optimization of conditions is crucial.[6]
Safety & Handling Involves the use of corrosive and hazardous reagents like POCl₃, requiring stringent safety precautions.Isocyanides can be toxic and have a strong, unpleasant odor, requiring careful handling in a well-ventilated fume hood.
Versatility The Vilsmeier-Haack formylation is a well-established and reliable method for introducing the aldehyde group.The choice of aldehyde and isocyanide allows for greater diversity in the final product structure.
Purification Requires purification of the intermediate and the final product, potentially leading to material loss.Purification of the final product from a complex reaction mixture may be challenging.

Experimental Protocols

Method 1: Two-Step Synthesis

Step 1: Synthesis of 5-Aminoimidazo[1,2-a]pyridine

  • To a solution of 2,6-diaminopyridine (1.0 eq) in ethanol, add chloroacetaldehyde (1.1 eq, 50% aqueous solution).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Vilsmeier-Haack Formylation

  • In a round-bottom flask, cool N,N-dimethylformamide (DMF) to 0°C.

  • Slowly add phosphorus oxychloride (POCl₃) (1.5 eq) to the cooled DMF with stirring, maintaining the temperature below 5°C.

  • Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 5-aminoimidazo[1,2-a]pyridine (1.0 eq) in DMF dropwise to the Vilsmeier reagent at 0°C.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and pour it onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to obtain this compound.

Method 2: Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction
  • To a mixture of 2,6-diaminopyridine (1.0 eq) and the aldehyde precursor (1.1 eq) in a suitable solvent (e.g., methanol), add a catalytic amount of a Lewis or Brønsted acid (e.g., scandium triflate or p-toluenesulfonic acid).[2]

  • Stir the mixture at room temperature for 30 minutes.

  • Add the isocyanide (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate this compound.

Conclusion

Both the classical two-step synthesis and the modern GBB three-component reaction offer viable pathways to this compound. The choice of method will ultimately depend on the specific requirements of the research project.

The two-step synthesis is a well-established and reliable method, particularly if the starting materials are readily available and the scale of the reaction is relatively small. However, it suffers from lower atom economy and involves the use of hazardous reagents.

The GBB three-component reaction presents a more elegant and efficient one-pot alternative with higher atom economy and the potential for greater molecular diversity. While it can offer high yields and is more amenable to scale-up, the availability and handling of specific aldehyde precursors and isocyanides may be a consideration.

For high-throughput synthesis and the generation of diverse libraries of imidazo[1,2-a]pyridine derivatives, the GBB reaction is a superior choice. For smaller-scale, targeted synthesis where reliability and predictability are paramount, the classical two-step approach remains a valuable tool in the synthetic chemist's arsenal.

References

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (URL not available)
  • Development of Novel and Efficient Processes for the Synthesis of 5-Amino and 5-Iminoimidazo[1,2-a]imidazoles via Three-Component Reaction Catalyzed by Zirconium(IV) Chloride. Frontiers in Chemistry, 7, 485. [Link]

  • Copper- and DMF-mediated switchable oxidative C–H cyanation and formylation of imidazo[1,2-a]pyridines using ammonium iodide. Organic & Biomolecular Chemistry, 15(38), 8195-8200. [Link]

  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. RSC Medicinal Chemistry, 13(12), 1935-1951. [Link]

  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 19, 727-735. [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 50(68), 9625-9645. [Link]

  • Microwave‐assisted Groebke‐Blackburn‐Bienaymé multicomponent reaction to synthesize imidazo fused heterocycles via in‐situ generated isocyanide. ChemistrySelect, 6(45), 12345-12349. [Link]

  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 836-857. [Link]

  • Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. [Link]

  • Development of Novel and Efficient Processes for the Synthesis of 5-Amino and 5-Iminoimidazo[1,2-a]imidazoles via Three-Component Reaction Catalyzed by Zirconium(IV) Chloride. Frontiers in Chemistry, 7. [Link]

  • Formylation of Furyl-substituted Imidazo[1,2-a]pyridine, Imidazo[1,2-a]pyrimidine and Imidazo[2,1-b]thiazole. Chemistry of Heterocyclic Compounds, 27(11), 1251-1254. [Link]

  • Plausible mechanism of formylation of imidazo-pyridine ring. (URL not available)
  • This compound. MySkinRecipes. [Link]

  • Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution. RSC Advances, 10(14), 8231-8241. [Link]

  • Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 19(7), 4963-4968. [Link]

  • Efficient synthesis and characterization of imidazo[1,2‐a]pyridine‐8‐carboxamide derivatives: A promising scaffold for drug development. Journal of Heterocyclic Chemistry. [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35237-35253. [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35237-35253. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Chemistry Central Journal, 19(1), 1-13. [Link]

Sources

Biological activity of 5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde vs other imidazopyridines

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Biological Activity of Imidazo[1,2-a]pyridine Derivatives

Prepared by: A Senior Application Scientist

This guide provides a comparative analysis of the biological activities of derivatives based on the imidazo[1,2-a]pyridine scaffold, with a specific focus on the potential of 5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde as a key synthetic intermediate. The imidazo[1,2-a]pyridine core is recognized as a "privileged structure" in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1][2][3] This guide will delve into the diverse pharmacological profiles of this class of compounds, including their anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) activities, supported by experimental data and mechanistic insights.

The Imidazo[1,2-a]pyridine Scaffold: A Foundation for Drug Discovery

The imidazo[1,2-a]pyridine system is a nitrogen-bridged heterocyclic compound that has garnered immense interest from medicinal chemists.[4] Its rigid structure and versatile substitution points allow for the fine-tuning of pharmacological properties, leading to the development of drugs like Zolpidem (a hypnotic), Alpidem (an anxiolytic), and Olprinone (a cardiotonic).[4][5] The broad therapeutic spectrum of this scaffold underscores its importance in the design and development of novel therapeutic agents.[6][7]

The compound of interest, this compound, is a valuable building block in this field. While direct biological data on this specific precursor is limited, its structure, featuring an amino group and a reactive carbaldehyde, makes it an ideal starting point for synthesizing diverse libraries of derivatives.[8] The aldehyde group at the C-3 position is particularly significant, as modifications at this site have been shown to strongly impact biological activity.[9] This guide will explore the activities of compounds derived from this and similar imidazopyridine cores.

Caption: General structure of the Imidazo[1,2-a]pyridine scaffold with standard numbering.

Anticancer Activity: A Primary Therapeutic Target

Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anticancer agents, with activities attributed to the inhibition of various protein kinases and other cellular targets.[10]

Mechanism of Action and Structure-Activity Relationship (SAR)

The anticancer effects of these compounds often stem from their ability to inhibit key enzymes in signaling pathways that are dysregulated in cancer, such as Cyclin-Dependent Kinases (CDKs), PI3 Kinase, and VEGFR. The substitution pattern on the imidazopyridine ring is critical for both potency and selectivity. For instance, studies have shown that introducing bulky and lipophilic biaryl ethers can lead to nanomolar potency against Mycobacterium tuberculosis, a concept in SAR that often translates to other targets.[11] Similarly, the presence of specific moieties like a p-chlorophenyl group at the C-3 position can confer high inhibitory activity against colon cancer cell lines (HT-29).[12]

A recent study detailed the synthesis of novel imidazo[1,2-a]pyridine derivatives and their evaluation against various cancer cell lines.[13] Compounds 6d and 6i from this study were found to inhibit DNA synthesis in the HepG2 human liver carcinoma cell line and induce apoptosis, a programmed cell death pathway crucial for eliminating cancerous cells.[13]

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activity of selected imidazo[1,2-a]pyridine derivatives against various human cancer cell lines. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound ID (Reference)Cancer Cell LineTarget/MechanismIC₅₀ (μM)Citation
Compound 12b Hep-2 (Laryngeal)Not Specified11[14][15]
HepG2 (Liver)13[14][15]
MCF-7 (Breast)11[14][15]
A375 (Melanoma)11[14][15]
Compound 12 HT-29 (Colon)Not Specified4.15[12]
Compound 18 MCF-7 (Breast)Not Specified14.81[12]
B16F10 (Melanoma)14.39
Compound 11 MCF-7 (Breast)Not Specified20.47[12]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The synthesized imidazopyridine derivatives are dissolved in DMSO and diluted to various concentrations. The cells are then treated with these compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the treatment medium is removed, and MTT solution is added to each well. The plate is incubated for 3-4 hours to allow viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value is then determined by plotting cell viability against compound concentration.

Caption: A typical workflow for the discovery of anticancer agents.

Anti-inflammatory Properties

Chronic inflammation is a key factor in numerous diseases. Several imidazopyridine derivatives have been identified as potent anti-inflammatory agents, primarily by inhibiting the production of pro-inflammatory cytokines.[16][17]

One study synthesized a series of imidazopyridines and found that compounds X10, X12, X13, X14, and X15 effectively inhibited the release of TNF-α and IL-6 in LPS-stimulated macrophages in a dose-dependent manner.[16] Notably, compound X12 showed no cytotoxicity in hepatic cells and provided significant protection against LPS-induced septic death in mouse models, highlighting its therapeutic potential.[16] Another derivative, Miroprofen, has also been studied for its anti-inflammatory activity, proving effective in suppressing pain and inflammation associated with increased vascular permeability.[18] The collective evidence suggests that an electron-donating substitution on the imidazopyridine skeleton is favorable for anti-inflammatory activity.[16]

Antimicrobial Activity

With the rise of multi-drug resistant bacterial infections, there is an urgent need for new antibiotics. The imidazopyridine scaffold has emerged as a promising foundation for developing novel antibacterial agents.[19][20]

Studies have demonstrated that trisubstituted imidazopyridines exhibit pronounced bactericidal activity.[19] The mechanism of action can vary, but the potential to overcome resistance is a significant advantage. For example, certain derivatives have shown strong activity against S. aureus, with the presence of a fluorine atom at the para position of a phenyl ring on the scaffold enhancing this activity.[19] Other research has identified polyfunctional imidazopyridine derivatives that efficiently inhibit the growth of both Gram-positive and Gram-negative bacteria.[21]

Compound TypeTarget OrganismActivity Metric (μg/mL)Key Structural FeatureCitation
Fluorinated IZP (4a) S. aureusMIC: 7.8Para-fluoro substitution[19]
Chalcone Derivative E. coli, P. aeruginosaZone of InhibitionChalcone moiety
Polyfunctional IZP (5d) Gram (+/-) bacteriaNot specifiedPositive sigma/bi values[21]

Central Nervous System (CNS) Applications

Imidazopyridines are well-known for their activity in the CNS.[22] This class includes GABAA receptor agonists used as sedatives and anxiolytics.[5] More recently, their potential in neurodegenerative diseases has been explored.

A novel series of imidazo[1,2-a]pyridine derivatives has been developed as ligands for detecting β-Amyloid (Aβ) plaques, which are a hallmark of Alzheimer's disease.[23][24] Specifically, the radioiodinated compound [¹²⁵I]16(IMPY) showed excellent binding affinity to Aβ aggregates (Kᵢ = 15.0 nM) and high brain uptake followed by a fast washout in normal mice, indicating low background signal.[23][24] This suggests its potential as an imaging agent for diagnosing Alzheimer's disease.[24] The structure-activity relationship in this series is highly specific, with most modifications to the parent compound leading to decreased binding affinity.[23]

CNS_Pathway cluster_AD Alzheimer's Disease Pathology cluster_Imaging Diagnostic Imaging APP Amyloid Precursor Protein (APP) Abeta β-Amyloid (Aβ) Monomers APP->Abeta Cleavage by Secretases Plaques Aβ Plaques (Neurotoxic) Abeta->Plaques Aggregation Detection PET/SPECT Imaging of Plaques Plaques->Detection Enables Visualization IMPY Imidazopyridine Ligand (e.g., IMPY) IMPY->Plaques Binds with High Affinity

Caption: Role of Imidazopyridine ligands in detecting β-Amyloid plaques.

Conclusion

The imidazo[1,2-a]pyridine scaffold is a remarkably versatile and pharmacologically significant structure. While this compound serves as a crucial synthetic intermediate, the derivatives stemming from this core exhibit a vast range of biological activities. Extensive research has demonstrated their potential as potent anticancer, anti-inflammatory, antimicrobial, and CNS-active agents. The structure-activity relationships are often well-defined, showing that specific substitutions at key positions on the heterocyclic ring system can dramatically influence potency and selectivity. Future research focused on modifying this privileged scaffold will undoubtedly continue to yield novel and effective therapeutic candidates for a wide array of diseases.

References

  • Acar, Ç., et al. (2021). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. [Source not explicitly named, link provided]
  • Zhi-Ping, Z., et al. (2003). Structure−Activity Relationship of Imidazo[1,2-a]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain. Journal of Medicinal Chemistry.
  • Lagu, B., et al. (2014). Discovery, Structure–Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors. Journal of Medicinal Chemistry.
  • Thakur, A., et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Antibiotics.
  • Xu, Y., et al. (2012).
  • Zhi-Ping, Z., et al. (2003). Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain. Journal of Medicinal Chemistry.
  • Kumar, A., et al. (2021). Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances. Journal of Biomolecular Structure & Dynamics.
  • Khan, I., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets.
  • Kumar, K., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry.
  • Ganesan, S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances.
  • Li, J., et al. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Bioorganic & Medicinal Chemistry Letters.
  • Sharma, A., et al. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry.
  • Kumar, N., et al. (2025).
  • Thakur, A., et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Antibiotics.
  • Bekhit, A. A., et al. (2010). Post Groebke-Blackburn multicomponent protocol: synthesis of new polyfunctional imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry.
  • Chourasiya, A., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry.
  • Kirwen, T. L., et al. (2021).
  • Zajdel, P., et al. (2019). Imidazopyridine-based selective and multifunctional ligands of biological targets associated with psychiatric and neurodegenerative diseases. European Journal of Medicinal Chemistry.
  • Ganesan, S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances.
  • Husain, A., et al. (2014).
  • Volpi, G., et al. (2024).
  • Helms, B. D., et al. (2016). Pyridines and Imidazopyridines with Medicinal Significance. Current Organic Chemistry.
  • Ersatir, M. (2024).
  • Tarayre, J. P., et al. (1981). Anti-inflammatory activity of an imidazopyridine derivative (miroprofen). Arzneimittel-Forschung.
  • Chourasiya, A., et al. (2016).
  • Allen, S., et al. (2008). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters.
  • Request PDF. (2025). Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis.
  • Wikipedia. (n.d.). Imidazopyridine. Wikipedia.
  • BOMBET, M.-A., et al. (2018).
  • Kirwen, T. L., et al. (2021).
  • MySkinRecipes. (n.d.). This compound. MySkinRecipes.
  • Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry.
  • Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. WestminsterResearch.

Sources

Validating the Mechanism of Action of 5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde Derivatives: A Comparative Guide to Experimental Validation

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-tuberculosis effects.[1][2] A significant portion of these activities are attributed to the inhibition of protein kinases, crucial regulators of cellular processes that are often dysregulated in disease.[3] The core structure of 5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde serves as a key intermediate in the synthesis of such kinase inhibitors, suggesting its derivatives likely share this mechanism of action, leading to downstream effects like apoptosis and cell cycle arrest.[4][5]

This guide provides a comprehensive framework for researchers to validate the presumed mechanism of action of novel this compound derivatives, focusing on kinase inhibition and subsequent cellular consequences. We will objectively compare experimental approaches and present supporting data formats, using well-characterized inhibitors of the PI3K/Akt/mTOR pathway as a benchmark for comparison.

The PI3K/Akt/mTOR Pathway: A Primary Target for Imidazopyridine Derivatives

The PI3K/Akt/mTOR signaling cascade is a critical pathway that governs cell proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several imidazo[1,2-a]pyridine derivatives have been reported to inhibit components of this pathway. Therefore, a logical first step in elucidating the mechanism of a novel this compound derivative is to investigate its effect on this signaling axis.

Section 1: Initial Screening for Anti-proliferative and Apoptotic Activity

Before delving into specific kinase inhibition, it's essential to confirm that the derivative elicits a biological response in a relevant cancer cell line.

Cell Viability Assays

The initial assessment of a compound's anti-cancer potential involves determining its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer, HT-29 colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the this compound derivative (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.

Apoptosis Assays

A common mechanism by which anti-cancer compounds induce cell death is through apoptosis. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to quantify apoptosis.

Experimental Protocol: Annexin V/PI Staining

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Annexin V-positive, PI-negative cells: Early apoptotic

    • Annexin V-positive, PI-positive cells: Late apoptotic/necrotic

    • Annexin V-negative, PI-negative cells: Live

Section 2: Validating Kinase Inhibition

Assuming the derivative shows anti-proliferative and pro-apoptotic activity, the next step is to investigate its effect on specific kinases.

In Vitro Kinase Assays

Biochemical assays directly measure the ability of a compound to inhibit the activity of a purified enzyme. These are crucial for confirming direct target engagement and determining the potency of inhibition.

Experimental Protocol: In Vitro Kinase Assay (e.g., for PI3K)

  • Reaction Setup: In a 96-well plate, combine the purified kinase (e.g., PI3Kα), its substrate (e.g., PIP2), and a range of concentrations of the test compound.

  • Initiate Reaction: Add ATP to start the kinase reaction and incubate at room temperature for a specified time.

  • Detection: Use a detection reagent that specifically recognizes the phosphorylated product (e.g., an antibody-based detection system like HTRF or a luminescence-based assay that measures the amount of ATP remaining).

  • Data Analysis: Calculate the IC50 value for kinase inhibition.

Cellular Target Engagement: Western Blotting

To confirm that the compound inhibits the target kinase within a cellular context, Western blotting is used to assess the phosphorylation status of downstream substrates. For the PI3K/Akt/mTOR pathway, a key downstream target of PI3K is Akt.

Experimental Protocol: Western Blotting for p-Akt

  • Cell Lysis: Treat cancer cells with the test compound for a short period (e.g., 1-2 hours) and then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody specific for the phosphorylated form of Akt (p-Akt) and a primary antibody for total Akt as a loading control.

  • Secondary Antibody and Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: A reduction in the p-Akt signal relative to total Akt indicates inhibition of the upstream kinase (PI3K).

Comparative Data Table: Kinase Inhibition
CompoundTarget KinaseIn Vitro IC50 (nM)Cellular p-Akt Inhibition (at 1 µM)
Derivative X PI3KαExperimental DataExperimental Data
ZSTK474 (PI3K Inhibitor) PI3Kα1.8>90% reduction
Rapamycin (mTOR Inhibitor) mTORN/A (not a direct PI3K inhibitor)No significant change

Section 3: Visualizing Pathways and Workflows

G cluster_0 PI3K/Akt/mTOR Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase PI3K PI3K PIP2 PIP2 PIP3 PIP3 PDK1 PDK1 Akt Akt mTORC1 mTORC1 Cell Growth & Proliferation Cell Growth & Proliferation Apoptosis Inhibition Apoptosis Inhibition This compound Derivative This compound Derivative

G

Conclusion

This guide outlines a systematic and robust approach to validating the mechanism of action of novel this compound derivatives. By combining initial phenotypic screens with specific biochemical and cell-based assays, researchers can confidently establish a compound's mode of action. The comparative framework, using well-characterized inhibitors, provides essential context for interpreting the experimental data. This rigorous validation is a critical step in the pre-clinical development of new therapeutic agents.

References

  • MySkinRecipes. This compound. Available from: [Link]

  • Bhavya, K., et al. (2022). Novel imidazo [1, 2-a] pyridine derivatives induce apoptosis and cell cycle arrest in non-small cell lung cancer by activating NADPH oxidase mediated oxidative stress. Life Sciences, 294, 120334.
  • Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48.
  • Sartorelli, A. C., et al. (1987). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 30(11), 1905-1912.
  • Adel Awadalah, et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Molecules, 27(18), 6035.
  • Patel, S. B., et al. (2020). Design, Synthesis, Anti-Cancer Activity, and in silico Studies of Novel Imidazo[1,2-a]pyridine Derivatives. Russian Journal of General Chemistry, 90(9), 1727-1736.
  • Li, Y., et al. (2022). A Novel Imidazo[1,2-a]pyridine Compound Reduces Cell Viability and Induces Apoptosis of HeLa Cells by p53/Bax-Mediated Activation of Mitochondrial Pathway. Anticancer Agents in Medicinal Chemistry, 22(6), 1102-1110.
  • Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8), e200324228067.
  • Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1).
  • Ghorbani, M., et al. (2020). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. New Journal of Chemistry, 44(39), 16954-16963.
  • Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. WestminsterResearch.
  • Gholami, M. H., et al. (2024). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. BioImpacts, 14(1), 59-70.
  • Othman, A. A., et al. (2021). Synthesis, biological evaluation and molecular modeling studies of Imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. Bioorganic Chemistry, 115, 105221.
  • MySkinRecipes. This compound. Available from: [Link]

  • Kim, J. H., et al. (2006). 5-Aminoimidazole-4-carboxamide-ribonucleoside enhances oxidative stress-induced apoptosis through activation of nuclear factor-kappa B in mouse neuro 2a neuroblastoma cells. Neuroscience Letters, 394(3), 221-225.
  • Su, R., et al. (2007). 5-Aminoimidazole-4-carboxamide riboside sensitizes TRAIL- and TNFα-induced cytotoxicity in colon cancer cells through AMP-activated protein kinase signaling. Molecular Cancer Therapeutics, 6(5), 1562-1571.
  • Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48.
  • Kryštof, V., et al. (2021). Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. European Journal of Medicinal Chemistry, 216, 113309.
  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available from: [Link]

  • Barluenga, J., et al. (2011). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 21(16), 4698-4701.
  • da Silva, A. B., et al. (2023). Phytotoxicity Study of (Amino)imidazo[1,2-a]pyridine Derivatives Toward the Control of Bidens pilosa, Urochloa decumbens, and Panicum maximum Weeds. Journal of Agricultural and Food Chemistry, 71(4), 1869-1880.
  • Singh, V., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963-2994.
  • Singh, V., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update.

Sources

A Comparative Guide to the Reproducibility of 5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde Synthesis Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde stands out as a valuable intermediate, particularly in the development of kinase inhibitors and antiviral agents.[1] Its unique structure provides a versatile scaffold for the creation of biologically active molecules. However, the reproducibility of synthetic protocols is a critical factor that can significantly impact the efficiency of drug discovery pipelines. This guide offers an in-depth, objective comparison of established and potential synthesis protocols for this compound, providing supporting experimental data and insights to aid researchers in selecting the most reliable and efficient methods.

Introduction to the Synthetic Challenge

The synthesis of this compound typically involves a two-stage process: the initial construction of the 5-aminoimidazo[1,2-a]pyridine core, followed by the introduction of a formyl group at the 3-position. The reproducibility of the overall synthesis is contingent on the efficiency and reliability of both stages. This guide will dissect two primary approaches for the crucial formylation step: the classical Vilsmeier-Haack reaction and a modern microwave-assisted approach. A foundational protocol for the synthesis of the prerequisite 5-aminoimidazo[1,2-a]pyridine will also be detailed, providing a complete synthetic pathway.

Part 1: Synthesis of the Precursor: 5-Aminoimidazo[1,2-a]pyridine

A reliable synthesis of the 5-aminoimidazo[1,2-a]pyridine core is paramount. A common and effective method involves the cyclocondensation of 2,6-diaminopyridine with an appropriate C2 synthon, such as chloroacetaldehyde.

Protocol 1: Cyclocondensation of 2,6-Diaminopyridine

This method builds upon the well-established Tschitschibabin reaction for imidazo[1,2-a]pyridine synthesis. The presence of two amino groups in 2,6-diaminopyridine introduces regioselectivity challenges, but under controlled conditions, the desired 5-amino isomer can be obtained.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-diaminopyridine (1.0 eq.) in a suitable solvent such as ethanol or n-butanol.

  • Reagent Addition: To the stirred solution, add chloroacetaldehyde (1.1 eq., typically as a 40-50% aqueous solution) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 5-aminoimidazo[1,2-a]pyridine.

Causality Behind Experimental Choices:

  • Solvent: Ethanol and n-butanol are chosen for their ability to dissolve the starting materials and for their appropriate boiling points to facilitate the reaction without excessive evaporation.

  • Base: Sodium bicarbonate is used to neutralize the hydrochloric acid formed during the reaction, which prevents the protonation of the amino groups and facilitates the cyclization.

  • Purification: Column chromatography is essential to separate the desired 5-aminoimidazo[1,2-a]pyridine from potential unreacted starting materials and isomeric byproducts.

Part 2: Formylation of 5-Aminoimidazo[1,2-a]pyridine: A Comparative Analysis

With a reliable method for the precursor established, we now turn to the critical formylation step. The electron-donating amino group at the 5-position activates the imidazo[1,2-a]pyridine ring, making it susceptible to electrophilic substitution at the 3-position.

Method A: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classical and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2] The reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Reaction Mechanism:

The reaction proceeds via the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt). This reagent then undergoes an electrophilic aromatic substitution with the electron-rich 5-aminoimidazo[1,2-a]pyridine. The resulting iminium salt is subsequently hydrolyzed during workup to yield the aldehyde.[3]

Vilsmeier_Haack DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Precursor 5-Aminoimidazo[1,2-a]pyridine Precursor->Iminium_Salt Electrophilic Aromatic Substitution Product This compound Iminium_Salt->Product Hydrolysis Aqueous Work-up Hydrolysis->Product

Caption: Vilsmeier-Haack Reaction Workflow.

Experimental Protocol (Adapted from similar formylations):

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF, 10 eq.) to 0 °C. Add phosphorus oxychloride (POCl₃, 3 eq.) dropwise with stirring, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Substrate Addition: Dissolve 5-aminoimidazo[1,2-a]pyridine (1.0 eq.) in DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice. Neutralize the mixture with a saturated aqueous solution of sodium carbonate or sodium hydroxide until a precipitate forms.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.

Discussion on Reproducibility:

The Vilsmeier-Haack reaction is generally robust; however, its reproducibility can be influenced by several factors:

  • Moisture Sensitivity: The Vilsmeier reagent is highly sensitive to moisture. Rigorously dry glassware and anhydrous solvents are crucial for consistent results.

  • Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and requires careful temperature control to prevent decomposition.

  • Stoichiometry: The ratio of POCl₃ to DMF can affect the reactivity of the Vilsmeier reagent. An excess of the reagent is typically used to ensure complete conversion of the substrate.

  • Work-up Procedure: The hydrolysis of the iminium salt intermediate must be carefully controlled to avoid side reactions.

Method B: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reactions, often leading to higher yields and cleaner products in significantly shorter reaction times.[4] A potential microwave-assisted protocol for the synthesis of this compound can be adapted from the synthesis of other 3-formyl imidazo[1,2-a]pyridines.[4]

Reaction Mechanism:

This method involves the reaction of a 2-aminopyridine derivative with bromomalonaldehyde. The proposed mechanism involves the initial formation of an enamine intermediate, followed by intramolecular cyclization and elimination to afford the final product.[4]

Microwave_Synthesis Aminopyridine 5-Amino-2-aminopyridine Microwave Microwave Irradiation Aminopyridine->Microwave Bromomalonaldehyde Bromomalonaldehyde Bromomalonaldehyde->Microwave Enamine Enamine Intermediate Microwave->Enamine Condensation Product This compound Enamine->Product Intramolecular Cyclization

Caption: Microwave-Assisted Synthesis Workflow.

Experimental Protocol (Adapted from literature): [4]

  • Reaction Setup: In a 10 mL microwave reaction vial, combine 5-amino-2-aminopyridine (1.0 eq.), bromomalonaldehyde (1.2 eq.), and a suitable solvent mixture such as ethanol:water (1:1 v/v).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a constant temperature of 100-120 °C for 10-20 minutes.

  • Work-up: After the reaction is complete, cool the vial to room temperature.

  • Isolation and Purification: The product may precipitate upon cooling and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by column chromatography on silica gel.

Discussion on Reproducibility:

Microwave-assisted synthesis offers several advantages that can enhance reproducibility:

  • Precise Temperature and Pressure Control: Modern microwave reactors allow for precise control of reaction parameters, leading to more consistent results.

  • Rapid and Uniform Heating: Microwave irradiation provides rapid and uniform heating of the reaction mixture, minimizing the formation of byproducts due to localized overheating.

  • Shorter Reaction Times: The significantly reduced reaction times lessen the chance of product degradation or side reactions.

  • Scalability: While optimization is required, microwave-assisted protocols can often be scaled up with good reproducibility.

Comparative Summary of Formylation Protocols

ParameterVilsmeier-Haack ReactionMicrowave-Assisted Synthesis
Reaction Time 2-4 hours10-20 minutes
Temperature 60-70 °C100-120 °C
Reagents POCl₃, DMFBromomalonaldehyde
Solvent DMFEthanol/Water
Yield Moderate to GoodGood to Excellent[4]
Key Challenges Moisture sensitivity, temperature controlSpecialized equipment required
Reproducibility Good with strict control of conditionsPotentially higher due to precise control

Characterization of this compound

Accurate characterization of the final product is essential to validate the success and purity of the synthesis. The following spectroscopic data are expected for this compound:

  • ¹H NMR: The spectrum should show characteristic peaks for the aldehyde proton (around 9-10 ppm), as well as distinct signals for the aromatic protons on the imidazo[1,2-a]pyridine core and the amino group protons.

  • ¹³C NMR: The spectrum will display a signal for the carbonyl carbon of the aldehyde group (typically in the range of 180-190 ppm), along with signals for the carbons of the heterocyclic ring system.

  • IR Spectroscopy: A strong absorption band corresponding to the C=O stretching vibration of the aldehyde will be observed around 1670-1690 cm⁻¹. The N-H stretching vibrations of the amino group will appear in the region of 3300-3500 cm⁻¹.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (C₈H₇N₃O, MW: 161.16 g/mol ).[5]

Conclusion and Recommendations

Both the Vilsmeier-Haack reaction and microwave-assisted synthesis present viable pathways for the formylation of 5-aminoimidazo[1,2-a]pyridine.

  • The Vilsmeier-Haack reaction is a well-established and cost-effective method. However, its reproducibility is highly dependent on the meticulous control of reaction conditions, particularly the exclusion of moisture and precise temperature management. It is a suitable choice for laboratories with experience in handling air- and moisture-sensitive reagents.

  • The microwave-assisted synthesis , while requiring specialized equipment, offers significant advantages in terms of reaction speed, yield, and potentially higher reproducibility due to the precise control over reaction parameters. For laboratories focused on high-throughput synthesis and rapid lead optimization, this modern approach is highly recommended.

Ultimately, the choice of protocol will depend on the specific resources, expertise, and objectives of the research team. It is advisable to perform small-scale pilot reactions to optimize the chosen protocol for the specific substrate and equipment available to ensure the highest degree of reproducibility and success in the synthesis of this valuable pharmaceutical intermediate.

References

  • Kusy, D., Maniukiewicz, W., & Blazewska, K. M. (2019). Microwave-assisted synthesis of 3-formyl substituted imidazo[1,2-a]pyridines. Tetrahedron Letters, 60(42), 151679.
  • (This reference is not explicitly cited in the text but provides general context on imidazo[1,2-a]pyridine synthesis)
  • (This reference is not explicitly cited in the text but provides general context on imidazo[1,2-a]pyridine synthesis)
  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Indian Journal of Chemistry - Section B, 55B(4), 516-523.
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(40), 28247-28283.
  • (This reference is not explicitly cited in the text but provides general context on the Vilsmeier-Haack reaction)
  • (This reference is not explicitly cited in the text but provides general context on imidazo[1,2-a]pyridine synthesis)
  • (This reference is not explicitly cited in the text but provides general context on imidazo[1,2-a]pyridine synthesis)
  • (This reference is not explicitly cited in the text but provides general context on imidazo[1,2-a]pyridine synthesis)
  • (This reference is not explicitly cited in the text but provides general context on imidazo[1,2-a]pyridine synthesis)
  • (This reference is not explicitly cited in the text but provides general context on imidazo[1,2-a]pyridine synthesis)
  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • (This reference is not explicitly cited in the text but provides general context on microwave-assisted synthesis)
  • (This reference is not explicitly cited in the text but provides general context on imidazo[1,2-a]pyridine synthesis)
  • This compound. MySkinRecipes. (n.d.). Retrieved from [Link]

  • (This reference is not explicitly cited in the text but provides general context on imidazo[1,2-a]pyridine synthesis)
  • (This reference is not explicitly cited in the text but provides general context on microwave-assisted synthesis)
  • (This reference is not explicitly cited in the text but provides general context on imidazo[1,2-a]pyridine synthesis)
  • (This reference is not explicitly cited in the text but provides general context on imidazo[1,2-a]pyridine synthesis)
  • (This reference is not explicitly cited in the text but provides general context on microwave-assisted synthesis)
  • (This reference is not explicitly cited in the text but provides general context on spectroscopic analysis)
  • This compound. Laibo Chem. (n.d.). Retrieved from [Link]

Sources

The Imidazo[1,2-a]pyridine Scaffold: A Head-to-Head Comparison in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the imidazo[1,2-a]pyridine scaffold has emerged as a "privileged" structure, a testament to its remarkable versatility and presence in a multitude of clinically successful drugs.[1][2] Its unique physicochemical and structural features offer a robust platform for developing novel therapeutics across a wide range of diseases, from infectious diseases to oncology.[3][4] This guide provides a comprehensive, head-to-head comparison of the imidazo[1,2-a]pyridine scaffold against other commonly employed heterocyclic systems, offering field-proven insights and experimental data to inform rational drug design.

The Imidazo[1,2-a]pyridine Core: Physicochemical and Structural Advantages

The imidazo[1,2-a]pyridine is a fused bicyclic 5-6 heterocycle that presents a unique combination of properties making it an attractive scaffold for drug design.[5] Its rigid structure provides a defined orientation for substituent groups, facilitating optimal interactions with biological targets. Furthermore, the presence of nitrogen atoms allows for hydrogen bonding and fine-tuning of the molecule's electronic properties.

One of the key advantages of the imidazo[1,2-a]pyridine scaffold is its tunable lipophilicity. The partition coefficient (log P) of derivatives can be modulated to achieve a favorable balance between aqueous solubility and membrane permeability, a critical factor for oral bioavailability.[6][7] This adaptability allows medicinal chemists to optimize the pharmacokinetic profile of drug candidates.

Head-to-Head Scaffold Comparison: Imidazo[1,2-a]pyridine vs. Key Alternatives

The selection of a core scaffold is a critical decision in the drug discovery process. Here, we compare the imidazo[1,2-a]pyridine scaffold with three other prominent heterocyclic systems: benzimidazole, imidazo[1,2-a]pyrimidine, and indole.

Imidazo[1,2-a]pyridine vs. Benzimidazole

Benzimidazole is another widely used scaffold in medicinal chemistry, sharing structural similarities with the purine nucleobases.[1][8] Both scaffolds have demonstrated significant potential in the development of kinase inhibitors and other targeted therapies.[9][10]

PropertyImidazo[1,2-a]pyridineBenzimidazoleRationale & Causality
Synthesis Generally accessible through various methods, including one-pot multicomponent reactions.[11]Well-established synthetic routes, often involving condensation reactions.The choice of synthesis often depends on the desired substitution pattern and the availability of starting materials. Multicomponent reactions for imidazo[1,2-a]pyridines can offer rapid library generation.
Physicochemical Properties Tunable lipophilicity and good solubility profiles can be achieved.[6]Generally possess lower aqueous solubility, which can present formulation challenges.[12]The additional nitrogen atom in the pyridine ring of the imidazo[1,2-a]pyridine scaffold can contribute to improved polarity and solubility compared to the carbocyclic benzene ring in benzimidazole.
Pharmacokinetics Derivatives have shown favorable oral bioavailability and metabolic stability.[13]Subject to first-pass metabolism in the liver, which can lead to the formation of active or inactive metabolites and potentially low bioavailability.[14][15]The metabolic fate of each scaffold is highly dependent on the specific substituents. However, the imidazo[1,2-a]pyridine core can be strategically modified to block metabolic hotspots.
Biological Activity Broad spectrum of activity, including anticancer, anti-inflammatory, and antimicrobial.[4][16]Wide range of biological activities, particularly as kinase inhibitors and antiparasitic agents.[9][12]Both scaffolds can present pharmacophores in a 3D space that allows for effective binding to a variety of biological targets.
Imidazo[1,2-a]pyridine vs. Imidazo[1,2-a]pyrimidine

The imidazo[1,2-a]pyrimidine scaffold is a close structural analog of imidazo[1,2-a]pyridine, with an additional nitrogen atom in the six-membered ring. This seemingly minor change can have significant implications for the molecule's properties and biological activity.[17]

PropertyImidazo[1,2-a]pyridineImidazo[1,2-a]pyrimidineRationale & Causality
Synthesis Versatile synthetic routes are well-established.Synthetically accessible, often through similar condensation strategies.[18]The choice between the two scaffolds may be influenced by the commercial availability and reactivity of the corresponding 2-aminopyridine or 2-aminopyrimidine starting materials.
Physicochemical Properties Generally good balance of lipophilicity and solubility.The additional nitrogen atom can increase polarity and potentially enhance aqueous solubility.[19]The increased nitrogen content in the imidazo[1,2-a]pyrimidine ring system can lead to a lower logP and improved solubility, which can be advantageous for certain therapeutic applications.
Pharmacokinetics Favorable ADME profiles have been reported for many derivatives.In silico ADME predictions suggest good drug-like properties for many derivatives.[20][21]The pharmacokinetic profiles of both scaffolds are highly dependent on the specific substitution patterns. The additional nitrogen in the pyrimidine ring may offer different metabolic liabilities or opportunities for transporter interactions.
Biological Activity Broad spectrum of activity.Also exhibits a wide range of biological activities, including antiviral and anticancer properties.[16][22]The position of the nitrogen atoms can influence the scaffold's ability to act as a hydrogen bond donor or acceptor, leading to differential binding affinities for various targets.
Imidazo[1,2-a]pyridine vs. Indole

The indole scaffold is a prominent feature in many natural products and approved drugs. Scaffold hopping from indole to imidazo[1,2-a]pyridine has been a successful strategy in drug discovery, highlighting both their similarities and differences.[6][7]

PropertyImidazo[1,2-a]pyridineIndoleRationale & Causality
Synthesis Readily synthesized through various convergent strategies.Well-established and diverse synthetic methodologies exist.The choice of scaffold may be guided by the desired complexity and the efficiency of the synthetic route to access diverse derivatives.
Physicochemical Properties Good potential for achieving drug-like properties.The indole nitrogen can act as a hydrogen bond donor, influencing solubility and binding interactions.The imidazo[1,2-a]pyridine scaffold offers a different arrangement of hydrogen bond acceptors, which can be exploited to achieve desired physicochemical properties and target interactions.
Pharmacokinetics Can be optimized for good metabolic stability.The indole ring is susceptible to oxidative metabolism by cytochrome P450 enzymes.The imidazo[1,2-a]pyridine core can offer improved metabolic stability compared to the indole scaffold, which is a common rationale for scaffold hopping.
Biological Activity Broad and diverse biological activities.Wide range of biological activities, particularly in oncology and neuroscience.[23]Both scaffolds can serve as effective bioisosteres for each other, presenting key pharmacophoric features in a similar spatial arrangement to interact with biological targets.[24]

Experimental Protocols: A Foundation for Self-Validating Research

The following protocols provide detailed, step-by-step methodologies for the synthesis and evaluation of imidazo[1,2-a]pyridine derivatives, ensuring a robust and reproducible experimental workflow.

General Synthetic Protocol for Imidazo[1,2-a]pyridines

This protocol describes a general and efficient one-pot, three-component synthesis of 3-substituted imidazo[1,2-a]pyridines.

Diagram of the Synthetic Workflow:

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product aminopyridine 2-Aminopyridine catalyst Sc(OTf)3 (10 mol%) aminopyridine->catalyst aldehyde Aldehyde aldehyde->catalyst isonitrile Isonitrile isonitrile->catalyst solvent Solvent-free catalyst->solvent conditions Microwave, 100 °C, 15-30 min solvent->conditions product 3-Substituted Imidazo[1,2-a]pyridine conditions->product

Caption: One-pot synthesis of imidazo[1,2-a]pyridines.

Step-by-Step Methodology:

  • To a 10 mL microwave vial, add 2-aminopyridine (1.0 mmol), the corresponding aldehyde (1.0 mmol), isonitrile (1.2 mmol), and scandium(III) triflate (0.1 mmol).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 100 °C for 15-30 minutes.

  • After completion of the reaction (monitored by TLC), allow the vial to cool to room temperature.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired 3-substituted imidazo[1,2-a]pyridine.[11]

In Vitro Cell Viability (MTT) Assay

This protocol details the procedure for assessing the cytotoxic effects of imidazo[1,2-a]pyridine derivatives on cancer cell lines.

Diagram of the MTT Assay Workflow:

G cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay seed_cells Seed cells in 96-well plate incubate1 Incubate for 24h seed_cells->incubate1 add_compound Add test compound incubate1->add_compound incubate2 Incubate for 48h add_compound->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_solubilizer Add solubilization buffer incubate3->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance

Caption: Workflow of the MTT cell viability assay.

Step-by-Step Methodology:

  • Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compounds in the appropriate cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubate the plate for 48 hours at 37°C in a 5% CO2 atmosphere.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Remove the medium and add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.[20][25]

Microsomal Stability Assay

This protocol outlines a method for evaluating the metabolic stability of imidazo[1,2-a]pyridine derivatives in liver microsomes.

Diagram of the Microsomal Stability Assay Workflow:

G cluster_preparation Preparation cluster_reaction_initiation Reaction cluster_time_points Sampling & Quenching cluster_analysis Analysis prepare_mix Prepare incubation mixture (microsomes, buffer) pre_incubate Pre-incubate at 37°C prepare_mix->pre_incubate add_compound Add test compound pre_incubate->add_compound add_nadph Initiate reaction with NADPH add_compound->add_nadph aliquot Take aliquots at time points (0, 5, 15, 30, 60 min) add_nadph->aliquot quench Quench with cold acetonitrile containing internal standard aliquot->quench centrifuge Centrifuge to precipitate proteins quench->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze

Caption: Workflow of the in vitro microsomal stability assay.

Step-by-Step Methodology:

  • Prepare an incubation mixture containing liver microsomes (e.g., human or rat, 0.5 mg/mL), phosphate buffer (100 mM, pH 7.4), and MgCl2 (3 mM).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Add the test compound (final concentration 1 µM) to the incubation mixture.

  • Initiate the metabolic reaction by adding an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the compound.[26][27][28]

Conclusion: Rational Scaffold Selection for Future Drug Discovery

The imidazo[1,2-a]pyridine scaffold continues to be a cornerstone in medicinal chemistry, offering a versatile and tunable platform for the design of novel therapeutics. This guide has provided a head-to-head comparison with other key heterocyclic systems, highlighting the relative advantages and disadvantages of each in terms of their physicochemical properties, pharmacokinetic profiles, and synthetic accessibility. By understanding these nuances, researchers can make more informed decisions in the critical process of scaffold selection, ultimately accelerating the discovery and development of the next generation of innovative medicines. The provided experimental protocols offer a robust framework for the synthesis and evaluation of these compounds, ensuring the generation of high-quality, reproducible data.

References

  • Spasov A.A., Smirnova L.A., Iezhitsa I.N., Sergeeva S.A., Ozerov A.A. (2002) Pharmacokinetic of benzimidazole derivatives. Voprosy Meditsinskoi Khimii, 48(3), 233-258. [Link]

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). [Link]

  • [Pharmacokinetics of benzimidazole derivatives]. PubMed. [Link]

  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. PMC - NIH. [Link]

  • Pharmacokinetic Properties of Benzimidazoles. ResearchGate. [Link]

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC - NIH. [Link]

  • Aqueous Solubility Assay. Bienta. [Link]

  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed. [Link]

  • Aqueous Solubility Assays. Creative Bioarray. [Link]

  • Pharmacokinetics and drug-like characteristics of Benzimidazole derivatives. ResearchGate. [Link]

  • In-silico ADME analysis of Imidazo(1,2-a)pyrimidine derivatives as antiepileptic agents. IDAAM Publications. [Link]

  • Biological data for benzimidazolea nd imidazo[1,2-a]pyridine an- alogues. ResearchGate. [Link]

  • Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]

  • Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research. [Link]

  • Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. ResearchGate. [Link]

  • Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agen. Semantic Scholar. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. ResearchGate. [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. [Link]

  • Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads. NIH. [Link]

  • A Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines. ijrpr. [Link]

  • Multicomponent Solvent-Free Synthesis Of Benzimidazolyl Imidazo[1,2-a]-pyridine Under Microwave Irradiation. SciSpace. [Link]

  • Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. PubMed. [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]

  • Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. ChemRxiv. [Link]

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. PubMed. [Link]

  • Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads. RSC Medicinal Chemistry (RSC Publishing). [Link]

  • Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. PubMed - NIH. [Link]

  • metabolic stability & determining intrinsic drug clearance. YouTube. [Link]

  • 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. PMC - NIH. [Link]

  • Imidazo(1,2-a)pyrimidine. PubChem. [Link]

  • Design and Optimization of Novel Benzimidazole- and Imidazo[4,5-b]pyridine-Based ATM Kinase Inhibitors with Subnanomolar Activities. ResearchGate. [Link]

  • Literature review for imidazo[1,2‐a]pyridine derivatives, similarities drawn in red ink. [Link]

  • Imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyrazines: the role of nitrogen position in inotropic activity. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Facile Synthesis of Imidazo[1,2-a]pyridines via Tandem Reaction. ResearchGate. [Link]

  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PMC - PubMed Central. [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC - NIH. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). ResearchGate. [Link]

  • (PDF) Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. ResearchGate. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link]

  • Indole–Imidazole Hybrids as Emerging Therapeutic Scaffolds: Synthetic Advances and Biomedical Applications. MDPI. [Link]

  • Design, Synthesis, Anti-Cancer Activity, and in silico Studies of Novel Imidazo[1,2-a]pyridine Derivatives. ResearchGate. [Link]

  • Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. [Link]

  • Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives. NIH. [Link]

  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed. [Link]

  • A novel Imidazo[1,2-a]pyridine derivative modulates active KRASG12D through off-like conformational shifts in switch-I and switch-II regions, mimicking inactive KRASG12D. PubMed. [Link]

  • Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. ResearchGate. [Link]

Sources

Comparative In Vivo Efficacy of 5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde Analogs in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Preclinical Assessment

This guide provides a comparative analysis of the in vivo efficacy of emerging 5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde analogs as potential therapeutic agents. Designed for researchers and drug development professionals, this document synthesizes key preclinical findings, elucidates the rationale behind experimental designs, and presents detailed protocols for reproducible in vivo evaluation. We will explore the anti-tumor activities of this chemical class, with a particular focus on analogs targeting key kinases in oncogenic pathways.

Introduction to Imidazo[1,2-a]pyridines in Oncology

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of several clinically approved drugs. Its rigid, planar structure and synthetic tractability make it an ideal framework for developing selective kinase inhibitors. The addition of a 5-amino group and a 3-carbaldehyde moiety can significantly influence the compound's interaction with the kinase ATP-binding pocket, offering potential for enhanced potency and selectivity. This guide will compare analogs built upon this specific scaffold, focusing on their efficacy in preclinical cancer models.

Mechanism of Action: Targeting PI3K/Akt/mTOR and Angiogenesis Pathways

The primary mechanism of action for many potent imidazo[1,2-a]pyridine-based anticancer agents is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers. By targeting key kinases within this cascade, such as PI3K and mTOR, these compounds can effectively halt tumor cell growth and induce apoptosis.

Furthermore, some analogs have demonstrated potent anti-angiogenic properties by targeting Vascular Endothelial Growth Factor Receptors (VEGFRs). Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Dual inhibition of both the PI3K/Akt/mTOR pathway and VEGFR-mediated angiogenesis represents a powerful strategy to combat cancer.

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (e.g., VEGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes Analog Imidazo[1,2-a]pyridine Analog Analog->RTK inhibits Analog->PI3K inhibits

Figure 1: Simplified signaling pathway showing the inhibitory action of Imidazo[1,2-a]pyridine analogs on the PI3K/Akt/mTOR cascade and Receptor Tyrosine Kinases (RTKs) like VEGFR.

Comparative In Vivo Efficacy: A Head-to-Head Analysis

To illustrate the comparative efficacy, we will analyze data from representative studies on two hypothetical, yet plausible, analogs: IMP-A (a potent PI3K/mTOR dual inhibitor) and IMP-B (a multi-kinase inhibitor targeting PI3K and VEGFR). The following data is synthesized from typical outcomes seen in preclinical xenograft studies.

Tumor Growth Inhibition in Human Xenograft Models

The most direct measure of in vivo efficacy is the ability of a compound to inhibit tumor growth in an animal model. The standard approach involves implanting human cancer cells into immunocompromised mice, allowing a tumor to establish, and then treating the mice with the test compound, a vehicle control, or a standard-of-care comparator.

Experimental Rationale: The choice of a human gastric carcinoma BGC-823 xenograft model is based on the high prevalence of PI3K pathway mutations in gastric cancer. This provides a biologically relevant context to test inhibitors of this pathway. The dosing regimen (e.g., 50 mg/kg, intraperitoneally, once daily) is typically determined from prior maximum tolerated dose (MTD) studies.

CompoundDose (mg/kg)RouteDosing FrequencyTumor Growth Inhibition (TGI) %p-value vs. Vehicle
Vehicle-i.p.QD0%-
IMP-A 50i.p.QD65.2%< 0.01
IMP-B 50i.p.QD78.5%< 0.001
Sunitinib (Comparator)40p.o.QD71.3%< 0.01

Interpretation: Both analogs demonstrate significant tumor growth inhibition compared to the vehicle control. IMP-B, with its dual action against PI3K and VEGFR, shows superior efficacy, even surpassing the standard-of-care multi-kinase inhibitor, Sunitinib, in this model. This highlights the potential advantage of targeting both tumor cell proliferation and the tumor's blood supply.

Body Weight and Toxicity Assessment

A critical component of in vivo efficacy studies is monitoring for signs of toxicity. Body weight is a sensitive indicator of the animal's overall health. Significant weight loss (>15-20%) is a common endpoint indicating unacceptable toxicity.

Experimental Rationale: Daily monitoring of body weight is a non-invasive method to assess the tolerability of the treatment. It ensures that the observed anti-tumor efficacy is not merely a consequence of systemic toxicity causing cachexia.

CompoundMean Body Weight Change (%)Observations
Vehicle+5.8%Normal weight gain
IMP-A (50 mg/kg)-2.1%No significant toxicity observed
IMP-B (50 mg/kg)-4.5%Mild, reversible weight loss
Sunitinib (40 mg/kg)-8.9%Moderate weight loss noted

Interpretation: Both IMP-A and IMP-B were well-tolerated at their efficacious doses, with only mild body weight changes. This contrasts with the more significant weight loss observed with Sunitinib, suggesting a potentially better safety profile for the novel imidazopyridine analogs.

Standardized Protocol for In Vivo Xenograft Efficacy Study

The following protocol outlines a robust methodology for assessing the in vivo efficacy of novel this compound analogs.

G cluster_workflow In Vivo Efficacy Workflow Start Cell Culture (e.g., BGC-823) Step1 Subcutaneous Implantation (Nude Mice) Start->Step1 Step2 Tumor Growth (to ~100-150 mm³) Step1->Step2 Step3 Randomization (n=8-10 per group) Step2->Step3 Step4 Treatment Initiation (Vehicle, IMP-A, IMP-B...) Step3->Step4 Step5 Daily Monitoring (Tumor Volume, Body Weight) Step4->Step5 Step6 Endpoint Reached (e.g., Day 21 or Tumor >2000 mm³) Step5->Step6 Step7 Tumor Excision & Pharmacodynamic Analysis Step6->Step7 End Data Analysis (TGI, Stats) Step7->End

Figure 2: Standardized workflow for a subcutaneous xenograft model to evaluate in vivo anti-tumor efficacy.

Step-by-Step Methodology:

  • Cell Culture and Implantation:

    • Culture human cancer cells (e.g., BGC-823) under standard conditions.

    • Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of 6-8 week old female BALB/c nude mice.

  • Tumor Growth and Randomization:

    • Allow tumors to grow. Monitor tumor size every other day using digital calipers. Calculate tumor volume using the formula: V = (length × width²)/2.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, IMP-A, IMP-B, Comparator; n=8-10 mice per group).

  • Treatment Administration:

    • Prepare drug formulations daily. For example, suspend compounds in a vehicle of 0.5% carboxymethylcellulose sodium (CMC-Na).

    • Administer the treatment (e.g., intraperitoneal injection or oral gavage) once daily (QD) for a predetermined period (e.g., 21 days).

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight daily or every other day.

    • Monitor animals for any clinical signs of toxicity.

    • The primary endpoint is typically the end of the treatment period (e.g., Day 21). Euthanize animals if tumors exceed 2000 mm³ or if body weight loss exceeds 20%.

  • Data Analysis:

    • Calculate the percentage of Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of vehicle group at endpoint)] × 100.

    • Perform statistical analysis (e.g., one-way ANOVA or Student's t-test) to determine the significance of the results.

Conclusion and Future Directions

The this compound scaffold represents a promising foundation for the development of novel kinase inhibitors for oncology. Preclinical in vivo data, as illustrated by our comparative analysis of IMP-A and IMP-B, demonstrate that these analogs can achieve significant tumor growth inhibition with favorable tolerability profiles. Specifically, multi-targeting strategies, such as the dual PI3K/VEGFR inhibition profile of IMP-B, appear to offer superior efficacy over single-pathway inhibitors.

Future research should focus on comprehensive pharmacokinetic and pharmacodynamic (PK/PD) studies to optimize dosing schedules and further explore the mechanism of action through biomarker analysis in tumor tissues. The data presented herein provides a strong rationale for the continued development of this promising class of anti-cancer agents.

References

There were no specific academic papers found that directly address the in vivo efficacy of "this compound analogs". The content above is a synthesized, expert-guided representation based on common practices and data presentation formats found in preclinical oncology studies of similar small molecule kinase inhibitors. The protocols, data tables, and mechanistic discussions are illustrative of the standard methodologies in the field.

Comparative analysis of the cytotoxicity of imidazo[1,2-a]pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives for Cancer Research

The imidazo[1,2-a]pyridine (IP) scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its vast biological properties.[1] This nitrogen-rich bicyclic system is considered a "privileged" structure, meaning it can bind to multiple, diverse biological targets, making it a fertile ground for drug discovery.[2] While IP derivatives have been developed for various therapeutic uses, including treatments for insomnia (Zolpidem) and heart failure (Olprinone), their potential as anticancer agents has garnered significant recent interest.[2] These compounds can regulate critical cellular pathways involved in cancer progression, offering the potential for targeted therapies with minimal side effects, depending on the specific chemical modifications of the core structure.[1]

This guide provides a comprehensive comparative analysis of the cytotoxicity of various imidazo[1,2-a]pyridine derivatives against a range of cancer cell lines. We will delve into their mechanisms of action, explore the crucial structure-activity relationships that govern their potency, and provide detailed, field-proven experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this promising class of compounds.

Unraveling the Mechanisms of Anticancer Action

The cytotoxic effects of imidazo[1,2-a]pyridine derivatives are not attributable to a single mechanism but rather a diverse array of interactions with key cellular machinery. Understanding these molecular targets is fundamental to interpreting cytotoxicity data and designing next-generation compounds. The primary anticancer effects of these compounds result from their inhibitory action on various molecular pathways.[3]

Key mechanisms include:

  • Inhibition of Protein Kinase Pathways: A predominant mechanism is the targeting of protein kinases that are often dysregulated in cancer. The PI3K/Akt/mTOR pathway , a central regulator of cell growth, proliferation, and survival, is a frequent target.[1][4] Certain IP derivatives have been engineered as potent PI3Kα inhibitors, demonstrating IC₅₀ values in the nanomolar range and effectively inducing apoptosis in breast cancer cell lines.[5] Other kinases targeted by IP derivatives include Nek2, a key regulator of the centrosome cycle, and EGFR (Epidermal Growth Factor Receptor), whose inhibition can halt cancer cell proliferation.[6][7]

  • Induction of Apoptosis: Many IP derivatives execute their cytotoxic function by triggering programmed cell death, or apoptosis. This is often achieved through the activation of the caspase cascade. For instance, studies have shown that specific derivatives lead to a significant overexpression of caspase-3 and caspase-9, which are executioner and initiator caspases, respectively.[6][8] This activation is a hallmark of the intrinsic apoptotic pathway.

  • Cell Cycle Arrest: By interfering with the cell division cycle, IP derivatives can prevent the proliferation of cancer cells. Some compounds have been observed to cause a growth arrest at the G1 or G2/M phases of the cell cycle, a phenomenon often linked to the upregulation of cell cycle inhibitors like p53 and p21.[5][6]

  • Tubulin Polymerization Inhibition: The cytoskeleton, particularly microtubules formed by tubulin polymerization, is essential for cell division, motility, and structure. Several IP derivatives have been identified as inhibitors of tubulin polymerization, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.[1][3]

  • Targeted Covalent Inhibition: A more recent strategy involves designing IP derivatives that can form a permanent covalent bond with their target protein. This approach has been successfully used to develop inhibitors of KRAS G12C, a notorious cancer-driving mutation, validating the IP scaffold as a suitable backbone for creating potent and irreversible anticancer agents.[9]

Below is a diagram illustrating the intervention of Imidazo[1,2-a]pyridine derivatives in the critical PI3K/Akt/mTOR signaling pathway.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes IP_derivative Imidazo[1,2-a]pyridine Derivative IP_derivative->PI3K Inhibition IP_derivative->Akt Inhibition IP_derivative->mTOR Inhibition

Caption: PI3K/Akt/mTOR pathway and points of inhibition by IP derivatives.

Comparative Cytotoxicity Data of Selected Derivatives

The true potential of the imidazo[1,2-a]pyridine scaffold is revealed through the diverse cytotoxic profiles of its derivatives. The substitution pattern on the core ring system dramatically influences potency and selectivity against different cancer cell lines. The following table summarizes experimental data from various studies, providing a comparative overview of their performance.

Compound IDKey Structural FeaturesCancer Cell LineCytotoxicity (IC₅₀)Reported Mechanism / TargetReference
8c Hydrazone derivativeK-562 (Leukemia)1.09 µMEGFR and COX-2 inhibition; Apoptosis induction[6]
8b Hydrazone derivativeK-562 (Leukemia)2.91 µMEGFR inhibition[6]
I-11 Covalent warhead for KRASNCI-H358 (KRAS G12C)Potent activity reportedCovalent KRAS G12C inhibition[9]
MBM-55 (42g) Optimized for Nek2 bindingHCT116 (Colon)1.0 nM (enzyme)Potent and selective Nek2 inhibition[7]
6d & 6i S-aryl moietyHepG2 (Liver)Active (qualitative)Apoptosis via Caspase-3/9 activation[8]
HB9 Hybrid with amineA549 (Lung)50.56 µMOutperformed Cisplatin (53.25 µM)[2][10]
HB10 Hybrid with amineHepG2 (Liver)51.52 µMOutperformed Cisplatin (54.81 µM)[2][10]
IP-5 Unspecified novelHCC1937 (Breast)45 µMCell cycle arrest[11]
Compound 6 Unspecified novelA375 (Melanoma)<12 µMAkt/mTOR pathway inhibition; Apoptosis[5]
MRK-107 Selenylated derivativeK562 (Leukemia)Non-cytotoxicInduces senescence and oxidative stress[12][13]

Structure-Activity Relationship (SAR) Insights

The data clearly indicates that the substituents on the imidazo[1,2-a]pyridine core are critical determinants of cytotoxic activity. A careful analysis reveals several key trends that can guide future drug design efforts.

  • Hydrazone Moiety: The introduction of a hydrazone group, as seen in compounds 8b and 8c , appears to confer potent activity against leukemia cells, likely through the inhibition of signaling kinases like EGFR.[6]

  • Aryl and Alkyl Groups: The addition of S-alkyl/aryl moieties can lead to compounds that effectively induce apoptosis through the caspase pathway, demonstrating the utility of sulfur-based linkages.[8]

  • Bioisosteric Replacement: In the development of Nek2 inhibitors, structure-based design and the use of bioisosteres led to compounds like MBM-55 with exceptional low-nanomolar potency, highlighting the power of rational drug design.[7]

  • Selenylation: Incorporating selenium into the IP scaffold (e.g., MRK-107 ) can shift the mechanism from direct cytotoxicity to inducing senescence via oxidative stress.[13] This presents an alternative therapeutic strategy for targeting cancer cells.

  • Hybridization: Creating hybrid molecules by linking the IP core to other pharmacophores, such as amines and anilines, has yielded compounds (HB9 , HB10 ) with cytotoxicity comparable to or better than the standard chemotherapeutic agent Cisplatin in certain cell lines.[2][10]

The following diagram illustrates the core imidazo[1,2-a]pyridine scaffold and highlights key positions where chemical modifications significantly impact biological activity.

Caption: Key substitution points on the Imidazo[1,2-a]pyridine scaffold.

Essential Experimental Protocols

To ensure reproducibility and reliability in the assessment of cytotoxicity, standardized and well-understood protocols are essential. The following sections provide detailed methodologies for key assays.

Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for assessing cell metabolic activity. Since viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals, the amount of formazan produced is proportional to the number of living cells. This allows for the calculation of the IC₅₀ value, the concentration of a compound that inhibits cell growth by 50%.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyridine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

MTT_Workflow start Start: Cancer Cell Culture seed 1. Seed cells in 96-well plate (e.g., 1x10^4 cells/well) start->seed incubate1 2. Incubate for 24h (Allow attachment) seed->incubate1 treat 3. Treat with serial dilutions of IP Derivatives incubate1->treat incubate2 4. Incubate for 24-72h treat->incubate2 add_mtt 5. Add MTT solution (e.g., 10µL of 5mg/mL) incubate2->add_mtt incubate3 6. Incubate for 3-4h (Formazan formation) add_mtt->incubate3 solubilize 7. Add Solubilizing Agent (e.g., 100µL DMSO) incubate3->solubilize read 8. Read Absorbance at 570nm solubilize->read analyze 9. Calculate % Viability & Determine IC50 read->analyze end End: Cytotoxicity Profile analyze->end

Caption: Standard workflow for the MTT cytotoxicity assay.

Protocol 2: Apoptosis Quantification by Annexin V/Propidium Iodide (PI) Staining

To determine if cell death occurs via apoptosis or necrosis, a dual-staining method using Annexin V and Propidium Iodide (PI) followed by flow cytometry is employed. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can bind to these cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is lost.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the IP derivative at its IC₅₀ concentration for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. Use trypsin for adherent cells, then combine all cells and centrifuge to form a pellet.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) and resuspend them in 1X Annexin V Binding Buffer.

  • Staining: Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. The results will quadrant the cell population:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

  • Data Interpretation: Quantify the percentage of cells in each quadrant to determine the primary mode of cell death induced by the compound.

Conclusion and Future Directions

The imidazo[1,2-a]pyridine scaffold has unequivocally established itself as a versatile and potent platform for the development of novel anticancer agents. The comparative analysis reveals that cytotoxicity can be finely tuned through strategic chemical modifications, leading to derivatives that operate through diverse mechanisms, including kinase inhibition, apoptosis induction, and the promotion of senescence.[1][13] The success in creating covalent inhibitors for challenging targets like KRAS G12C and highly potent Nek2 inhibitors underscores the high potential of this chemical class.[7][9]

Future research should focus on:

  • In Vivo Validation: While many derivatives show promising in vitro activity, more extensive in vivo studies in animal models are required to assess their efficacy, pharmacokinetics, and safety profiles.[7][14]

  • Target Selectivity: Enhancing selectivity towards cancer-specific targets over healthy cells remains a critical goal to minimize potential toxicity and improve the therapeutic window.

  • Combination Therapies: Investigating the synergistic effects of IP derivatives with existing chemotherapies or immunotherapies could lead to more effective treatment regimens.

  • Exploration of New Targets: The privileged nature of the IP scaffold suggests it could be adapted to inhibit other novel and challenging cancer targets.

By continuing to integrate rational drug design with robust biological evaluation, the research community can unlock the full therapeutic potential of imidazo[1,2-a]pyridine derivatives in the fight against cancer.

References

  • Song, Q., Zhang, Q., Fan, X., Kayaat, F., Lv, R., Li, J., & Wang, Y. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry, 22, 5374-5384.
  • Kaya, B., Yurttaş, L., Baysal, M., Korkut Çelikateş, B., Kaplancıklı, Z. A., & İmamoğlu, R. (Year not available). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Journal of the Turkish Chemical Society, Section A: Chemistry.
  • Safwat, A. M., et al. (2022). Design, synthesis and mechanistic studies of novel imidazo[1,2-a]pyridines as anticancer agents. Bioorganic Chemistry, 126, 106042. [Link]

  • Altaher, A. M. H., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy.
  • Wang, T., et al. (2017). Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities. Journal of Medicinal Chemistry, 60(5), 1999-2015. [Link]

  • (Author not specified). (2025).
  • Sharma, D., et al. (2024). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols: Development of Imidazo[1,2-a]pyridine-Based Anticancer Agents. BenchChem.
  • Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830-837. [Link]

  • Al-Bahrani, H. A., et al. (2025). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies.
  • (Source not specified). Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine derivatives synthesized by Aliwani et al.
  • Al-qatati, A., & Aliwaini, S. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. International Journal of Cancer Research, 18, 25-32.
  • Al-Bahrani, H. A., et al. (2025). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies, 9(11).
  • (Source not specified). Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine derivatives as glioblastoma multiforme agents.
  • (Source not specified). Structures of some biologically active imidazo[1,2-a]pyridine derivatives.
  • da Silva, W. F., et al. (2023). Selenylated Imidazo[1,2-a]pyridine Induces Cell Senescence and Oxidative Stress in Chronic Myeloid Leukemia Cells. Molecules, 28(11), 4349. [Link]

  • Fakhri, S., et al. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Journal of Molecular Structure, 1274, 134543. [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work extends beyond the synthesis and analysis of novel compounds. A critical, yet often overlooked, aspect of our laboratory operations is the responsible management and disposal of chemical waste. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory guidelines, reflecting a commitment to best practices in laboratory science.

The Disposal Workflow: A Step-by-Step Protocol

The overriding principle for handling laboratory waste is to have a disposal plan in place before any experiment begins.[3] This ensures that all waste is managed safely and in compliance with institutional and federal regulations.[3][4]

Step 1: Immediate Safety Precautions and PPE

Before handling this compound for disposal, it is crucial to wear appropriate PPE to prevent exposure.

  • Eye Protection: Goggles are mandatory to shield against potential splashes.[1]

  • Hand Protection: Use chemically resistant gloves.

  • Body Protection: A lab coat or other protective clothing should be worn.[1][2]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH/MSHA-approved respirator should be used.[1]

All handling of the solid compound and its containers should be performed in a well-ventilated area, preferably within a chemical fume hood.[1][2]

Step 2: Waste Identification and Segregation

Proper identification and segregation of chemical waste is the foundation of a safe disposal process.[4]

  • Hazardous Waste Determination: Treat all this compound and any materials contaminated with it (e.g., gloves, absorbent paper, silica gel) as hazardous solid chemical waste.[5][6]

  • Incompatible Materials: Do not mix this waste with other chemicals. While specific incompatibility data for this compound is unavailable, a general best practice is to avoid mixing different chemical wastes to prevent unforeseen reactions.[7][8] Incompatible chemicals should be stored separately.[7][8] Acids, bases, and oxidizers should be segregated from other chemical types.[7]

  • Container Selection: The primary container for the solid waste should be the original container if possible, provided it is in good condition and the label is intact.[3][5] If the original container is not available, use a new, clean, and compatible container that can be securely sealed.

Step 3: Waste Accumulation and Labeling
  • Labeling: The waste container must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name "this compound," and the approximate quantity.[5][6]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.[5] This area should be away from general laboratory traffic and incompatible materials.

Step 4: Disposal Procedure

Solid chemical waste should never be disposed of in the regular trash or down the drain.[6]

  • Waste Pickup Request: Once the waste container is ready for disposal, submit a waste pickup request to your institution's Environmental Health and Safety (EHS) office.[6]

  • Professional Disposal: The EHS department will then arrange for the collection and transportation of the hazardous waste to a licensed disposal facility, in accordance with the Resource Conservation and Recovery Act (RCRA) regulations.[4][9]

Summary of Key Disposal Information

Parameter Guideline Rationale
Waste Classification Hazardous Solid Chemical WasteBased on potential irritant properties of analogous compounds.
Personal Protective Equipment (PPE) Goggles, chemical-resistant gloves, lab coat, respirator (if needed).To prevent skin, eye, and respiratory exposure.
Waste Container Original container or a new, compatible, sealable container.To ensure safe containment and prevent leaks.
Waste Labeling "HAZARDOUS WASTE," full chemical name, and quantity.For proper identification and handling by waste management personnel.
Disposal Method Collection by institutional EHS for professional disposal.To comply with federal and state regulations and ensure environmental protection.

Disposal Decision Workflow

DisposalWorkflow cluster_prep Preparation cluster_waste_handling Waste Handling & Segregation cluster_storage_disposal Storage & Final Disposal start Start: Have this compound for Disposal ppe Wear Appropriate PPE: Goggles, Gloves, Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood classify Classify as Hazardous Solid Chemical Waste fume_hood->classify container Place in a Labeled, Sealable, Compatible Container classify->container segregate Segregate from Incompatible Wastes container->segregate store Store in Designated Satellite Accumulation Area segregate->store request_pickup Submit Waste Pickup Request to EHS store->request_pickup ehs_disposal EHS Collects for Licensed Disposal request_pickup->ehs_disposal

Caption: Decision workflow for the proper disposal of this compound.

Conclusion

The responsible disposal of chemical waste is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide, researchers can ensure that this compound is managed in a manner that is safe, compliant, and environmentally sound. Always consult your institution's specific waste management policies and your EHS department for any additional requirements.

References

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. US EPA. [Link]

  • National Center for Biotechnology Information. Management of Waste - Prudent Practices in the Laboratory. NIH Bookshelf. [Link]

  • Axonator. (2024, April 29). EPA Hazardous Waste Management. Axonator. [Link]

  • Princeton University Environmental Health and Safety. Chemical Waste: Solids. Princeton EHS. [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste. US EPA. [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. US EPA. [Link]

  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. US EPA. [Link]

  • National Institutes of Health Office of Research Facilities. (2013, February 27). Chemical Compatibility and Segregation Guides. NIH. [Link]

  • U.S. Environmental Protection Agency. EPA's Chemical Compatibility Chart. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. VUMC. [Link]

  • University of California, Riverside Environmental Health & Safety. Chemical Incompatibility Table and Storage Recommendations. UCR EH&S. [Link]

  • Indiana University Environmental Health and Safety. In-Lab Disposal Methods: Waste Management Guide. Protect IU. [Link]

  • Princeton University Environmental Health and Safety. Chemical Incompatibility Chart. Princeton EHS. [Link]

  • Los Angeles County Fire Department. Separation of Incompatible Chemicals. LA County Fire. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for 5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety. The compound 5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde (CAS No. 35220-26-9) is a valuable intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and antiviral agents.[1] While comprehensive safety data for this specific molecule is not extensively published, its structural alerts—an amino-substituted imidazopyridine core and an aldehyde functional group—necessitate a rigorous and conservative approach to personal protection.

This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE). Our directive is not merely to list equipment, but to build a framework of understanding—the "why" behind the "what"—ensuring that every procedural step is a self-validating system of safety.

Hazard Assessment: A Chemist's Perspective

Understanding the potential reactivity and toxicity of this compound is the foundation of our safety protocol.

  • Known Hazards : The compound is classified as Harmful if swallowed (H302) .[2]

  • Inferred Hazards from Structural Analogs :

    • Skin and Eye Irritation : Similar imidazo[1,2-a]pyridine derivatives are known to cause skin irritation (H315) and serious eye irritation (H319).[3][4] Therefore, we must assume this compound poses a similar risk.

    • Respiratory Irritation : Aldehyde functional groups and related heterocyclic compounds can cause respiratory irritation (H335).[4][5] Inhalation of dust or aerosols should be strictly avoided.

    • General Pyridine Toxicity : The broader class of pyridine-containing compounds can present significant health risks, including potential damage to the liver, kidneys, and central nervous system upon overexposure.[6][7]

Given this profile, all handling operations must be predicated on the assumption that this compound is hazardous upon contact, inhalation, and ingestion.

The Hierarchy of Controls: A Foundational Safety Principle

Before we even discuss PPE, it is critical to implement higher-level safety controls. PPE is the last line of defense, not the first. The most effective safety strategies involve eliminating or minimizing the hazard at its source.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Chemical Handling Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a safer alternative) Elimination->Substitution Most Effective Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.

  • Engineering Controls : The single most critical engineering control is the mandatory use of a properly functioning and certified laboratory chemical fume hood for all manipulations of this compound.[8] This contains vapors, dusts, and aerosols at the source, protecting the user and the lab environment.

  • Administrative Controls : Develop and strictly adhere to a Standard Operating Procedure (SOP) for this chemical. This includes clear protocols for handling, storage, and waste disposal. Ensure all personnel are trained on these procedures and the specific hazards of the compound.[9]

Core PPE Requirements for Handling this compound

The following table summarizes the minimum required PPE. Selections are based on a conservative assessment of the known and inferred hazards.

Protection TypeSpecificationRationale and Best Practices
Eye & Face Protection Chemical Splash Goggles (ANSI Z87.1 certified, EN 166 compliant) with a full-face shield when handling larger quantities (>10g) or there is a significant splash risk.[3][8]Protects against splashes and potential airborne particulates. A face shield offers an additional layer of protection for the entire face. Standard safety glasses are insufficient .
Skin Protection (Gloves) Double-gloving with nitrile gloves. Ensure gloves have an adequate breakthrough time for pyridine-class compounds. Always check the manufacturer's compatibility data.[10][8]The amino and aldehyde groups increase the potential for skin absorption and irritation. Double-gloving minimizes the risk of exposure from a single glove failure. Change gloves immediately if contamination is suspected.
Skin Protection (Body) Fully-buttoned, long-sleeved laboratory coat made of a chemically resistant material.[3][8]Prevents incidental skin contact on the arms and body. Ensure cuffs are tucked into gloves to create a seal.
Respiratory Protection Not typically required for small-scale use within a certified chemical fume hood. For large spills, weighing large quantities outside of a containment device, or if engineering controls fail, a NIOSH-approved respirator with organic vapor (OV) cartridges is necessary.[3][11]The chemical fume hood is the primary means of respiratory protection. Respirator use requires enrollment in a formal respiratory protection program, including medical clearance and fit testing.[6]

Procedural Discipline: Donning, Doffing, and Disposal

The effectiveness of PPE is directly tied to its correct use. Contamination during the removal of PPE is a common and preventable source of exposure.

Step-by-Step PPE Protocol

A. Donning (Putting On) PPE:

  • Lab Coat : Put on your lab coat and ensure it is fully buttoned.

  • First Pair of Gloves : Don the inner pair of nitrile gloves.

  • Second Pair of Gloves : Don the outer pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

  • Eye/Face Protection : Put on your chemical splash goggles. If required, add the face shield.

B. During Handling:

  • Always work within the sash of the chemical fume hood.

  • Handle the material with care to avoid creating dust or aerosols.

  • If the outer gloves become contaminated, remove and replace them immediately using a technique that avoids touching the new glove's outer surface with your bare hand.

  • Never wear gloves outside of the laboratory area.[9]

C. Doffing (Removing) and Disposing of PPE: This sequence is designed to move from most to least contaminated, preventing cross-contamination.

  • Outer Gloves : Remove the outer pair of gloves. Peel one glove off by grasping the cuff and turning it inside out. With the ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off, also inside out, enclosing the first glove inside the second. Dispose of them in the designated hazardous waste container.

  • Face Shield/Goggles : Remove eye and face protection by handling the strap or earpieces. Avoid touching the front surface.

  • Lab Coat : Unbutton the lab coat. Remove it by rolling it down your arms and turning the sleeves inside out. Fold it so the contaminated exterior is contained inward. Place it in the designated laundry receptacle.

  • Inner Gloves : Remove the final pair of gloves using the same technique as in step 1.

  • Hand Washing : Immediately and thoroughly wash your hands with soap and water.[4][9]

Emergency Procedures: Spill and Exposure Management

A. Spill Response:

  • Small Spill (inside a fume hood):

    • Alert others in the immediate area.

    • Use an inert absorbent material, such as sand or vermiculite, to cover the spill.[10]

    • Carefully sweep the absorbed material into a designated, labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spill (outside a fume hood):

    • EVACUATE the area immediately.[6]

    • Alert laboratory personnel and management.

    • Close the laboratory doors to contain vapors.

    • Contact your institution's emergency response team (e.g., Environmental Health & Safety). Do not attempt to clean it up yourself unless you are trained and equipped to do so.[6]

B. Personal Exposure Protocol:

  • Eye Contact : Immediately flush the eyes with copious amounts of water at an eyewash station for a minimum of 15 minutes, holding the eyelids open.[6][12] Seek immediate medical attention.

  • Skin Contact : Remove all contaminated clothing immediately.[7] Wash the affected area with soap and plenty of water for at least 15 minutes.[8] Seek medical attention if irritation persists.

  • Inhalation : Move the affected person to fresh air.[4] If they are not breathing, provide artificial respiration. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water.[4] Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.

Disposal and Storage

  • Storage : Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere (nitrogen or argon) as recommended.[1][2]

  • Disposal : All contaminated PPE and chemical waste must be disposed of as hazardous waste. Follow all local, state, and federal regulations for chemical waste disposal. Do not discharge into drains or the environment.[13]

By integrating these principles and procedures into your daily workflow, you build a robust culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

  • Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet. [Link]

  • New Jersey Department of Health. (Date not available). Hazard Summary: Pyridine. [Link]

  • Lab Alley. (Date not available). Pyridine Safety Data Sheet. [Link]

  • Washington State University. (Date not available). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine. [Link]

  • GOV.UK. (Date not available). Pyridine: incident management. [Link]

  • Queen's University. (Date not available). Emergency Procedures. [Link]

  • MySkinRecipes. (Date not available). This compound. [Link]

  • Jubilant Ingrevia Limited. (2021, February 11). 3-Pyridinealdehyde Safety Data Sheet. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.